molecular formula C7H8O3 B161736 Flamenol CAS No. 2174-64-3

Flamenol

Cat. No.: B161736
CAS No.: 2174-64-3
M. Wt: 140.14 g/mol
InChI Key: HDVRLUFGYQYLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyresorcinol (CAS 2174-64-3), also known as 3,5-dihydroxyanisole or phloroglucinol monomethyl ether, is a derivative of resorcinol with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound is a solid at room temperature, typically appearing as a yellow substance, with a melting point between 78°C to 80°C . It is soluble in water, facilitating its use in various aqueous research applications . As a research chemical, it serves as a versatile synthetic intermediate. It has been used in the synthesis of complex organic molecules such as isorobustin and various substituted linear and angular benzofurocoumarins . In fundamental biochemical research, 5-Methoxyresorcinol has been utilized as a model compound to study structure-activity relationships, particularly in antioxidant reactions. Studies on tocopherol (Vitamin E) regeneration have used it to represent the A-ring structure of catechin molecules, helping to elucidate the specific contributions of different molecular regions to antioxidant activity . Furthermore, it acts as a crucial precursor in the synthesis of Differentiation-inducing factor (DIF) analogues . These synthetic derivatives are investigated for their potent biological activities, including anti-proliferative effects against human chronic myelogenous leukemia K562 cells, providing a valuable platform for pharmacological research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care, keeping the container tightly closed and storing it away from oxidizing agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-3-5(8)2-6(9)4-7/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVRLUFGYQYLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046525
Record name Flamenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174-64-3
Record name 5-Methoxyresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2174-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamenol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flamenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6201E0JIF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5-Dihydroxyanisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0132905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis of Flamenol (5-Methoxyresorcinol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamenol, systematically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a key aromatic intermediate in the synthesis of a variety of more complex molecules, including substituted linear and angular benzofurocoumarins.[1][2] Its chemical structure, derived from phloroglucinol with a single methoxy group, makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in its preparation and application.

Core Synthesis Pathway: Selective Methylation of Phloroglucinol

The most prevalent and direct method for synthesizing this compound is through the selective mono-methylation of phloroglucinol.[1] Phloroglucinol possesses three reactive hydroxyl groups, and achieving selective mono-methylation requires careful control of reaction conditions to minimize the formation of di- and tri-methylated byproducts such as 3,5-dimethoxyphenol and 1,3,5-trimethoxybenzene.[1]

Several methylation strategies have been developed, each offering different advantages in terms of yield, scalability, and purification requirements. The two primary approaches involve the use of dimethyl sulfate or a combination of methanol and a strong acid.

Synthesis Pathway Diagram

Flamenol_Synthesis cluster_0 Methylation Reaction Phloroglucinol Phloroglucinol This compound This compound (5-Methoxyresorcinol) Phloroglucinol->this compound Selective Methylation Byproduct1 3,5-Dimethoxyphenol This compound->Byproduct1 Further Methylation Byproduct2 1,3,5-Trimethoxybenzene Byproduct1->Byproduct2 Complete Methylation Reagent1 Dimethyl Sulfate / Acetone or Methanol / Dry HCl Reagent1->this compound

Caption: Synthesis of this compound via selective methylation of phloroglucinol.

Quantitative Data Summary

The choice of methylation agent and reaction conditions significantly impacts the yield of this compound and the distribution of byproducts. The following table summarizes quantitative data from various reported synthetic methods.

Methylating AgentSolvent/CatalystTemperature (°C)Reaction Time (h)Yield of this compound (%)Yield of 3,5-Dimethoxyphenol (%)Reference
Dimethyl SulfateAcetoneNot SpecifiedNot Specified~30~9[3]
Methanol / Dry HClDioxane703~7115[3]
Methanol / Dry HClMethanolNot SpecifiedNot Specified4110[1]

Experimental Protocols

Method A: Methylation with Dimethyl Sulfate in Acetone

This method is a common approach, though it may require chromatographic purification to isolate the desired product from byproducts.

Experimental Workflow:

Exp_Workflow_DMS start Start step1 Dissolve Phloroglucinol in Acetone start->step1 step2 Add Dimethyl Sulfate step1->step2 step3 Reaction step2->step3 step4 Quench Reaction step3->step4 step5 Extract Product step4->step5 step6 Purify by Column Chromatography step5->step6 end Pure this compound step6->end

Caption: Experimental workflow for this compound synthesis using dimethyl sulfate.

Protocol:

  • Reaction Setup: Phloroglucinol is dissolved in acetone.

  • Reagent Addition: Dimethyl sulfate is added to the solution. The reaction is stirred at a controlled temperature.

  • Work-up: After the reaction is complete, the mixture is worked up, which typically involves neutralization and extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using a solvent system such as dichloromethane:acetic acid (4:1) to separate this compound from unreacted phloroglucinol and methylated byproducts.[3] The yield of pure this compound is approximately 30%.[3]

Method B: Methylation with Methanol and Dry HCl in Dioxane

This method offers a higher yield of the desired mono-methylated product.

Experimental Workflow:

Exp_Workflow_MeOH_HCl start Start step1 Prepare Methanol Saturated with Dry HCl at 0°C start->step1 step2 Dissolve Phloroglucinol Dihydrate in Dioxane and Saturated Methanol start->step2 step1->step2 step3 Heat in Sealed Vessel at 70°C for 3h step2->step3 step4 Evaporate Solvent step3->step4 step5 Separate by Preparative TLC step4->step5 end Pure this compound step5->end

Caption: Experimental workflow for this compound synthesis using methanol and HCl.

Protocol:

  • Reagent Preparation: Methanol is saturated with dry hydrogen chloride gas at 0°C.

  • Reaction Setup: Phloroglucinol dihydrate (0.40 g) is dissolved in a mixture of dioxane (1 ml) and the prepared methanol saturated with HCl (4 ml).[3]

  • Reaction Conditions: The mixture is heated in a sealed pressure glass bottle at 70°C for 3 hours.[3]

  • Work-up and Purification: The solvent is evaporated, and the residue is separated by preparative thin-layer chromatography (TLC) on silica gel using a mobile phase of CCl₄:CH₃CO₂C₂H₅ (7:3). This method yields approximately 71% this compound and 15% 3,5-dimethoxyphenol.[3]

Conclusion

The synthesis of this compound (5-methoxyresorcinol) is most effectively achieved through the selective methylation of phloroglucinol. The choice between methods, such as using dimethyl sulfate or methanol with dry HCl, will depend on the desired yield and the available purification capabilities. The protocols and data presented in this guide provide a solid foundation for researchers to produce this compound for further applications in drug discovery and chemical synthesis. Careful execution of these procedures and attention to purification are critical for obtaining a high purity of the final product.

References

Characterization of 5-Methoxybenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-methoxybenzene-1,3-diol, a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. This document outlines its physicochemical properties, spectral data, synthesis, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

5-Methoxybenzene-1,3-diol, also known as 3,5-dihydroxyanisole, is a solid, yellow, crystalline powder.[1] It is soluble in water and slightly soluble in chloroform and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Methoxybenzene-1,3-diol

PropertyValueReference
Molecular Formula C₇H₈O₃[1][2]
Molar Mass 140.14 g/mol [2][3]
Melting Point 78-80 °C[1]
Boiling Point 188-189 °C at 12 mmHg[1]
Water Solubility Soluble[1]
Appearance Solid, Yellow[1]
pKa (Predicted) 9.07 ± 0.10[1]
CAS Number 2174-64-3[2]

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-methoxybenzene-1,3-diol. The following sections provide an overview of its expected nuclear magnetic resonance (NMR) and infrared (IR) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-methoxybenzene-1,3-diol is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region of the spectrum. The methoxy group protons will present as a singlet, typically in the upfield region. The hydroxyl protons will also appear as a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals corresponding to the seven carbon atoms in 5-methoxybenzene-1,3-diol. The chemical shifts of the aromatic carbons will be in the downfield region, with the carbons attached to the hydroxyl and methoxy groups showing characteristic shifts. The methoxy carbon will appear in the upfield region. In many aromatic compounds, the chemical shift for an aromatic methoxy group is typically around 56 ppm.[4]

Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-methoxybenzene-1,3-diol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks for the methoxy group will be observed just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Aromatic ring skeletal vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: Strong bands corresponding to the C-O stretching of the hydroxyl and methoxy groups will be present in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 650-900 cm⁻¹ region.

Synthesis of 5-Methoxybenzene-1,3-diol

A common method for the preparation of 3,5-dihydroxyanisole involves the polycondensation reaction of phenol and formaldehyde under acidic conditions.[1] This reaction is carried out at a specific temperature and for a duration sufficient to yield the desired product.[1]

Experimental Workflow for a General Phenol-Formaldehyde Condensation

Synthesis_Workflow Reactants Phenol + Formaldehyde ReactionMixture Reaction Mixture Reactants->ReactionMixture AcidCatalyst Acid Catalyst AcidCatalyst->ReactionMixture Heating Heating (Controlled Temperature and Time) ReactionMixture->Heating ProductFormation Formation of 5-Methoxybenzene-1,3-diol Heating->ProductFormation Purification Purification (e.g., Crystallization) ProductFormation->Purification FinalProduct Pure 5-Methoxybenzene-1,3-diol Purification->FinalProduct

Caption: General workflow for the synthesis of 5-methoxybenzene-1,3-diol.

Biological Activity and Potential Applications

While direct studies on the biological activity of 5-methoxybenzene-1,3-diol are limited, its structural similarity to other phenolic compounds suggests potential antioxidant and anti-inflammatory properties. For instance, the related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, derived from Antrodia cinnamomea, has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory activities.[5][6][7] This compound mitigates psoriasiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB.[5][6][7]

The presence of hydroxyl groups on the benzene ring in 5-methoxybenzene-1,3-diol suggests it may act as a radical scavenger, a key mechanism of antioxidant activity. Phenolic compounds are known to exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for 5-methoxybenzene-1,3-diol could involve the inhibition of pro-inflammatory signaling pathways.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Compound 5-Methoxybenzene-1,3-diol Compound->MAPK Inhibition Compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-23) MAPK->Cytokines Activation NFkB->Cytokines Activation

Caption: A potential anti-inflammatory mechanism of 5-methoxybenzene-1,3-diol.

Conclusion

5-Methoxybenzene-1,3-diol is a well-characterized phenolic compound with potential for further investigation in drug development and cosmetics. Its physicochemical properties and spectral characteristics provide a solid foundation for its identification and quality control. While direct evidence of its biological activity is still emerging, the known anti-inflammatory and antioxidant properties of structurally related compounds highlight promising avenues for future research into its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in various biological models.

References

An In-depth Technical Guide to the Natural Sources of Flavonols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of flavonols, a significant subclass of flavonoid compounds ubiquitously found in plant-based foods. Flavonols are of high interest to the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. This document details their primary natural sources, presents quantitative data on their abundance, outlines experimental protocols for their analysis, and illustrates key signaling pathways they modulate.

Introduction to Flavonols

Flavonols are a class of polyphenolic compounds characterized by a specific chemical structure. The most common and extensively studied flavonols include quercetin, kaempferol, myricetin, and isorhamnetin.[1] These compounds are typically present in plants as glycosides, meaning they are bound to a sugar molecule.[2] Their presence in a wide variety of fruits, vegetables, and beverages makes them a significant component of the human diet.[1][3] Research suggests that a diet rich in flavonols may be associated with a reduced risk of several chronic diseases.

Natural Sources of Flavonols

Flavonols are widely distributed throughout the plant kingdom. The primary dietary sources include a variety of fruits, vegetables, leafy greens, legumes, and beverages.

Key Food Sources:

  • Vegetables: Onions (especially red), kale, broccoli, lettuce, tomatoes, and beans are rich sources of flavonols.[1][4][5] Onions and tea are considered major dietary contributors to flavonol intake.[1][6]

  • Fruits: Apples, grapes, berries (such as cranberries, blueberries, and strawberries), cherries, and apricots contain significant amounts of these compounds.[5][7]

  • Beverages: Tea (especially green and black tea) and red wine are major sources of flavonols.[1][8]

  • Herbs and Spices: Parsley and chives are also noteworthy sources.[7]

The concentration of flavonols in these foods can be influenced by factors such as plant variety, growing conditions, degree of ripeness, and processing methods.[3][9]

Quantitative Data on Flavonol Content

The following tables summarize the quantitative content of the most common flavonols in selected food items. The data is presented in milligrams per 100 grams (mg/100g) of the edible portion.

Table 1: Quercetin Content in Selected Foods

Food Quercetin Content (mg/100g)
Onions 21.42
Cranberries 15.09
Kale 7.71
Apples 4.27
Chives 4.77
Pear 4.51
Tea 2.74
Cherry Tomatoes 2.76
Sweet Cherries 2.64
Broccoli 2.51
Apricots 2.08
Red Grapes 1.38
White Currant 2.68
Leeks 0.10

Data sourced from:[9]

Table 2: Kaempferol Content in Selected Foods

Food Kaempferol Content (mg/100g)
Beans 31.32
Kale 26.74
Chives 10.00
Leeks 2.95
Tea 0.88
Onions 0.62
Broad Beans (Fava Beans) 0.35
White Currant 0.17
Cherry Tomatoes 0.10
Cranberries 0.09
Apples 0.02
Broccoli 0.01

Data sourced from:[9]

Table 3: Myricetin Content in Selected Foods

Food Myricetin Content (mg/100g)
Cranberries 6.78
Broccoli 4.01
Tea 0.89
White Currant 0.18
Onions 0.02
Red Grapes 0.01

Data sourced from:[9]

Experimental Protocols

The accurate quantification of flavonols from natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.[1][10]

Protocol: Extraction and Quantification of Flavonols by HPLC

This protocol provides a general methodology for the analysis of flavonol aglycones (the non-sugar part) after acid hydrolysis.

1. Sample Preparation and Extraction:

  • Freeze-dry the plant material to remove water.
  • Grind the dried material into a fine powder.
  • Weigh a precise amount of the powder (e.g., 500 mg) and place it in a flask.
  • Add 10 mL of 70% methanol for extraction.
  • Perform extraction in an ultrasonic water bath at an elevated temperature (e.g., 80°C) for several hours.
  • Centrifuge the extract at 3000 g for 10 minutes.
  • Collect the supernatant and repeat the extraction process with the remaining solid residue multiple times.
  • Combine the extracts and evaporate to dryness under a vacuum at 40°C.
  • Reconstitute the solid residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

2. Acid Hydrolysis (to obtain aglycones):

  • The extracted sample containing flavonol glycosides is subjected to acid hydrolysis to cleave the sugar moieties. This step is essential for quantifying the core flavonol structures.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.
  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm) is suitable for separation.[11]
  • Mobile Phase: A gradient elution is typically employed using two solvents:
  • Solvent A: Acetonitrile
  • Solvent B: 0.1% formic acid in water[11]
  • Flow Rate: A constant flow rate of around 0.25 to 1.0 mL/min is maintained.[11]
  • Detection: The eluting compounds are monitored at specific wavelengths using the DAD. For instance, quercetin can be detected at 340 nm.[12]
  • Quantification: Identification and quantification are achieved by comparing the retention times and peak areas of the sample components with those of commercial standards of known concentrations.[7]

Signaling Pathways Modulated by Flavonols

Flavonols, particularly quercetin and kaempferol, have been shown to modulate various intracellular signaling pathways, which are believed to be the basis for their biological activities.[13][14] These pathways are involved in processes such as inflammation, cell proliferation, and apoptosis.[15][16]

Workflow for Flavonol Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Plant Material B Freeze-Drying A->B C Grinding B->C D Ultrasonic Extraction (70% Methanol) C->D E Centrifugation D->E F Evaporation E->F G Reconstitution in Methanol F->G H HPLC-DAD Analysis G->H I Data Analysis H->I

Caption: General workflow for the extraction and analysis of flavonols from plant materials.

Kaempferol's Anti-Cancer Signaling Pathways

G cluster_0 Inhibition cluster_1 Activation Kaempferol Kaempferol PI3K_Akt PI3K/Akt Pathway Kaempferol->PI3K_Akt MAPK MAPK Pathway (ERK, JNK) Kaempferol->MAPK Angiogenesis Angiogenesis Kaempferol->Angiogenesis Transcription_Factors Transcription Factors (AP-1) Kaempferol->Transcription_Factors Apoptosis Apoptosis Kaempferol->Apoptosis Tumor_Suppressor Tumor Suppressor Genes Kaempferol->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Kaempferol->Cell_Cycle_Arrest

Caption: Key signaling pathways modulated by Kaempferol in cancer prevention.[8][17][18]

Quercetin's Antioxidant Signaling Pathway

G Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Quercetin's role in the antioxidant signaling pathway.[2][19]

Quercetin's Anti-Proliferative Signaling in Cancer Cells

G cluster_0 Inhibition of Pro-Survival Pathways cluster_1 Induction of Apoptosis Quercetin Quercetin PI3K PI3K/Akt Quercetin->PI3K MAPK_ERK MAPK/ERK Quercetin->MAPK_ERK WNT WNT/β-catenin Quercetin->WNT Caspase_Activation Caspase Activation Quercetin->Caspase_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest Quercetin->Cell_Cycle_Arrest Cell_Proliferation Cell Proliferation PI3K->Cell_Proliferation MAPK_ERK->Cell_Proliferation WNT->Cell_Proliferation

Caption: Quercetin's modulation of signaling pathways leading to apoptosis in cancer cells.[16][20]

References

Spectroscopic Analysis of 3,5-Dihydroxyanisole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyanisole, also known as 5-methoxyresorcinol, is a phenolic compound with a molecular formula of C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2] As a member of the methoxyphenol and resorcinol classes, it is of interest to researchers in various fields, including drug discovery and materials science, due to its potential biological activities and chemical properties. This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data

For illustrative purposes and to provide a foundational understanding, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar phenolic compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for 3,5-Dihydroxyanisole

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons
Data not available
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Carbons
Data not available

Table 2: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for 3,5-Dihydroxyanisole

IR Spectroscopy (Predicted) Wavenumber (cm⁻¹)Functional Group
Absorptions
Data not available
UV-Vis Spectroscopy (Predicted) λmax (nm)Solvent
Absorption Maxima
Data not available

Table 3: Mass Spectrometry Data for 3,5-Dihydroxyanisole

Mass Spectrometry m/zFragmentation
Predicted Fragments
Data not available

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of phenolic compounds like 3,5-dihydroxyanisole are well-established. The following sections provide generalized methodologies that can be adapted for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dihydroxyanisole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by grinding a small amount of 3,5-dihydroxyanisole with dry potassium bromide and pressing it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-O (ether), and C=C (aromatic ring) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly the conjugated aromatic system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 3,5-dihydroxyanisole in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a phenolic compound like 3,5-dihydroxyanisole, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be used.

  • Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to determine the molecular ion peak ([M]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and elucidate the structure.

Signaling Pathways and Experimental Workflows

Currently, there is no specific signaling pathway that has been definitively associated with 3,5-dihydroxyanisole in the scientific literature. However, phenolic compounds are known to be involved in various biological processes, often related to their antioxidant properties.

Below is a generalized workflow for investigating the potential biological activity of a compound like 3,5-dihydroxyanisole.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Acquisition Acquire/Synthesize 3,5-Dihydroxyanisole Cell_Culture Cell Line Selection and Culture Compound_Acquisition->Cell_Culture Treatment Cell Treatment with 3,5-Dihydroxyanisole Cell_Culture->Treatment Assays Perform Biological Assays (e.g., Viability, Apoptosis, Gene Expression) Treatment->Assays Data_Analysis_IV Data Analysis Assays->Data_Analysis_IV Animal_Model Select Animal Model Data_Analysis_IV->Animal_Model Promising Results Administration Compound Administration Animal_Model->Administration Monitoring Monitor Physiological and Behavioral Changes Administration->Monitoring Tissue_Analysis Tissue Collection and Analysis Monitoring->Tissue_Analysis Data_Analysis_IVV Data Analysis Tissue_Analysis->Data_Analysis_IVV

References

The Role of Flavonols as Key Metabolites in Brassica napus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonols, a major class of flavonoids, are pivotal secondary metabolites in Brassica napus (rapeseed), contributing significantly to the plant's development, stress resilience, and the nutritional and anti-nutritional properties of its products. While the term "flamenol" is not standard in scientific literature, it is understood to be a likely reference to this critical group of compounds. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and regulatory networks of flavonols in Brassica napus, with a focus on quantitative data, experimental methodologies, and key signaling pathways. This information is crucial for researchers in plant science, as well as for professionals in drug development exploring the therapeutic potential of these natural compounds.

Data Presentation: Quantitative Analysis of Flavonols in Brassica napus

The concentration and composition of flavonols in Brassica napus vary significantly depending on the tissue type, developmental stage, and environmental conditions. The primary flavonols identified are glycosides of kaempferol, quercetin, and isorhamnetin.[1] The following tables summarize quantitative data from various studies, providing a comparative overview of flavonol content.

Table 1: Flavonol Content in Different Tissues of Brassica napus

TissueFlavonol DerivativesConcentration RangeReference
Seed CoatKaempferol, Quercetin, Isorhamnetin glycosidesHighly variable, can reach up to 10% of seed coat weight during maturation for procyanidins[2]
LeavesKaempferol, Quercetin glycosidesIncreases with UV-B exposure[3]
RootsKaempferol, Quercetin glycosidesAccumulation influenced by hormonal treatments[4]
Inflorescence25 different flavonols identified-[1]
Guard CellsQuercetin and other flavonoidsSignificantly increased upon ABA treatment[5]

Table 2: Impact of Abiotic Stress on Flavonol Content in Brassica napus

Stress ConditionCultivar/TissueChange in Flavonol ContentReference
Drought (PEG-induced)Seedlings (RGS003 and Sarigol)Increased at lower stress levels (5% PEG)[4]
UV-B RadiationLeavesSubstantial increase in soluble flavonols (quercetin and kaempferol glycosides)[3]
Nitrogen DeficiencyLeaves22 flavonols increased[1]
Nitrogen DeficiencyRoots13 flavonoids increased, 12 decreased[1]
WaterloggingRootsUpregulation of phenylpropanoid biosynthesis pathway, leading to flavonoid production[6]

Experimental Protocols

Accurate quantification and functional analysis of flavonols are essential for understanding their roles in Brassica napus. The following are detailed methodologies for key experiments.

Extraction of Flavonols

A general protocol for the extraction of flavonols from Brassica napus tissues for subsequent analysis:

  • Sample Preparation: Freeze-dry plant material (leaves, seeds, roots, etc.) and grind into a fine powder using a mortar and pestle with liquid nitrogen to prevent degradation.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid).

    • Vortex the mixture thoroughly.

  • Sonication: Sonicate the sample for 30 minutes in a water bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Collection and Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the extracts at -20°C until analysis.

Quantification of Flavonols by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a standard method for the separation and quantification of flavonols.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, and a DAD.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient profile would be:

    • 0-5 min: 5% B

    • 5-40 min: Linear gradient from 5% to 60% B

    • 40-45 min: Linear gradient from 60% to 95% B

    • 45-50 min: Hold at 95% B

    • 50-55 min: Linear gradient from 95% to 5% B

    • 55-60 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at wavelengths specific for flavonols, typically around 350 nm for kaempferol and 370 nm for quercetin derivatives.

  • Quantification: Create a calibration curve using authentic standards of kaempferol, quercetin, and isorhamnetin and their respective glycosides. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the identification and quantification of a wide range of flavonol glycosides.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Similar to HPLC, but with a UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) and a faster flow rate (e.g., 0.4 mL/min). The gradient can be optimized for better resolution of complex mixtures.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Negative mode is often more sensitive for flavonoids.

    • Scan Mode: Full scan mode for initial profiling and targeted MS/MS (or data-dependent acquisition) for structural elucidation.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is used in MS/MS to obtain characteristic fragmentation patterns.

  • Data Analysis:

    • Identification: Putative identification is based on accurate mass measurements (m/z) and comparison of MS/MS fragmentation patterns with databases (e.g., MassBank, METLIN) and literature data. Confirmation is done using authentic standards.

    • Quantification: For accurate quantification, a Multiple Reaction Monitoring (MRM) method can be developed on a triple quadrupole mass spectrometer using specific precursor-product ion transitions for each target flavonol.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Flavonol Biosynthesis Pathway in Brassica napus

Flavonol_Biosynthesis Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Dihydroquercetin->Quercetin FLS Flavonol_Glycosides Flavonol_Glycosides Kaempferol->Flavonol_Glycosides UGT Quercetin->Flavonol_Glycosides UGT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H FLS FLS UGT UGT

Caption: Simplified flavonol biosynthesis pathway in Brassica napus.

Experimental Workflow for Flavonol Analysis

Experimental_Workflow Plant_Material Plant Material (Brassica napus tissues) Sample_Prep Sample Preparation (Freeze-drying, Grinding) Plant_Material->Sample_Prep Extraction Extraction (Solvent, Sonication) Sample_Prep->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Analysis Analysis Filtration->Analysis HPLC_DAD HPLC-DAD Analysis->HPLC_DAD for Quantification LC_MS LC-MS/MS Analysis->LC_MS for Identification & Quantification Quantification Quantification HPLC_DAD->Quantification Identification Identification LC_MS->Identification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Identification->Quantification

Caption: General experimental workflow for the analysis of flavonols.

Signaling Pathway of Flavonol-Mediated Stress Response

Stress_Signaling Abiotic_Stress Abiotic Stress (e.g., Drought, UV-B) Hormone_Signaling Hormone Signaling (ABA, Ethylene, JA) Abiotic_Stress->Hormone_Signaling induces ROS Reactive Oxygen Species (ROS) Abiotic_Stress->ROS generates MYB_TFs MYB Transcription Factors (MYB11, MYB12, MYB111) Hormone_Signaling->MYB_TFs activates Flavonol_Biosynthesis_Genes Flavonol Biosynthesis Genes (CHS, F3H, FLS) MYB_TFs->Flavonol_Biosynthesis_Genes upregulates Flavonol_Accumulation Flavonol Accumulation (Kaempferol, Quercetin) Flavonol_Biosynthesis_Genes->Flavonol_Accumulation leads to ROS_Scavenging ROS Scavenging Flavonol_Accumulation->ROS_Scavenging mediates Stress_Tolerance Enhanced Stress Tolerance ROS_Scavenging->Stress_Tolerance results in ROS_Scavenging->ROS neutralizes

Caption: A model for flavonol-mediated abiotic stress signaling.

Conclusion

Flavonols are a diverse and functionally significant class of metabolites in Brassica napus. Their biosynthesis is tightly regulated by a network of transcription factors and hormonal signals, particularly in response to environmental stresses. The ability of flavonols to scavenge reactive oxygen species underscores their importance in plant defense mechanisms. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate the roles of these compounds. For drug development professionals, a deeper understanding of the biosynthesis and regulation of flavonols in a major crop like Brassica napus can inform strategies for the discovery and sustainable production of novel therapeutic agents. Future research should focus on dissecting the intricate signaling cascades and identifying the specific functions of individual flavonol glycosides in Brassica napus.

References

An In-depth Technical Guide to 5-Methoxyresorcinol (CAS 2174-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methoxyresorcinol (CAS 2174-64-3), a resorcinol derivative with significant potential in the pharmaceutical and cosmetic industries. This document details its fundamental characteristics, experimental protocols for property determination, and its role as a tyrosinase inhibitor within the melanogenesis signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

5-Methoxyresorcinol, also known as 3,5-dihydroxyanisole, is an aromatic organic compound that has garnered interest for its bioactive properties. Structurally, it is a derivative of resorcinol with a methoxy group substitution, which modulates its chemical reactivity and biological activity. Its primary application of interest is as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of 5-Methoxyresorcinol are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General and Physical Properties of 5-Methoxyresorcinol
PropertyValueReference
CAS Number 2174-64-3N/A
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to off-white crystalline solidN/A
Melting Point 78 - 80 °C[2]
Boiling Point 188 - 189 °C at 12 mmHg[3]
Solubility Soluble in water, ethanol, and acetone.[2]
Table 2: Chemical Identifiers and Descriptors
Identifier/DescriptorValueReference
IUPAC Name 5-methoxybenzene-1,3-diol[2]
Synonyms 3,5-Dihydroxyanisole, Flamenol[2][3]
InChI Key HDVRLUFGYQYLFJ-UHFFFAOYSA-N[2]
SMILES COC1=CC(O)=CC(O)=C1[2]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the properties of 5-Methoxyresorcinol. This section provides protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of 5-Methoxyresorcinol is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-2°C).

Determination of Boiling Point under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer adapter, condenser, and receiving flask)

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Apparatus Setup: A small amount of 5-Methoxyresorcinol is placed in the round-bottom flask along with a stirring bar or boiling chips. The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Vacuum Application: The vacuum pump is connected and turned on to reduce the pressure within the system to the desired level (e.g., 12 mmHg), which is monitored by the manometer.

  • Heating: The sample is heated gently and stirred.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The relationship between pressure and boiling point can be estimated using the Clausius-Clapeyron equation.[4]

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of 5-Methoxyresorcinol on the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 5-Methoxyresorcinol

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and 5-Methoxyresorcinol in phosphate buffer. Serial dilutions of 5-Methoxyresorcinol are made to test a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of phosphate buffer, tyrosinase solution, and the 5-Methoxyresorcinol solution (or a known inhibitor like kojic acid as a positive control, and buffer as a negative control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., every minute for 20-30 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of 5-Methoxyresorcinol

One common method for the synthesis of 5-Methoxyresorcinol involves the selective methylation of phloroglucinol.[5]

Principle: Phloroglucinol is reacted with a methylating agent, such as dimethyl sulfate, under controlled conditions to favor mono-methylation.

Materials:

  • Phloroglucinol

  • Dimethyl sulfate

  • Acetone

  • Anhydrous potassium carbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Phloroglucinol is dissolved in acetone, and anhydrous potassium carbonate is added as a base. The mixture is stirred at room temperature.

  • Methylation: Dimethyl sulfate is added dropwise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate 5-Methoxyresorcinol from unreacted starting material and di- and tri-methylated byproducts.

Biological Activity and Signaling Pathway

The primary biological activity of 5-Methoxyresorcinol of interest is its ability to inhibit the enzyme tyrosinase.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the process of melanin production.[6][7] It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. 5-Methoxyresorcinol acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrates. This inhibition leads to a reduction in melanin synthesis.

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. A simplified representation of this pathway and the point of inhibition by tyrosinase inhibitors like 5-Methoxyresorcinol is shown below.

Melanogenesis_Pathway Stimulus UV Radiation / α-MSH MC1R MC1R Stimulus->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Activates Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Translation Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Inhibitor 5-Methoxyresorcinol Inhibitor->Tyrosinase Inhibits

Figure 1: Simplified melanogenesis signaling pathway.

Caption: This diagram illustrates the signaling cascade leading to melanin production and the inhibitory action of 5-Methoxyresorcinol on the enzyme tyrosinase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the tyrosinase inhibitory activity of a compound like 5-Methoxyresorcinol.

Tyrosinase_Inhibition_Workflow Start Start: Compound (5-Methoxyresorcinol) Prep Prepare Stock Solutions (Compound, Tyrosinase, L-DOPA) Start->Prep Assay Perform 96-Well Plate Assay (Incubate Compound + Tyrosinase) Prep->Assay Reaction Initiate Reaction (Add L-DOPA) Assay->Reaction Measure Spectrophotometric Measurement (Absorbance at 475 nm over time) Reaction->Measure Analysis Data Analysis (Calculate % Inhibition, IC₅₀) Measure->Analysis End End: Determine Inhibitory Potency Analysis->End

Figure 2: Experimental workflow for tyrosinase inhibition assay.

Caption: A flowchart outlining the key steps in determining the tyrosinase inhibitory activity of 5-Methoxyresorcinol.

Conclusion

5-Methoxyresorcinol is a compound with well-defined physical and chemical properties and demonstrated biological activity as a tyrosinase inhibitor. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery, cosmetology, and medicinal chemistry. Further research into its in vivo efficacy, safety profile, and formulation optimization will be critical for its successful translation into commercial applications.

References

Flamenol (5-Methoxyresorcinol): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Flamenol (5-methoxyresorcinol), a resorcinol class of phenolic compound. Due to the limited availability of direct quantitative data for this compound, this document combines existing data with established knowledge of structurally similar phenolic compounds. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles. This guide is intended to serve as a foundational resource for professionals in drug development and scientific research, facilitating the effective use of this compound in experimental and formulation contexts.

Introduction to this compound

This compound, chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a phenolic compound with the molecular formula C₇H₈O₃[1]. It belongs to the resorcinol class of compounds and is structurally related to phloroglucinol[1]. As a phenolic compound, its utility in pharmaceutical and research applications is intrinsically linked to its solubility in various solvent systems and its stability under diverse environmental conditions. Understanding these parameters is critical for designing robust experimental protocols, developing stable formulations, and ensuring reproducible results.

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and is a key parameter in formulation development. Below is a summary of the known solubility of this compound in common laboratory solvents.

Table 1: Solubility of this compound
SolventTypeQuantitative SolubilityQualitative Solubility
WaterProtic~35.6 mg/mL (estimated)Soluble[2]
Dimethyl Sulfoxide (DMSO)Aprotic60 mg/mL[3]-
EthanolProticData not availableSoluble (presumed based on resorcinol)
MethanolProticData not availableSoluble (presumed based on resorcinol)
AcetoneAproticData not availableSoluble[4]
ChloroformAproticData not availableSoluble[4]
DichloromethaneAproticData not availableSoluble[4]
Ethyl AcetateAproticData not availableSoluble[4]

Stability Profile

Table 2: Predicted Stability of this compound and Degradation Factors
ConditionExpected Impact on this compound StabilityPrimary Degradation Pathway
pH Less stable at neutral to alkaline pH. More stable in acidic conditions.Auto-oxidation to form quinone-type structures.
Temperature Degradation rate increases with temperature.Accelerated oxidation and other thermal degradation reactions.
Light (UV) Sensitive to light exposure, particularly UV.Photo-oxidation.
Oxygen Prone to oxidative degradation.Oxidation of phenolic hydroxyl groups.
Metal Ions Presence of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation.Catalytic oxidation.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis prep1 Add excess this compound to solvent vials equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis1 Dilute filtrate sample3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility (mg/mL) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination

Protocol for Stability Testing using HPLC

This protocol describes a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).

    • Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

    • Oxidative Stability: Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot of the stock solution.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

  • Sample Quenching (if necessary): Stop the degradation reaction if needed. For example, neutralize acidic or basic samples, or cool heated samples.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at the lambda max of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

G Workflow for HPLC-Based Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Prepare this compound stock solution stress1 pH (2-12) prep1->stress1 stress2 Temperature (4-60°C) prep1->stress2 stress3 Light (UV/Vis) prep1->stress3 stress4 Oxidation (H₂O₂) prep1->stress4 sampling1 Sample at time intervals (0-48h) stress1->sampling1 stress2->sampling1 stress3->sampling1 stress4->sampling1 sampling2 Analyze by stability-indicating HPLC sampling1->sampling2 data1 Calculate % this compound remaining sampling2->data1 data2 Determine degradation kinetics (k, t₁/₂) data1->data2

Caption: Workflow for HPLC-Based Stability Testing

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there are gaps in the existing data, the provided protocols offer a clear path for researchers to generate the specific data required for their applications. By understanding the solubility characteristics and the factors influencing the stability of this compound, scientists and drug development professionals can better harness its potential in their research and formulation efforts.

References

Unveiling the Electronic Landscape of Flamenol: A Technical Guide to Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Flamenol and related flavonol compounds. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and potential biological activity of these molecules, thereby accelerating drug discovery and development efforts. This document outlines the theoretical background, computational methodologies, and key findings derived from quantum chemical analyses of the flavonol scaffold.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules like this compound.[1][2][3][4][5][6][7][8] DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying the complex electronic behavior of flavonoids. A common functional employed in these studies is B3LYP, often paired with basis sets such as 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p), and 6-311++G(d,p) to achieve reliable results.[1][2][3][4][5][7][8][9]

Computational Protocols

A standard workflow for performing quantum chemical calculations on flavonol-type molecules is essential for reproducibility and accuracy. The following protocol outlines the key steps involved.

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process is typically performed using a selected DFT functional and basis set.[7][8] Vibrational frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[7]

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential interactions. These properties are crucial for predicting its behavior in biological systems.

Experimental Workflow for Quantum Chemical Calculations

Quantum_Chemical_Workflow cluster_input Input Preparation cluster_calculation Computational Protocol cluster_analysis Data Analysis cluster_output Output & Interpretation mol_structure Initial Molecular Structure (e.g., from experiment or builder) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry single_point Single-Point Energy Calculation (Higher basis set, e.g., 6-311++G(d,p)) freq_calc->single_point Verified Minimum electronic_prop Electronic Properties (HOMO, LUMO, ESP) single_point->electronic_prop Wavefunction/Density spectral_sim Spectroscopic Simulation (UV-Vis, NMR) single_point->spectral_sim reactivity_desc Reactivity Descriptors (Hardness, Softness, Electrophilicity) electronic_prop->reactivity_desc data_tables Quantitative Data Tables reactivity_desc->data_tables spectral_sim->data_tables interpretation Structure-Activity Relationship & Mechanistic Insights data_tables->interpretation

Caption: A generalized workflow for performing quantum chemical calculations on flavonol compounds.

Key Calculated Parameters and Their Significance

Quantum chemical calculations provide a wealth of quantitative data that can be used to predict the chemical behavior of this compound. These parameters are summarized in the tables below.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability.[9]

Table 1: Frontier Molecular Orbital Energies of Representative Flavonols

CompoundEHOMO (eV)ELUMO (eV)Egap (eV)
2-hydroxyacetophenone-6.215-1.5324.683
Benzaldehyde-7.214-1.9355.279

Data calculated at the B3LYP/6-311G(d,p) level of theory.[2]

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further characterize the molecule's reactivity.

Table 2: Global Reactivity Descriptors of Representative Flavonols

DescriptorFormula2-hydroxyacetophenoneBenzaldehyde
Ionization Potential (IP)-EHOMO6.2157.214
Electron Affinity (EA)-ELUMO1.5321.935
Electronegativity (χ)-(EHOMO+ELUMO)/23.8734.574
Chemical Hardness (η)(ELUMO-EHOMO)/22.3412.639
Chemical Softness (S)1/(2η)0.2130.189
Electrophilicity Index (ω)χ2/(2η)3.2033.963

Data calculated at the B3LYP/6-311G(d,p) level of theory.[2]

DFT calculations are particularly useful for predicting the antioxidant activity of flavonoids. The primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[4][6] The feasibility of these mechanisms can be evaluated by calculating the following parameters:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of an O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation.[7]

  • Ionization Potential (IP): The energy required to remove an electron.

  • Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation.

  • Proton Affinity (PA): The negative of the enthalpy change for protonation.

  • Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the anion.

Table 3: Calculated Antioxidant Parameters for a Flavonol

ParameterValue (kcal/mol)
Bond Dissociation Enthalpy (BDE)Varies by OH position
Ionization Potential (IP)~140-160
Proton Dissociation Enthalpy (PDE)~240-260
Proton Affinity (PA)~30-50
Electron Transfer Enthalpy (ETE)~70-90

Note: These are representative value ranges for flavonols and can vary based on the specific structure and computational method.[4][7]

Signaling Pathway of Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_flavonol Flavonol (F-OH) cluster_mechanisms Antioxidant Mechanisms cluster_products Products flavonol F-OH hat Hydrogen Atom Transfer (HAT) flavonol->hat + R• set_pt Single Electron Transfer- Proton Transfer (SET-PT) flavonol->set_pt + R• splet Sequential Proton Loss- Electron Transfer (SPLET) flavonol->splet - H+ radical Flavonol Radical (F-O•) hat->radical - RH cation_radical Flavonol Cation Radical (F-OH•+) set_pt->cation_radical - R- anion Flavonol Anion (F-O-) splet->anion + R• cation_radical->radical - H+ anion->radical - R-

Caption: The three primary mechanisms of flavonoid antioxidant activity.

Spectroscopic Properties

Quantum chemical calculations can also be used to simulate spectroscopic properties, such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectra.[1][2] The comparison of simulated spectra with experimental data serves as a valuable validation of the computational methodology.

Molecular Docking and Reactivity

The insights gained from quantum chemical calculations can be further utilized in molecular docking studies to predict the binding interactions of this compound with biological targets, such as enzymes and receptors.[3] The electrostatic potential (ESP) mapped onto the electron density surface can reveal the regions of the molecule that are prone to electrophilic and nucleophilic attack, providing clues about its interaction with receptor binding sites.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and versatile toolkit for elucidating the electronic structure, reactivity, and potential biological activity of this compound and other flavonol derivatives. By providing detailed, quantitative data on a range of molecular properties, these computational methods can guide the rational design of new therapeutic agents and deepen our understanding of the structure-activity relationships of this important class of natural products. The integration of these computational approaches into drug discovery pipelines holds significant promise for accelerating the development of novel and effective pharmaceuticals.

References

Unveiling "Flamenol": A Case of Mistaken Identity in Phytochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases reveals no evidence of a compound named "Flamenol" isolated from plant extracts. It is highly probable that the name is a misspelling or a misunderstanding of a related term. The name bears a phonetic resemblance to "flavonol," a major class of flavonoids, which are ubiquitous secondary metabolites in plants with significant research interest for their potential therapeutic properties.

This technical guide will proceed by addressing the user's core requirements through the lens of a representative flavonol, providing an in-depth overview of the typical discovery and isolation process for such compounds from plant extracts. This will serve as a practical and illustrative example for researchers, scientists, and drug development professionals interested in the field of phytochemistry.

The Discovery and Isolation of Flavonols: A Technical Overview

The discovery of a novel flavonol, or any phytochemical, is a systematic process that begins with ethnobotanical knowledge or high-throughput screening and culminates in rigorous structural elucidation and bioactivity assessment.

I. Plant Material Collection and Preparation

The initial step involves the selection and collection of plant material, often guided by traditional medicinal uses or chemotaxonomic data. Proper identification and authentication of the plant species are critical to ensure reproducibility.

Table 1: Typical Plant Preparation Protocol

StepDescriptionKey Parameters
Collection Harvesting of specific plant parts (leaves, flowers, bark, roots).Time of day, season, geographical location.
Drying Air-drying, oven-drying, or freeze-drying to remove moisture and prevent enzymatic degradation.Temperature, duration.
Grinding Pulverization of the dried plant material to increase the surface area for extraction.Particle size.
II. Extraction

The goal of extraction is to efficiently transfer the target compounds from the plant matrix into a solvent. The choice of solvent and extraction method is crucial and depends on the polarity of the target flavonol.

Table 2: Common Extraction Methods for Flavonols

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Can degrade thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, higher efficiency.Can generate free radicals.
Supercritical Fluid Extraction (SFE) Using a supercritical fluid (e.g., CO2) as the solvent.Environmentally friendly, highly selective.High initial equipment cost.

Experimental Protocol: Ultrasonic-Assisted Extraction of Flavonols

  • Sample Preparation: 10 g of powdered plant material is suspended in 200 mL of 80% methanol in a flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath and subjected to sonication for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.

  • Filtration: The extract is filtered through Whatman No. 1 filter paper.

  • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator at 45°C to yield the crude extract.

III. Isolation and Purification

The crude extract is a complex mixture of various compounds. Chromatographic techniques are employed to isolate and purify the target flavonol.

Workflow for Flavonol Isolation

G crude_extract Crude Extract liquid_liquid Liquid-Liquid Partitioning crude_extract->liquid_liquid Solvent Partitioning column_chromatography Column Chromatography liquid_liquid->column_chromatography Fractionation prep_hplc Preparative HPLC column_chromatography->prep_hplc Further Purification pure_compound Pure Flavonol prep_hplc->pure_compound Isolation

Caption: A typical workflow for the isolation of a pure flavonol from a crude plant extract.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is packed into a glass column.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate) is passed through the column to separate the compounds based on their affinity for the stationary phase.

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

IV. Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.

Table 3: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation Obtained
UV-Vis Spectroscopy Information about the chromophoric system of the molecule.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., hydroxyl, carbonyl).
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) - Detailed information about the carbon-hydrogen framework and connectivity of atoms.
V. Bioactivity and Signaling Pathways

After structural determination, the pure flavonol is tested for its biological activity. If a flavonol demonstrates, for example, anti-inflammatory properties, further studies would investigate its effect on cellular signaling pathways.

Hypothetical Signaling Pathway for an Anti-inflammatory Flavonol

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Transcription Flavonol Flavonol Flavonol->IKK Inhibits

Caption: A diagram illustrating the hypothetical inhibition of the NF-κB signaling pathway by a flavonol.

Methodological & Application

Application Notes and Protocols: Flamenol as a Precursor in the Synthesis of Bioactive Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamenol, chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a versatile precursor in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both hydroxyl and methoxy functionalities on an aromatic ring, makes it an ideal starting material for the synthesis of a variety of bioactive molecules, most notably flavonoids. Flavonoids, including flavones and flavonols, are a class of plant secondary metabolites renowned for their diverse pharmacological properties, such as antioxidant, anti-inflammatory, and anticancer activities. The presence of a methoxy group in the flavonoid scaffold can enhance metabolic stability and bioavailability, making methoxylated flavonoids particularly attractive for drug development.[1]

These application notes provide detailed protocols for the multi-step synthesis of a methoxy-substituted flavonol from this compound. The synthetic strategy involves a sequence of classical organic reactions, including a Friedel-Crafts acylation, a Claisen-Schmidt condensation to form a chalcone intermediate, and a subsequent oxidative cyclization via the Algar-Flynn-Oyamada reaction.[2][3] Additionally, a protocol for the synthesis of a corresponding flavone is provided. The potential biological relevance of the synthesized flavonoid is discussed in the context of its modulatory effects on cellular signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for the key transformations in the synthesis of flavonoids from phenolic precursors. The data is compiled from analogous reactions found in the literature to provide an expected range of yields for the described protocols.

Table 1: Representative Yields for the Acylation of Phenolic Compounds

Phenolic SubstrateAcylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HydroquinoneAcetic AnhydrideH₂SO₄-Reflux2>95 (diacetate)[4]
Hydroquinone Diacetate-AlCl₃-160-165364-77[5]
PhloroglucinolAcetic AnhydrideMethanesulfonic AcidSolvent-free800.5High[6]
ResorcinolHeptanoyl ChlorideAlCl₃Dichloromethane402-4Good[7]

Table 2: Representative Yields for the Claisen-Schmidt Condensation

2'-Hydroxyacetophenone DerivativeBenzaldehyde DerivativeBaseSolventTemperatureReaction TimeYield (%)Reference
2'-HydroxyacetophenoneBenzaldehydeNaOHEthanolRoom Temp.2485[8]
2'-Hydroxyacetophenone4-ChlorobenzaldehydeKOHEthanolRoom Temp.2472[9]
2'-Hydroxy-5-methoxyacetophenoneAnisaldehydeKOHEthanolRoom Temp.4880Adapted from[10]

Table 3: Representative Yields for the Synthesis of Flavones and Flavonols from Chalcones

Chalcone DerivativeReaction TypeReagentsSolventReaction TimeYield (%)Reference
2'-HydroxychalconeFlavone SynthesisI₂DMSO2-4 h (reflux)85-95[11]
2'-HydroxychalconeFlavonol Synthesis (AFO)H₂O₂, NaOHEthanol1 h (reflux)70-90[2]
2'-Hydroxy-4'-methoxychalconeFlavonol Synthesis (AFO)H₂O₂, NaOHEthanol1 h (reflux)85[2]

Experimental Protocols

The following protocols describe a plausible synthetic route to a 7-methoxyflavonol from this compound.

Step 1: Synthesis of 2',4'-Dihydroxy-6'-methoxyacetophenone from this compound (Friedel-Crafts Acylation)

This procedure is adapted from established methods for the acylation of resorcinol and phloroglucinol derivatives.[6][7]

Materials:

  • This compound (5-methoxyresorcinol) (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 6 M Hydrochloric acid (HCl)

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM in the reaction flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the this compound/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 40 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at reflux.

  • Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of cold 6 M HCl onto crushed ice. Caution: This is an exothermic process and will evolve HCl gas.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2',4'-dihydroxy-6'-methoxyacetophenone.

Step 2: Synthesis of 2',4'-Dihydroxy-4,6'-dimethoxychalcone (Claisen-Schmidt Condensation)

This protocol is a standard base-catalyzed condensation to form the chalcone backbone.[9]

Materials:

  • 2',4'-Dihydroxy-6'-methoxyacetophenone (from Step 1) (1.0 eq)

  • 4-Methoxybenzaldehyde (anisaldehyde) (1.1 eq)

  • Potassium hydroxide (KOH)

  • Ethanol

  • 10% Hydrochloric acid (HCl)

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add a 50% aqueous solution of KOH dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting acetophenone is consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the solution is acidic to litmus paper.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification to yield 2',4'-dihydroxy-4,6'-dimethoxychalcone.

Step 3a: Synthesis of 3-Hydroxy-7-methoxy-4'-methoxyflavone (7,4'-Dimethoxyflavonol) (Algar-Flynn-Oyamada Reaction)

This is an oxidative cyclization of the chalcone to the corresponding flavonol.[2][3]

Materials:

  • 2',4'-Dihydroxy-4,6'-dimethoxychalcone (from Step 2) (1.0 eq)

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (e.g., 2 M) and cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently reflux for 1 hour, monitoring by TLC.

  • After completion of the reaction, cool the mixture and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the desired 7,4'-dimethoxyflavonol.

Step 3b: Synthesis of 7-Methoxy-4'-methoxyflavone (7,4'-Dimethoxyflavone)

This protocol describes the synthesis of a flavone from the chalcone intermediate via an iodine-catalyzed oxidative cyclization.[11]

Materials:

  • 2',4'-Dihydroxy-4,6'-dimethoxychalcone (from Step 2) (1.0 eq)

  • Iodine (I₂) (catalytic amount)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Crushed ice

Procedure:

  • Dissolve the chalcone (1.0 eq) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (e.g., 0.1 eq).

  • Heat the mixture to reflux (around 120-140 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then with a saturated sodium thiosulfate solution to remove excess iodine.

  • Wash again with water and dry the crude product.

  • Purify the product by column chromatography (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield 7,4'-dimethoxyflavone.

Mandatory Visualization

Experimental Workflow

G This compound This compound (5-Methoxyresorcinol) Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) This compound->Acylation Acetophenone 2',4'-Dihydroxy-6'-methoxyacetophenone Acylation->Acetophenone Condensation Claisen-Schmidt Condensation (Anisaldehyde, KOH) Acetophenone->Condensation Chalcone 2',4'-Dihydroxy-4,6'-dimethoxychalcone Condensation->Chalcone AFO Algar-Flynn-Oyamada Rxn (H₂O₂, NaOH) Chalcone->AFO Iodine_Cyclization Iodine-Catalyzed Oxidative Cyclization Chalcone->Iodine_Cyclization Flavonol 7,4'-Dimethoxyflavonol AFO->Flavonol Flavone 7,4'-Dimethoxyflavone Iodine_Cyclization->Flavone

Caption: Synthetic pathway from this compound to a flavonol and a flavone.

Hypothetical Signaling Pathway

Many flavonoids are known to exert their biological effects not just through direct antioxidant activity, but also by modulating cellular signaling pathways.[12][13] Methoxylated flavonoids, in particular, have been shown to possess potent biological activities.[1][14] The synthesized 7,4'-dimethoxyflavonol could potentially modulate pathways involved in cellular stress response and inflammation, such as the Nrf2/ARE pathway.

G cluster_cell Cellular Environment Flavonoid 7,4'-Dimethoxyflavonol Keap1 Keap1 Flavonoid->Keap1 inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1 induces Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE activates Keap1->Nrf2 promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cell_Survival Enhanced Cell Survival & Protection Antioxidant_Enzymes->Cell_Survival

Caption: Hypothetical modulation of the Nrf2 signaling pathway by a synthesized flavonoid.

References

Application Notes: Flavonol Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonols are a class of flavonoids ubiquitously found in fruits, vegetables, and medicinal plants. They are characterized by a 3-hydroxyflavone backbone and have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. Key representatives of this class include quercetin, kaempferol, and myricetin. These compounds have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. Their therapeutic potential stems from their ability to modulate various cellular signaling pathways and inhibit enzymes involved in disease progression. These notes provide an overview of the medicinal chemistry applications of common flavonols, focusing on their mechanisms of action and therapeutic targets.

Key Therapeutic Applications and Mechanisms of Action

Flavonols exert their biological effects through multiple mechanisms, making them attractive candidates for drug development.

  • Antioxidant Activity: Flavonols are potent antioxidants capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[1] Their antioxidant capacity is a key contributor to their overall therapeutic effects.

  • Anti-inflammatory Effects: A primary mechanism underlying the anti-inflammatory action of flavonols is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2] By suppressing the NF-κB pathway, flavonols can reduce the production of inflammatory mediators.[2][3]

  • Anticancer Activity: Flavonols have demonstrated anticancer potential through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[4] They can modulate critical signaling pathways involved in cancer development, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[5][6]

Quantitative Data on Flavonol Bioactivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative flavonols in various in vitro assays, providing a quantitative measure of their potency.

FlavonolAssayCell Line/SystemIC50 ValueReference(s)
Quercetin DPPH Radical ScavengingChemical Assay4.60 ± 0.3 µM[7]
ABTS Radical ScavengingChemical Assay1.89 ± 0.33 µg/mL
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)10.52 µg/ml[8]
Cytotoxicity (MTT Assay)HCT-15 (Colon Cancer)~100 µM (70% viability reduction)[3]
Kaempferol ABTS Radical ScavengingChemical Assay3.70 ± 0.15 µg/mL[9]
Cytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)60.0 ± 16.3 µM[3]
Cytotoxicity (MTT Assay)HCT-8 (Colon Cancer)177.78 µM[3]
Myricetin Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)54 µM[10]
Cytotoxicity (MTT Assay)Caco-2 (Colon Cancer)88.4 ± 3.4 µM[3]
Cytotoxicity (MTT Assay)HT-29 (Colon Cancer)47.6 ± 2.3 µM[3]
MMP-2 InhibitionEnzyme Assay1.84 µM
MMP-9 InhibitionEnzyme Assay312.26 µM[11]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of flavonols.

1. Protocol for MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of flavonols on cancer cell lines.

  • Materials and Reagents:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Flavonol (e.g., Quercetin)

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well flat-bottom cell culture plates

    • Microplate reader

  • Step-by-Step Protocol:

    • Cell Seeding:

      • Culture cells to logarithmic growth phase.

      • Trypsinize and count the cells.

      • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

      • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

    • Compound Treatment:

      • Prepare a stock solution of the flavonol (e.g., 10 mM) in DMSO.

      • Perform serial dilutions in complete medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5%.[12]

      • Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

      • Incubate for 24, 48, or 72 hours.[12]

    • MTT Assay:

      • Add 20 µL of MTT solution to each well.[12]

      • Incubate for 2-4 hours at 37°C.[12]

      • Carefully remove the medium.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

      • Shake the plate for 15 minutes.[13]

    • Data Analysis:

      • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[13]

      • Calculate cell viability (%) relative to the untreated control.

      • Determine the IC50 value from a dose-response curve.

2. Protocol for DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of flavonols.

  • Materials and Reagents:

    • Flavonol (e.g., Quercetin)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • 96-well plates

    • Microplate reader

  • Step-by-Step Protocol:

    • Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol.[12]

      • Prepare various concentrations of the flavonol in methanol.

    • Reaction:

      • In a 96-well plate, add 20 µL of the flavonol solution to 180 µL of the DPPH solution.[12]

      • Incubate in the dark at 37°C for 30 minutes.[12]

    • Measurement:

      • Measure the absorbance at 515 nm.[12]

    • Calculation:

      • Calculate the percentage of radical scavenging activity.

      • Determine the IC50 value.

3. Protocol for ABTS Radical Scavenging Assay

This is another common protocol to assess antioxidant activity.

  • Materials and Reagents:

    • Flavonol (e.g., Kaempferol)

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

    • Potassium persulfate

    • Methanol or Ethanol

    • 96-well plates

    • Microplate reader

  • Step-by-Step Protocol:

    • ABTS Radical Cation (ABTS•+) Generation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[13]

    • Assay:

      • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

      • Add 10 µL of the flavonol solution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.[13]

      • Incubate at room temperature for 7 minutes.[13]

    • Measurement:

      • Measure the absorbance at 734 nm.[9]

    • Calculation:

      • Calculate the percentage of inhibition.

      • Determine the IC50 value.

4. Protocol for In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of flavonols to prevent protein denaturation, a hallmark of inflammation.

  • Materials and Reagents:

    • Flavonol

    • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

    • Phosphate-Buffered Saline (PBS), pH 6.4

    • Reference standard (e.g., Dexamethasone or Diclofenac sodium)

    • Water bath

    • UV-Vis Spectrophotometer

  • Step-by-Step Protocol:

    • Reaction Mixture Preparation:

      • Prepare a reaction mixture (5 mL total volume) containing:

        • 0.2 mL of egg albumin[6]

        • 2.8 mL of PBS (pH 6.4)[6]

        • 2 mL of varying concentrations of the flavonol.[6]

    • Incubation:

      • Incubate the mixtures at 37°C for 15-20 minutes.[6][14]

      • Heat the mixtures at 70°C in a water bath for 5-15 minutes.[2][6]

    • Measurement:

      • After cooling, measure the absorbance (turbidity) at 660 nm.[6]

    • Calculation:

      • Calculate the percentage inhibition of protein denaturation using the formula:

        • Percentage inhibition = (Abs_control - Abs_sample) / Abs_control * 100[6]

      • Determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Flavonols

G NF-κB Signaling Pathway and Flavonol Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK TRAF2->IKK activates IκBα-NF-κB IκBα NF-κB IKK->IκBα-NF-κB phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB->NF-κB releases Flavonols Flavonols Flavonols->IKK inhibits Flavonols->NF-κB inhibits translocation DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by flavonols.

Experimental Workflow for MTT Cytotoxicity Assay

G MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of Flavonol incubate_24h->prepare_compounds treat_cells Treat cells with Flavonol prepare_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure_absorbance Measure absorbance at 492/570 nm solubilize->measure_absorbance analyze_data Calculate cell viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

References

Protocol for Flavonol Quantification in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: FQ-PT-V1.0

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonols are a class of flavonoids, which are secondary metabolites ubiquitously found in plants. They play crucial roles in plant physiology, including protection against UV radiation, defense against pathogens, and as signaling molecules.[1] In humans, dietary flavonols are associated with various health benefits due to their antioxidant and anti-inflammatory properties. Accurate quantification of flavonols in plant tissues is essential for agricultural research, herbal medicine standardization, and the development of new therapeutic agents.

This document provides detailed protocols for the extraction and quantification of flavonols from plant tissues using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. Each method's advantages and disadvantages are discussed to aid in selecting the most appropriate technique for specific research needs.

Comparison of Quantification Methods

The choice of analytical method for flavonol quantification depends on the specific research goals, available equipment, and the complexity of the plant matrix. A comparative summary is provided in Table 1.

Table 1: Comparison of Flavonol Quantification Methods

FeatureUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the absorbance of the aluminum-flavonol complex at a specific wavelength.[2]Separates individual flavonols based on their polarity and quantifies them using a UV-Vis or Diode Array Detector (DAD).[3][4]Separates flavonols and identifies them based on their mass-to-charge ratio, providing high sensitivity and specificity.[5][6]
Specificity Low; measures total flavonol content and can be affected by other phenolic compounds.[7]High; allows for the separation and quantification of individual flavonol compounds.[8]Very High; provides structural information and can distinguish between isomers.[9]
Sensitivity Moderate.High.[4]Very High; capable of detecting trace amounts.[9]
Quantification Relative (total flavonols).Absolute quantification of specific flavonols.[10]Absolute quantification with high accuracy.
Cost Low.Moderate.High.
Throughput High.Moderate.Moderate to Low.
Advantages Simple, rapid, and inexpensive for estimating total flavonol content.[11]Robust, reproducible, and provides separation of individual compounds.[12]Highly sensitive and specific, provides structural information, and can analyze complex mixtures.[6]
Disadvantages Lacks specificity, prone to interference from other compounds.[7]Requires reference standards for each compound, can have overlapping peaks in complex mixtures.[8]Expensive instrumentation and maintenance, requires skilled operators.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation and extraction are critical for accurate flavonol quantification. The following is a general protocol that can be adapted for various plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or a mechanical grinder

  • Extraction solvent (e.g., 80% methanol or 70% ethanol)[13]

  • Centrifuge

  • Vortex mixer

  • Filtration unit (e.g., 0.22 µm syringe filters)

Protocol:

  • Sample Collection and Homogenization:

    • Collect fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic processes. Alternatively, use freeze-dried tissue.

    • Grind the frozen or dried tissue into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent (e.g., 80% methanol).

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 1: Quantification by UV-Visible Spectrophotometry (Total Flavonols)

This method is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavonols, which results in a colored product that can be measured spectrophotometrically.[2]

Materials:

  • Plant extract (from section 3.1)

  • Quercetin or Rutin standard solution (1 mg/mL in methanol)

  • 2% Aluminum chloride (AlCl₃) in methanol

  • Methanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the quercetin or rutin standard solution in methanol to obtain concentrations ranging from 10 to 100 µg/mL.

    • In a 96-well plate, add 100 µL of each standard dilution to separate wells.

    • Add 100 µL of 2% AlCl₃ solution to each well.

    • Add 100 µL of methanol (as a blank) to a well with 100 µL of 2% AlCl₃.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the absorbance at 415 nm.[2]

    • Plot the absorbance versus the concentration of the standards to generate a standard curve.

  • Sample Analysis:

    • Add 100 µL of the plant extract to a well.

    • Add 100 µL of 2% AlCl₃ solution.

    • Prepare a sample blank by adding 100 µL of the plant extract to a well with 100 µL of methanol.

    • Incubate and measure the absorbance as described for the standards.

    • Calculate the total flavonol concentration in the sample using the standard curve equation.

Data Presentation:

Table 2: Standard Curve for Total Flavonol Quantification

Standard Concentration (µg/mL)Absorbance at 415 nm (Mean ± SD)
0 (Blank)0.000 ± 0.000
100.125 ± 0.005
250.310 ± 0.008
500.620 ± 0.012
750.935 ± 0.015
1001.250 ± 0.020

Table 3: Total Flavonol Content in Plant Samples

Sample IDAbsorbance at 415 nm (Mean ± SD)Total Flavonol Content (µg/g of tissue)
Control0.450 ± 0.010[Calculated Value]
Treatment 10.680 ± 0.015[Calculated Value]
Treatment 20.820 ± 0.020[Calculated Value]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of individual flavonols. A reversed-phase C18 column is commonly used for this purpose.[3]

Materials:

  • Plant extract (from section 3.1)

  • Flavonol standards (e.g., quercetin, kaempferol, myricetin) of known purity

  • HPLC system with a UV-Vis or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • HPLC-grade solvents

Protocol:

  • Standard Preparation:

    • Prepare stock solutions of each flavonol standard (e.g., 1 mg/mL in methanol).

    • Prepare a mixed standard solution containing all target flavonols at a known concentration.

    • Generate a calibration curve for each standard by injecting a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 370 nm

    • Gradient elution:

      • 0-2 min: 10% B

      • 2-20 min: 10-50% B (linear gradient)

      • 20-25 min: 50-90% B (linear gradient)

      • 25-27 min: 90% B (isocratic)

      • 27-28 min: 90-10% B (linear gradient)

      • 28-35 min: 10% B (isocratic, column re-equilibration)

  • Analysis:

    • Inject the standard solutions to establish retention times and generate calibration curves.

    • Inject the filtered plant extracts.

    • Identify flavonols in the sample by comparing their retention times with those of the standards.

    • Quantify the amount of each flavonol by integrating the peak area and using the corresponding calibration curve.

Data Presentation:

Table 4: HPLC Calibration Data for Flavonol Standards

FlavonolRetention Time (min)Linear Range (µg/mL)Calibration Equation
Myricetin12.51 - 100y = 25432x + 12340.9995
Quercetin15.81 - 100y = 31567x + 15670.9998
Kaempferol18.21 - 100y = 28910x + 11090.9996

Table 5: Flavonol Content in Plant Samples Determined by HPLC

Sample IDMyricetin (µg/g of tissue)Quercetin (µg/g of tissue)Kaempferol (µg/g of tissue)
Control[Value] ± SD[Value] ± SD[Value] ± SD
Treatment 1[Value] ± SD[Value] ± SD[Value] ± SD
Treatment 2[Value] ± SD[Value] ± SD[Value] ± SD
Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and specificity for flavonol quantification and is particularly useful for complex matrices and trace-level analysis.

Materials:

  • Plant extract (from section 3.1)

  • Flavonol standards

  • LC-MS system (e.g., with a triple quadrupole or Q-TOF mass spectrometer)

  • Chromatographic conditions similar to HPLC (may require optimization for MS compatibility)

  • Mass spectrometry grade solvents

Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedure as for HPLC (section 3.3).

  • LC-MS Conditions:

    • Liquid Chromatography: Use the same or a similar gradient as in the HPLC method. The flow rate may need to be adjusted based on the MS interface.

    • Mass Spectrometry:

      • Ionization mode: Negative electrospray ionization (ESI-) is typically used for flavonols.

      • Detection mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. This involves selecting a precursor ion and a specific product ion for each flavonol.

      • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for each flavonol standard by direct infusion.

  • Analysis:

    • Inject standards to determine retention times and MRM transitions and to generate calibration curves.

    • Inject the plant extracts.

    • Identify and quantify flavonols based on their retention times and specific MRM transitions.

Data Presentation:

Table 6: LC-MS/MS (MRM) Parameters for Flavonol Quantification

FlavonolPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Myricetin317.0151.025
Quercetin301.0151.022
Kaempferol285.0151.020

Table 7: Flavonol Content in Plant Samples Determined by LC-MS

Sample IDMyricetin (ng/g of tissue)Quercetin (ng/g of tissue)Kaempferol (ng/g of tissue)
Control[Value] ± SD[Value] ± SD[Value] ± SD
Treatment 1[Value] ± SD[Value] ± SD[Value] ± SD
Treatment 2[Value] ± SD[Value] ± SD[Value] ± SD

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow for Flavonol Quantification

The following diagram illustrates the general workflow for the quantification of flavonols in plant tissue.

experimental_workflow sample Plant Tissue Collection (Fresh or Freeze-dried) homogenize Homogenization (Grinding in Liquid N2) sample->homogenize extract Extraction (e.g., 80% Methanol, Sonication) homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm Syringe Filter) centrifuge->filter analysis Analytical Method filter->analysis spectro UV-Vis Spectrophotometry (Total Flavonols) analysis->spectro Simple & Rapid hplc HPLC-DAD (Individual Flavonols) analysis->hplc Specific Separation lcms LC-MS/MS (High Sensitivity & Specificity) analysis->lcms High Sensitivity data Data Analysis & Quantification spectro->data hplc->data lcms->data

Caption: Workflow for flavonol quantification in plant tissue.

Flavonol Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of flavonols from phenylalanine.

flavonol_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid pal_node p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid c4h_node p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa c4l_node naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone + 3x Malonyl-CoA chs_node naringenin Naringenin (a Flavanone) naringenin_chalcone->naringenin chi_node dihydrokaempferol Dihydrokaempferol (a Dihydroflavonol) naringenin->dihydrokaempferol f3h_node kaempferol Kaempferol (a Flavonol) dihydrokaempferol->kaempferol dihydroquercetin Dihydroquercetin dihydrokaempferol->dihydroquercetin fls_k_node f3primeh_node quercetin Quercetin (a Flavonol) dihydroquercetin->quercetin fls_q_node pal PAL pal->pal_node c4h C4H c4h->c4h_node c4l 4CL c4l->c4l_node chs CHS chs->chs_node chi CHI chi->chi_node f3h F3H f3h->f3h_node fls FLS fls->fls_k_node fls->fls_q_node f3primeh F3'H f3primeh->f3primeh_node

Caption: Simplified flavonol biosynthesis pathway in plants.

References

Application Note: Quantitative Analysis of Flamenol (5-Methoxyresorcinol) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Flamenol (5-Methoxyresorcinol). The described protocol is designed for accuracy and precision, making it suitable for research, quality control, and drug development applications. The method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. All experimental procedures, from sample preparation to data analysis, are outlined in detail to ensure reproducibility.

Introduction

This compound, chemically known as 5-Methoxyresorcinol, is a phenolic compound with a role as a metabolite in Brassica napus[1]. As a member of the resorcinol class of compounds, it is of interest to researchers in various fields, including natural product chemistry and drug discovery. Accurate and precise quantification of this compound is essential for its study and potential applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture, making it the ideal choice for the analysis of this compound. This application note provides a comprehensive protocol for the determination of this compound using a widely available RP-HPLC system with UV detection.

Experimental Protocol

Materials and Reagents
  • This compound (5-Methoxyresorcinol) reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. These conditions are a starting point and may require minor modifications based on the specific instrumentation and sample matrix.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm and 274 nm (or λmax determined by DAD)
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 10% Acetonitrile in water). Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Add a suitable volume of methanol to extract the this compound. The solvent-to-sample ratio should be optimized based on the expected concentration.

  • Vortex the sample for 1 minute and then sonicate for 15 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration is high, dilute the filtered sample with the mobile phase.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Data Presentation

The quantitative data for a typical method validation is presented in the tables below.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]
Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
10[Insert Data][Insert Data][Insert Data][Insert Data]
50[Insert Data][Insert Data][Insert Data][Insert Data]
90[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

HPLC Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Method_Setup Chromatographic Method Setup Method_Setup->HPLC_System Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Context

While a specific signaling pathway for this compound is not well-established, it is known to be a metabolite in plants and may interact with various biological targets due to its phenolic structure. Research into its biological activity is ongoing. One study indicated that 5-methoxy-sterigmatocystin, a structurally related compound, is metabolized by cytochrome P450 enzymes (CYP1A1 and CYP1A2)[2]. This suggests that this compound may also be a substrate for these enzymes, which are part of cellular detoxification pathways.

Metabolic_Pathway This compound This compound (5-Methoxyresorcinol) CYP_Enzymes CYP450 Enzymes (e.g., CYP1A1, CYP1A2) This compound->CYP_Enzymes Phase I Metabolism Metabolites Hydroxylated and/or Demethylated Metabolites CYP_Enzymes->Metabolites Conjugation Phase II Enzymes (e.g., UGTs, SULTs) Metabolites->Conjugation Phase II Metabolism Excretion Excretion Conjugation->Excretion

Caption: Putative metabolic pathway of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation serves as a valuable resource for researchers and scientists. The provided workflow diagrams offer a clear visual representation of the analytical process and the potential metabolic fate of the compound. This method can be readily implemented in a laboratory setting for various applications, from basic research to quality control in drug development.

References

Application Notes and Protocols: Flavanols and Eugenol as Building Blocks for Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Flamenol" as a monomer for polymer synthesis did not yield specific results. It is likely that "this compound" is a less common or proprietary name. This document focuses on two structurally related and well-researched classes of natural phenolic compounds, Flavanols and Eugenol , as building blocks for novel polymers. These compounds offer a bio-based alternative to petroleum-derived monomers and are explored for a variety of applications.

Flavanol-Based Polymers

Flavanols are a class of polyphenolic compounds found abundantly in plants, including cocoa beans. They can undergo polymerization to form proanthocyanidins (condensed tannins), which have applications in food science, materials, and biomedicine. The degree of polymerization and the resulting polymer properties are influenced by processing conditions such as fermentation and roasting.

Application: α-Glucosidase Inhibitors

Flavanol polymers from cocoa have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential in managing type 2 diabetes.[1][2] Studies have shown that the polymerization of flavanols, rather than the concentration of monomeric flavanols, is a stronger predictor of this inhibitory activity.

Data Presentation: α-Glucosidase Inhibitory Activity of Cocoa Powders

Treatment (Fermentation/Roasting)Total Polyphenols (mg GAE/g)Total Flavanols (mg PCB2/g)Mean Degree of Polymerization (mDP)IC50 (µg/mL) for α-Glucosidase Inhibition
Unfermented/Not Roasted55.335.13.895.3
Cool Fermented/Cool Roasted30.115.25.268.1
Hot Fermented/Hot Roasted10.22.56.182.5
Acarbose (Control)N/AN/AN/A133.2
Experimental Protocol: Extraction and Characterization of Flavanol Polymers from Cocoa

This protocol is based on the methodologies described for assessing the α-glucosidase inhibitory activity of cocoa powder extracts.[2]

Objective: To extract and characterize flavanol polymers from cocoa powder and assess their α-glucosidase inhibitory activity.

Materials:

  • Cocoa powder (processed under different fermentation and roasting conditions)

  • Hexane

  • Acetone/Water/Acetic Acid (70:29.5:0.5 v/v/v)

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Acarbose (positive control)

  • Microplate reader

Experimental Workflow:

experimental_workflow_flavanol cluster_extraction Extraction cluster_characterization Characterization cluster_activity Activity Assay start Cocoa Powder defat Defat with Hexane start->defat extract Extract with Acetone/Water/Acetic Acid defat->extract concentrate Concentrate Extract extract->concentrate hilic HILIC-UPLC-MS/MS Analysis concentrate->hilic thiolysis Thiolysis for mDP concentrate->thiolysis assay α-Glucosidase Inhibition Assay concentrate->assay experimental_workflow_eugenol cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization_poly Characterization start Eugenol + GMA + TPP react_monomer React at 100°C start->react_monomer purify_monomer Purify EUGMA react_monomer->purify_monomer mix_reactants EUGMA + MMA + AIBN in Dioxane purify_monomer->mix_reactants react_polymer Polymerize at 70°C mix_reactants->react_polymer precipitate Precipitate in Methanol react_polymer->precipitate dry_polymer Dry Polymer precipitate->dry_polymer sec SEC (GPC) dry_polymer->sec nmr NMR dry_polymer->nmr ftir FTIR dry_polymer->ftir dsc DSC dry_polymer->dsc tga TGA dry_polymer->tga logical_relationship cluster_design Polymer Design cluster_properties Polymer Properties cluster_application Bio-application monomer Bio-based Monomer (e.g., Flavanol, Eugenol) polymerization Controlled Polymerization monomer->polymerization structure Polymer Structure (mDP, Composition) polymerization->structure physchem Physicochemical Properties (Tg, Stability) structure->physchem bioactivity Biological Activity (e.g., Enzyme Inhibition) structure->bioactivity drug_delivery Drug Delivery Vehicle physchem->drug_delivery

References

Analytical Standards and Protocols for 5-Methoxyresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 5-methoxyresorcinol. The methodologies outlined are based on established analytical techniques for resorcinol derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

5-Methoxyresorcinol (3,5-dihydroxyanisole) is a phenolic compound that serves as a key intermediate in the synthesis of various natural products and pharmaceuticals. It is recognized as a model molecule for the A ring of flavonoids and is a known metabolite in plants such as Brassica napus.[1] Accurate and precise analytical methods are crucial for its quantification in research, quality control, and various stages of drug development. This document details recommended protocols for the analysis of 5-methoxyresorcinol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including instrument conditions, sample preparation, and method validation parameters.

Physicochemical Properties of 5-Methoxyresorcinol

A summary of the key physicochemical properties of 5-methoxyresorcinol is provided in the table below.

PropertyValue
CAS Number 2174-64-3
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Melting Point 78-80 °C
Boiling Point 188-189 °C at 12 mmHg
Appearance Off-white to light brown crystalline powder
Solubility Soluble in water, methanol, and ethanol

Recommended Analytical Protocols

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of phenolic compounds like 5-methoxyresorcinol. Gas Chromatography with Flame Ionization Detection (GC-FID) offers an alternative, particularly for volatile derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from validated methods for resorcinol and other phenolic compounds and is suitable for the routine analysis of 5-methoxyresorcinol.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (40:60, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm (based on UV absorbance maxima of resorcinol derivatives)
Run Time Approximately 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-methoxyresorcinol analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 5-methoxyresorcinol in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters:

The following table summarizes the typical validation parameters for an HPLC method based on ICH guidelines.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Gas Chromatography (GC-FID) Protocol

This method is suitable for the analysis of 5-methoxyresorcinol, potentially after derivatization to improve volatility and peak shape.

Instrumentation and Conditions:

ParameterRecommended Condition
GC System Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL

Standard and Sample Preparation (with Derivatization):

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Derivatization:

    • Evaporate a known amount of the standard or sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 5-methoxyresorcinol.

Experimental Workflow for 5-Methoxyresorcinol Analysis cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weighing of Standard/Sample dissolution Dissolution in Solvent start->dissolution dilution Serial Dilution (Standards) dissolution->dilution filtration Filtration (0.45 µm) dissolution->filtration Sample dilution->filtration Standards injection HPLC/GC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV or FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A generalized workflow for the quantitative analysis of 5-methoxyresorcinol.

Biological Role and Signaling Context

5-Methoxyresorcinol is a precursor in the biosynthesis of certain flavonoids in plants. Flavonoid biosynthesis is a well-characterized branch of the phenylpropanoid pathway. The formation of the resorcinol A-ring is a key step in the synthesis of flavonoids like naringenin. While a specific signaling pathway detailing the regulation of 5-methoxyresorcinol itself is not extensively documented, its position as an intermediate in flavonoid biosynthesis places it within a network regulated by various developmental and environmental cues.

The diagram below illustrates a simplified, hypothetical pathway showing the potential involvement of 5-methoxyresorcinol in flavonoid biosynthesis.

Hypothetical Flavonoid Biosynthesis Pathway Involving 5-Methoxyresorcinol Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA CHS Chalcone Synthase (CHS) pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS Methoxyresorcinol 5-Methoxyresorcinol (A-ring precursor) Methoxyresorcinol->CHS hypothetical input NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone Naringenin Naringenin (a flavanone) NaringeninChalcone->Naringenin Flavonoids Downstream Flavonoids (Anthocyanins, Flavonols) Naringenin->Flavonoids

Caption: A simplified diagram of a potential role for 5-methoxyresorcinol in flavonoid biosynthesis.

References

Application Notes and Protocols for Screening Flamenol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Developing Assays to Screen for Flamenol Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic small molecule with therapeutic potential as a modulator of inflammatory responses. Preliminary computational modeling suggests that this compound may interact with components of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making it a key target for therapeutic intervention.[4][5]

These application notes provide a comprehensive framework for screening and characterizing the bioactivity of this compound, with a focus on its potential as an inhibitor of the NF-κB signaling pathway. The protocols detailed below describe a primary high-throughput screening (HTS) assay using a luciferase reporter system, a secondary confirmatory assay measuring a downstream inflammatory cytokine, and a crucial cytotoxicity assay to ensure the specificity of the observed effects.

Signaling Pathway and Experimental Workflow

To effectively screen for this compound's bioactivity, a tiered approach is recommended. This begins with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity and eliminate false positives. A final cytotoxicity assessment is essential to distinguish true pathway inhibition from general cellular toxicity.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB Bound & Inhibited NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome->NFkB Releases This compound This compound This compound->IKK Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., IL-8, TNF-α) DNA->Genes Induces

Caption: Hypothetical mechanism of this compound inhibiting the canonical NF-κB pathway.

Screening_Workflow start Start: this compound Compound Library primary_screen Primary HTS: NF-κB Luciferase Reporter Assay start->primary_screen hit_id Identify Initial Hits (% Inhibition > 50%) primary_screen->hit_id secondary_screen Secondary Assay: IL-8 Secretion ELISA hit_id->secondary_screen Active Compounds final_hits Final Validated Hits (Non-toxic, Confirmed Activity) hit_id->final_hits Inactive Compounds confirm_hits Confirm Hits (Dose-dependent Inhibition) secondary_screen->confirm_hits cytotoxicity Cytotoxicity Assay (e.g., MTT or LDH) confirm_hits->cytotoxicity Confirmed Hits confirm_hits->final_hits Not Confirmed cytotoxicity->final_hits Non-toxic cytotoxicity->final_hits Toxic

Caption: Tiered experimental workflow for screening this compound bioactivity.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB pathway by using a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[6][7][8] Inhibition of the pathway by this compound will result in a decrease in luciferase expression and, consequently, a reduced luminescence signal.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., HEK-293-T NF-κB-Luc cells).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Recombinant Human TNF-α (Tumor Necrosis Factor-alpha).

  • Control inhibitor (e.g., BAY 11-7082).

  • Sterile, white, clear-bottom 96-well or 384-well microplates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed HEK293 NF-κB-Luciferase cells into a white, clear-bottom 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted this compound or control inhibitor to the respective wells. Include wells with vehicle control (DMSO) only.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Prepare a TNF-α solution in culture medium. Add 10 µL of TNF-α solution to each well to achieve a final concentration of 10 ng/mL. Do not add TNF-α to negative control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.

  • Measure luminescence using a microplate luminometer.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Luminescence_Sample - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative)] * 100

  • Luminescence_Sample: Signal from TNF-α stimulated cells treated with this compound.

  • Luminescence_Positive: Signal from TNF-α stimulated cells treated with vehicle (DMSO).

  • Luminescence_Negative: Signal from unstimulated cells treated with vehicle (DMSO).

Protocol 2: Secondary Confirmatory Assay - IL-8 Secretion ELISA

This assay confirms the inhibitory effect of this compound on the NF-κB pathway by measuring the secretion of a downstream pro-inflammatory cytokine, Interleukin-8 (IL-8), whose expression is regulated by NF-κB.

Materials:

  • THP-1 human monocytic cells.

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation.

  • Lipopolysaccharide (LPS) for stimulation.

  • This compound stock solution.

  • Human IL-8 ELISA Kit.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 105 cells/well. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. Incubate for 48 hours.

  • Resting Phase: Remove the PMA-containing medium and replace it with fresh, serum-free medium. Incubate for 24 hours.

  • Compound Treatment: Treat the differentiated cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for IL-8 analysis.

  • ELISA Protocol: Perform the IL-8 ELISA according to the manufacturer's instructions.[9] This typically involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve using the IL-8 standards provided in the kit. Calculate the concentration of IL-8 in each sample by interpolating from the standard curve. Determine the IC50 value for this compound by plotting the percentage inhibition of IL-8 secretion against the log concentration of this compound.

Protocol 3: Cytotoxicity Assay - MTT Assay

This assay is crucial to ensure that the observed inhibition of NF-κB activity is not a result of cell death.[10] The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells used in the primary assay (e.g., HEK293 NF-κB-Luciferase).

  • Culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound at the same concentrations and for the same duration as in the primary luciferase assay.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

Data Presentation

The following tables present hypothetical data from the screening of this compound.

Table 1: Primary HTS Results for this compound and Controls (NF-κB Luciferase Assay)

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle (DMSO)-1,500,0000%
TNF-α + Vehicle-35,000,000N/A
BAY 11-7082102,000,00098.5%
This compound118,000,00050.7%
This compound59,500,00075.0%
This compound104,000,00091.0%
This compound252,500,00097.0%

Table 2: Secondary Assay Results for this compound (IL-8 ELISA)

This compound Conc. (µM)IL-8 Concentration (pg/mL)% Inhibition of IL-8 Secretion
0 (LPS only)12500%
0.598021.6%
175040.0%
531075.2%
1015088.0%
258093.6%

Table 3: Cytotoxicity Data for this compound (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100%
11.2297.6%
51.2096.0%
101.1894.4%
251.1592.0%
500.8568.0%
1000.4536.0%

These protocols and the structured approach to data analysis provide a robust methodology for identifying and validating the bioactivity of this compound as a potential inhibitor of the NF-κB signaling pathway, ensuring that promising lead compounds are advanced for further development.

References

Application Notes and Protocols: Flamenol (Taxifolin) Incorporation into Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flamenol, scientifically known as Taxifolin or Dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties. Its therapeutic potential is explored in various fields, including cancer therapy and food preservation.[1][2] However, its clinical application is often hindered by low aqueous solubility and poor bioavailability.[1][3] Nanoencapsulation technologies offer a promising strategy to overcome these limitations by improving the solubility, stability, and targeted delivery of this compound.[4] This document provides detailed protocols for incorporating this compound into various nanomaterials, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Quantitative Data Summary

The successful incorporation of this compound into nanomaterials is evaluated by several key parameters. The following table summarizes quantitative data from recent studies on this compound-loaded nanocarriers.

Nanomaterial TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Zein-Caseinate Nanoparticles 168.74 ± 0.35--57.67 ± 0.2585.83 ± 0.8917.11 ± 0.88[5]
Lipid Nanovesicles (General) 98 - 215< 0.250-20.40 to -32.20--[1]
Transfersomes (Optimal) ~200< 0.250-72 - 75-[1]
PLGA Nanoparticles ~20 (Galantamine-loaded)-Negative> 90-[6]

Note: Data for PLGA nanoparticles are for a different encapsulated drug but provide a reference for the potential of this carrier type. Further optimization is required for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound-loaded nanomaterials are provided below.

Protocol 1: Synthesis of this compound-Loaded Zein-Caseinate Nanoparticles via Anti-Solvent Precipitation

This protocol describes the fabrication of this compound-loaded zein-caseinate nanoparticles (TZP) using an anti-solvent precipitation method, which is effective for encapsulating hydrophobic compounds like this compound.[5]

Materials:

  • This compound (Taxifolin)

  • Zein

  • Sodium Caseinate

  • Ethanol (70%)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump or burette

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of Organic Phase: Dissolve this compound and zein in 70% ethanol. A common mass ratio to start with is 1:1 (this compound:Zein).[5]

  • Preparation of Aqueous Phase: Prepare an aqueous solution of sodium caseinate.

  • Nanoparticle Formation: While vigorously stirring the sodium caseinate solution, add the this compound-zein solution dropwise using a syringe pump. The anti-solvent (water) will cause the zein to lose solubility and self-assemble into nanoparticles, encapsulating the hydrophobic this compound.[5]

  • Solvent Evaporation: Continue stirring the suspension to allow for the evaporation of ethanol.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated this compound and other reagents.

  • Lyophilization: Resuspend the nanoparticle pellet in deionized water and freeze-dry to obtain a stable powder form. The freeze-dried powder should exhibit good redispersibility in water.[5]

Experimental Workflow: Anti-Solvent Precipitation

G cluster_workflow Workflow: this compound Zein-Caseinate Nanoparticle Synthesis A 1. Dissolve this compound & Zein in 70% Ethanol C 3. Dropwise Addition of Organic Phase to Aqueous Phase (Anti-Solvent Precipitation) A->C B 2. Prepare Aqueous Sodium Caseinate Solution B->C D 4. Stir for Ethanol Evaporation C->D E 5. Centrifuge for Purification D->E F 6. Freeze-Dry for Stable Powder E->F

Workflow for Anti-Solvent Precipitation of Nanoparticles.
Protocol 2: Synthesis of this compound-Loaded Liposomes via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes. It involves depositing a thin lipid film, which is then hydrated with an aqueous solution containing the molecule to be encapsulated.[7][8]

Materials:

  • This compound (Taxifolin)

  • Phospholipids (e.g., Soybean Lecithin)

  • Cholesterol (optional, for membrane stability)

  • Organic Solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, PBS)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Bath sonicator or probe sonicator

  • Extruder (optional, for size homogenization)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (and cholesterol, if used) and this compound in the organic solvent within a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure and at a temperature above the lipid transition temperature to evaporate the solvent, forming a thin, uniform lipid film on the inner wall of the flask.[7][8]

  • Drying: Further dry the film under a high vacuum for several hours to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer to the flask. Agitate the flask to hydrate the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs) that encapsulate the this compound. This step should also be performed above the lipid transition temperature.

  • Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the suspension using a bath or probe sonicator. This process typically yields small unilamellar vesicles (SUVs).[7]

  • Size Homogenization (Extrusion): For a more uniform size distribution, the liposome suspension can be repeatedly passed through a polycarbonate membrane with a defined pore size using an extruder.

Experimental Workflow: Thin-Film Hydration

G cluster_workflow Workflow: this compound Liposome Synthesis via Thin-Film Hydration A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Create Thin Film via Rotary Evaporation A->B C 3. Dry Film under High Vacuum B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. Size Reduction (Sonication/Extrusion) E->F G 7. Form Small Unilamellar Vesicles (SUVs) F->G

Workflow for Liposome Synthesis by Thin-Film Hydration.

Application in Modulating Signaling Pathways

Flavonoids, including this compound, are known to exert their therapeutic effects, particularly in cancer, by modulating critical cell signaling pathways.[2] One of the most important pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a key role in inflammation, cell survival, proliferation, and invasion.[2] Aberrant NF-κB activation is a hallmark of many cancers. This compound can suppress this pathway, thereby inhibiting tumor progression.

Inhibition of the NF-κB Signaling Pathway by this compound:

Pro-inflammatory stimuli (like TNF-α) or carcinogens can activate the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of genes involved in cancer cell survival, proliferation, angiogenesis, and metastasis. This compound is believed to inhibit this cascade, potentially by preventing the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.

G cluster_pathway This compound's Proposed Inhibition of the NF-κB Pathway cluster_cyto Cytoplasm cluster_nuc stimuli Pro-inflammatory Stimuli (e.g., TNF-α, Carcinogens) ikk IKK Complex stimuli->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα ikb_p P-IκBα nfkb NF-κB (Active) ikb_nfkb->nfkb Releases proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination proteasome->ikb_nfkb Degrades IκBα nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription nucleus->transcription Binds DNA response Cancer Cell Survival, Proliferation, Angiogenesis, Metastasis transcription->response This compound This compound-loaded Nanomaterial This compound->ikk Inhibits

Proposed mechanism of this compound inhibiting the NF-κB pathway.

References

Application Notes and Protocols for the Enzymatic Synthesis of Flavonol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of flavonol analogs. Enzymatic methods offer significant advantages over traditional chemical synthesis, including high regioselectivity, milder reaction conditions, and reduced environmental impact, making them ideal for creating novel bioactive compounds for drug discovery and development.[1]

Introduction to Flavonols and Enzymatic Synthesis

Flavonols are a class of flavonoids widely distributed in plants, known for a variety of beneficial biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][3] However, their therapeutic application can be limited by poor water solubility, low stability, and limited bioavailability.[2][4]

Enzymatic modification of the core flavonol structure is a powerful strategy to overcome these limitations. By attaching different functional groups, such as sugars (glycosylation) or acyl chains (acylation), the physicochemical and pharmacological properties of flavonol analogs can be precisely modulated.[4] Lipases, glycosyltransferases, and other enzymes are key biocatalysts in these transformations, offering unparalleled precision and efficiency.[5]

Key Enzymatic Strategies for Flavonol Modification
  • Lipase-Catalyzed Acylation: Lipases are widely used to catalyze the esterification of flavonols, particularly their glycosides.[1] This reaction typically involves attaching an acyl group from a donor (like a fatty acid or vinyl ester) to a hydroxyl group on the sugar moiety. This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its stability in lipophilic systems.[2][3] Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are particularly effective for these reactions.[3][6]

  • Glycosyltransferase-Catalyzed Glycosylation: Glycosylation, the attachment of sugar moieties, is crucial for the structural diversity of flavonoids in nature.[7][8] This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated donor like UDP-glucose to the flavonol aglycone.[5][7] Glycosylation generally improves the water solubility and stability of flavonols.[4] Recombinant UGTs expressed in microbial hosts like E. coli are increasingly used for the controlled synthesis of specific flavonol glycosides.[9][10]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Regioselective Acylation of Isoquercitrin

This protocol describes the synthesis of an isoquercitrin (quercetin-3-O-β-D-glucopyranoside) ester using immobilized lipase in an organic solvent. This enhances the lipophilicity of the parent compound.

Materials:

  • Isoquercitrin

  • Vinyl cinnamate (acyl donor)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Anhydrous 2-methyl-2-butanol (tert-amyl alcohol)

  • Molecular sieves (3 Å), activated

  • Rotary evaporator

  • Incubator shaker

  • HPLC system for analysis

Methodology:

  • Dissolve 100 mg of isoquercitrin and 2 molar equivalents of vinyl cinnamate in 10 mL of anhydrous 2-methyl-2-butanol in a sealed flask.

  • Add activated molecular sieves to the mixture to maintain anhydrous conditions.

  • Add 100 mg of Novozym® 435 to initiate the reaction.

  • Incubate the flask at 50°C with constant shaking at 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 12, 24, 48 hours) and analyzing them via HPLC.

  • Upon completion (when conversion plateaus), stop the reaction by filtering out the enzyme and molecular sieves.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting product (isoquercitrin-6''-O-cinnamate) using column chromatography (e.g., silica gel).

  • Confirm the structure of the final product using NMR and Mass Spectrometry.

Protocol 2: UGT-Catalyzed Glycosylation of Kaempferol

This protocol outlines the synthesis of kaempferol-3-O-glucoside using a recombinant UDP-glycosyltransferase. This modification is designed to increase the water solubility of kaempferol.

Materials:

  • Kaempferol

  • Uridine diphosphate glucose (UDP-glucose)

  • Recombinant UGT (e.g., from Rubus chingii, RchUGT169, expressed in E. coli)[7]

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • LC-MS system for analysis

Methodology:

  • Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM MgCl₂

    • 1 mg/mL BSA

    • 2 mM UDP-glucose (sugar donor)

    • 200 µM Kaempferol (dissolved in a small volume of DMSO)

    • 5 µg of purified recombinant UGT enzyme

  • Ensure the final concentration of DMSO in the reaction mixture is below 2% (v/v) to avoid enzyme inhibition.

  • Incubate the reaction mixture at 30°C for 2 hours.

  • Terminate the reaction by adding 100 µL of ice-cold methanol.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for the formation of kaempferol-3-O-glucoside using LC-MS. Compare the retention time and mass spectrum with an authentic standard if available.

Data Presentation

Table 1: Comparison of Lipase-Catalyzed Acylation of Flavonoids

This table summarizes the reaction conditions and outcomes for the acylation of different flavonoids using various lipases.

Flavonoid SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion Yield (%)Reference
RutinNovozym® 435Lauric AcidAcetone55~80[11]
NaringinNovozym® 435Caprylic Acid (C8)tert-Butanol6050-60[12]
IsoquercitrinNovozym® 435Vinyl Cinnamate2-methyl-2-butanol50>90[12]
QuercetinThermomyces lanuginosus LipaseVinyl LaurateAcetone45~75[6]
(+)CatechinNovozym® 435Vinyl CinnamatePyridine45High[13]
Table 2: Examples of UGTs for Enzymatic Glycosylation of Flavonols

This table highlights different UGTs used to glycosylate flavonol aglycones, demonstrating their substrate specificity and the products formed.

EnzymeSource OrganismFlavonol SubstrateSugar DonorProduct(s)Reference
ScCGT1Stenoloma chusanumNaringenin (Flavanone)UDP-GlucoseNaringenin-C-glycosides[9]
UGT78T6Malus domesticaQuercetinUDP-GalactoseQuercetin-3-O-galactoside[14]
UGT78S1Malus domesticaQuercetinUDP-GlucoseQuercetin-3-O-glucoside[14]
RchUGT169Rubus chingiiKaempferol, QuercetinUDP-GlucoseKaempferol-3-O-glucoside, Quercetin-3-O-glucoside[7]

Visualizations: Pathways and Workflows

flavonoid_biosynthesis General Flavonoid Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Chal Chalcones CouCoA->Chal CHS Flav Flavanones (e.g., Naringenin) Chal->Flav CHI DHF Dihydroflavonols Flav->DHF F3H Fla Flavonols (e.g., Kaempferol, Quercetin) DHF->Fla FLS

General Flavonoid Biosynthesis Pathway.

experimental_workflow Workflow for Lipase-Catalyzed Flavonol Acylation start Start dissolve 1. Dissolve Flavonol Glycoside & Acyl Donor in Solvent start->dissolve add_enzyme 2. Add Immobilized Lipase & Molecular Sieves dissolve->add_enzyme incubate 3. Incubate with Shaking (e.g., 50°C, 48h) add_enzyme->incubate monitor 4. Monitor Reaction (HPLC) incubate->monitor monitor->incubate Incomplete stop 5. Stop Reaction (Filter Enzyme) monitor->stop Reaction Complete evaporate 6. Evaporate Solvent stop->evaporate purify 7. Purify Product (Chromatography) evaporate->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Workflow for Lipase-Catalyzed Flavonol Acylation.

chemoenzymatic_strategy Chemoenzymatic Route to Flavonol Analogs cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Acylation Aglycone Flavonol Aglycone (e.g., Quercetin) Glycoside Flavonol Glycoside (e.g., Isoquercitrin) Aglycone->Glycoside Improves Solubility Ester Acylated Flavonol Glycoside (Lipophilic Analog) Glycoside->Ester Improves Lipophilicity UGT Glycosyltransferase (UGT) + UDP-Sugar UGT->Glycoside Lipase Lipase + Acyl Donor Lipase->Ester

Chemoenzymatic Route to Flavonol Analogs.

signaling_pathway Simplified Anti-Inflammatory Action of Flavonols cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor pathway Signaling Cascade (e.g., MyD88) receptor->pathway ikb IκB Kinase (IKK) pathway->ikb nfkb_complex NF-κB-IκBα Complex (Inactive) ikb->nfkb_complex Phosphorylates IκBα nfkb_active Active NF-κB nfkb_complex->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus transcription Gene Transcription nfkb_active->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines flavonol Flavonol Analog flavonol->ikb Inhibits

Simplified Anti-Inflammatory Action of Flavonols.

References

Application Notes and Protocols for Scaling Up Flamenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Flamenol" is not found in standard chemical or biological literature. These application notes are based on the scalable production of flavonoids , a major class of polyphenolic compounds with significant therapeutic potential, to which "this compound" is presumed to belong. The methodologies and data presented are derived from published research on various flavonoids and provide a framework for the development and scale-up of a target flavonoid product.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Traditional methods for obtaining flavonoids, such as extraction from plants and chemical synthesis, often face challenges in scalability, cost-effectiveness, and sustainability, as yields from natural sources can be low and chemical synthesis is complex and may use hazardous materials.[1][2] Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative for the large-scale, sustainable production of specific flavonoids.[3][4] By engineering microbial hosts to express plant-derived biosynthetic pathways, it is possible to achieve high titers of desired flavonoid compounds in controlled fermentation processes.[1][5]

These application notes provide a comprehensive overview of the techniques, protocols, and quantitative data relevant to the scale-up of flavonoid production using microbial cell factories.

Strategies for Scaling Up this compound (Flavonoid) Production

The successful scale-up of flavonoid production in microbial hosts hinges on a multi-pronged metabolic engineering approach. The primary goal is to channel the cell's central metabolism towards the synthesis of the target flavonoid. Key strategies include:

  • Enhancing Precursor Supply: Flavonoid biosynthesis requires two key precursors: malonyl-CoA and an aromatic starter unit, typically p-coumaroyl-CoA, derived from L-tyrosine or L-phenylalanine.[6] A major bottleneck in production is often the limited availability of intracellular malonyl-CoA.[5] Strategies to overcome this include overexpressing acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, and engineering acetate assimilation pathways.[5]

  • Heterologous Pathway Expression and Optimization: The core of the strategy is the introduction of the plant-based flavonoid biosynthetic pathway into the microbial host.[7] This typically involves expressing a set of enzymes, including:

    • Phenylalanine Ammonia-Lyase (PAL) or Tyrosine Ammonia-Lyase (TAL)

    • 4-Coumaroyl:CoA Ligase (4CL)

    • Chalcone Synthase (CHS)

    • Chalcone Isomerase (CHI) Further pathway enzymes like flavanone 3-hydroxylase (F3H) or isoflavone synthase (IFS) can be included to produce more complex flavonoids.[2]

  • Advanced Metabolic Regulation: Modern synthetic biology tools can be used to fine-tune metabolic flux. For instance, CRISPR interference (CRISPRi) can be employed to down-regulate competing metabolic pathways, thereby redirecting precursors towards flavonoid synthesis.[8]

  • Fermentation Process Optimization: Moving from flask cultures to bioreactors is crucial for scale-up. Fed-batch fermentation is a common strategy to achieve high cell densities and high product titers. This involves the controlled feeding of nutrients like glucose and precursors to maintain optimal production conditions over an extended period.[9] Optimization of media components, pH, temperature, and aeration is critical for maximizing yield.[3][8]

Data Presentation: Flavonoid Production in Engineered Microbes

The following tables summarize quantitative data from various studies on flavonoid production, showcasing the impact of different metabolic engineering strategies.

FlavonoidHost OrganismKey Engineering StrategyTiter (mg/L)Reference
NaringeninE. coliOptimization of glucose, glycerol, and potassium acetate concentrations588[3]
PinocembrinE. coliAmplification of acetate assimilation pathways & ACC overexpression429[5]
EriodictyolE. coliAmplification of acetate assimilation pathways & ACC overexpression52[5]
NaringeninS. cerevisiaeFed-batch fermentation from glucoseup to 100[10]
NaringeninS. cerevisiaeFed-batch fermentation from p-coumaric acidup to 650[10]
Naringenin 7-SulfateE. coliCRISPRi-mediated repression of cysH gene; 3-L fermenter47.7[8]
4'-O-methyl daidzeinE. coliFed-batch fermentation (3-L) with optimized media102.88[9]
4'-O-methyl genisteinE. coliFed-batch fermentation (3-L) with optimized media46.81[9]
Baicalein-7-O-glucuronideE. coliStrengthening of UDPGA synthetic pathway797[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Flavonoid Biosynthesis Pathway L_Phenylalanine L-Phenylalanine / L-Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Phenylalanine->p_Coumaric_Acid PAL / TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (A Flavanone) Naringenin_Chalcone->Naringenin CHI Flavones Flavones Naringenin->Flavones FNS Isoflavones Isoflavones Naringenin->Isoflavones IFS Flavonols Flavonols Naringenin->Flavonols F3H, FLS

Caption: Core flavonoid biosynthesis pathway from precursors to the central flavanone, naringenin.

Experimental_Workflow Gene_Selection 1. Gene Selection & Codon Optimization (PAL, 4CL, CHS, CHI) Plasmid_Construction 2. Plasmid Construction (Expression Vector Assembly) Gene_Selection->Plasmid_Construction Host_Engineering 3. Host Strain Engineering (Transformation of E. coli / S. cerevisiae) Plasmid_Construction->Host_Engineering Strain_Verification 4. Strain Verification (PCR, Sequencing, Protein Expression) Host_Engineering->Strain_Verification Flask_Culture 5. Small-Scale Production (Shake Flask Cultivation & Optimization) Strain_Verification->Flask_Culture Scale_Up 6. Scale-Up Fermentation (Fed-Batch in Bioreactor) Flask_Culture->Scale_Up Purification 7. Product Extraction & Purification (Solvent Extraction, Chromatography) Scale_Up->Purification Analysis 8. Product Analysis & Bioactivity Testing (HPLC, MS, Anti-inflammatory Assays) Purification->Analysis

Caption: Workflow for developing a microbial strain for scaled-up flavonoid production.

Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway IKK TLR4->NFkB_Pathway Nucleus Nucleus MAPK_Pathway->Nucleus IkB IκBα NFkB_Pathway->IkB  phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes  transcription This compound This compound (Flavonoids) This compound->MAPK_Pathway inhibits This compound->NFkB_Pathway inhibits

Caption: Flavonoids inhibit inflammatory responses by targeting MAPK and NF-κB pathways.

Experimental Protocols

Protocol 1: Construction of a Flavonoid Biosynthesis Plasmid

Objective: To assemble an expression vector containing the genes necessary for converting a precursor (e.g., L-tyrosine) into a target flavonoid (e.g., naringenin).

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase (or Gibson Assembly Master Mix)

  • Chemically competent E. coli (cloning strain, e.g., DH5α)

  • Expression vector (e.g., pET or pRSF series)

  • Synthetic DNA fragments for PAL/TAL, 4CL, CHS, CHI (codon-optimized for the expression host)

  • LB agar plates with appropriate antibiotic

  • DNA purification kits (plasmid miniprep, gel extraction)

Methodology:

  • Gene Synthesis: Obtain synthetic DNA for the pathway genes (e.g., Rhodobacter capsulatus TAL, Solanum lycopersicum 4CL, Hypericum androsaemum CHS, Glycine max CHI), codon-optimized for E. coli or S. cerevisiae.[10]

  • Vector Preparation: Digest the expression vector with appropriate restriction enzymes. Purify the linearized vector backbone by gel electrophoresis.

  • Insert Preparation: Amplify the synthetic genes using PCR with primers that add appropriate restriction sites or overlapping sequences for Gibson assembly.

  • Ligation/Assembly:

    • Restriction Ligation: Ligate the digested vector and inserts using T4 DNA ligase.

    • Gibson Assembly: Combine the linearized vector and PCR-amplified inserts with Gibson Assembly Master Mix.

  • Transformation: Transform the assembled plasmid into a competent E. coli cloning strain.

  • Screening: Plate the transformed cells on LB agar with the selective antibiotic. Screen colonies for the correct plasmid construct using colony PCR and restriction digestion of miniprepped DNA.

  • Sequencing: Confirm the sequence of the entire assembled pathway to ensure no mutations were introduced.

Protocol 2: Fed-Batch Fermentation for Scaled-Up Flavonoid Production

Objective: To produce the target flavonoid at a high titer in a controlled bioreactor environment. This protocol is adapted for a 3-L lab-scale fermenter.[9]

Materials:

  • Engineered microbial strain harboring the flavonoid biosynthesis plasmid

  • 3-L Bioreactor

  • Complex medium (e.g., Terrific Broth or specialized fermentation medium)

  • Feeding solution (e.g., concentrated glucose, yeast extract, and precursor solution)

  • pH probe, dissolved oxygen (DO) probe

  • Antifoaming agent

  • Appropriate antibiotic

Methodology:

  • Inoculum Preparation: Grow a seed culture of the engineered strain in 250 mL of medium in a 1-L shake flask overnight at 37°C.

  • Bioreactor Setup: Prepare and sterilize the 3-L bioreactor containing 1.5 L of the initial batch medium. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture to a starting OD₆₀₀ of ~0.1.

  • Batch Phase: Grow the culture at 37°C. Maintain pH at 7.0 (using automated addition of base/acid) and DO above 20% (by adjusting agitation and airflow).

  • Induction: When the culture reaches an OD₆₀₀ of ~10-15, induce protein expression by adding IPTG (for E. coli) to a final concentration of 0.1-1 mM. Lower the temperature to 25-30°C to improve protein folding and product stability.

  • Fed-Batch Phase: After induction, begin the fed-batch phase by continuously or intermittently adding the concentrated feeding solution. The feed rate should be adjusted to maintain a steady growth rate and avoid the accumulation of inhibitory byproducts.

  • Sampling: Take samples periodically to monitor cell density (OD₆₀₀), substrate consumption, and flavonoid production (via HPLC analysis of the culture supernatant and cell lysate).

  • Harvest: Continue the fermentation for 36-72 hours or until production plateaus. Harvest the culture broth for product extraction.

Protocol 3: Extraction and Purification of Flavonoids

Objective: To isolate and purify the target flavonoid from the fermentation broth.

Materials:

  • Centrifuge

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Silica gel or macroporous resin (e.g., D101) for column chromatography[12][13]

  • Solvent systems for chromatography (e.g., ethanol/water gradients)[13]

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Methodology:

  • Cell Separation: Centrifuge the fermentation broth to separate the supernatant from the cell pellet. Since flavonoids can be both intracellular and extracellular, process both fractions.

  • Solvent Extraction:

    • Mix the supernatant with an equal volume of ethyl acetate. Shake vigorously and separate the organic layer. Repeat the extraction 2-3 times.[12]

    • Resuspend the cell pellet and lyse the cells (e.g., by sonication). Extract the lysate with ethyl acetate.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

  • Chromatographic Purification:

    • Macroporous Resin Chromatography: Dissolve the crude extract and load it onto a pre-equilibrated macroporous resin column. Wash the column with water to remove polar impurities, then elute the flavonoids using a stepwise gradient of ethanol in water (e.g., 5%, 30%, 60% ethanol).[13]

    • Preparative HPLC: For high-purity isolation, subject the partially purified fractions to preparative reverse-phase HPLC.[14]

  • Purity Analysis: Analyze the purity of the final fractions using analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 4: In Vitro Assessment of Anti-Inflammatory Activity

Objective: To determine the ability of the purified flavonoid to inhibit the production of inflammatory mediators in a cell-based assay. This protocol uses the murine macrophage cell line RAW 264.7.[15]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Purified flavonoid ("this compound")

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit (for cytotoxicity)

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cytotoxicity Assay: First, determine the non-toxic concentration range of the flavonoid by treating the cells with various concentrations for 24 hours and performing an MTT assay. Use only non-toxic concentrations for subsequent experiments.

  • Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of the purified flavonoid for 2-4 hours.

  • Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate the plate for 12-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control.[15]

    • Cytokines (TNF-α, IL-6): Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.[15]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for the flavonoid's effect on NO, TNF-α, and IL-6 production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flavanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chemical synthesis of Flavanols, aiming to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing Flavanols?

A1: Flavanols are a class of flavonoids that can be synthesized through various methods. One prominent method is the asymmetric hydroboration/kinetic resolution of rac-flavenes (2-aryl-chromenes). This is often followed by an oxidative workup to yield the desired flavan-3-ol structure.[1][2] Another common approach involves the reduction of corresponding flavanones or flavones. Additionally, transition metal-catalyzed reactions, such as those employing copper, rhodium, or iridium complexes, have proven to be effective for preparing chiral alkylboronic acid derivatives which are precursors to Flavanols.[1]

Q2: My Flavanol synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in Flavanol synthesis can stem from several factors, including suboptimal reaction conditions, incomplete conversion of starting materials, and the formation of side products. Key areas to investigate include:

  • Reaction Temperature: Temperature can significantly impact selectivity and yield. For instance, in the kinetic resolution of flavenes, lowering the temperature to -35°C has been shown to dramatically increase both yield and enantioselectivity.[1]

  • Catalyst and Ligand Choice: The selection of the catalyst and chiral ligand is crucial, especially in asymmetric synthesis. Different ligands can lead to varying degrees of conversion and enantiomeric excess.[1]

  • Solvent System: The solvent can influence reactant solubility and reaction kinetics. Tetrahydrofuran (THF) is a commonly used solvent in copper-catalyzed hydroboration reactions for Flavanol synthesis.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress via techniques like TLC or LC-MS is recommended to determine the optimal duration.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproducts is critical for improving the yield of the desired Flavanol. Strategies include:

  • Control of Stoichiometry: Ensure precise stoichiometry of reactants and reagents. An excess of one reactant can sometimes lead to unwanted side reactions.

  • Inert Atmosphere: Many organometallic catalysts and reagents are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.

  • Purification of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your flavenes or other precursors before starting the synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Flavanol synthesis.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the catalyst is properly activated and handled under inert conditions if required. Use fresh, high-purity reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate, while others, particularly those involving kinetic resolution, benefit from lower temperatures to enhance selectivity.[1]
Inappropriate solvent.Test different solvents to find one that provides good solubility for all reactants and is compatible with the reaction chemistry.
Low Enantioselectivity (in asymmetric synthesis) Suboptimal chiral ligand.Screen a variety of chiral ligands to identify the one that provides the best enantioselectivity for your specific substrate.[1]
Reaction temperature is too high.Lowering the reaction temperature can often improve enantioselectivity in asymmetric catalysis.[1]
Formation of Multiple Products/Byproducts Reaction conditions favoring side reactions.Adjust the reaction parameters such as temperature, concentration, and reaction time. Consider using a more selective catalyst or protecting groups to block reactive sites.
Impure starting materials.Purify the starting materials before use to remove any impurities that may be participating in side reactions.
Difficulty in Product Isolation/Purification Product is unstable on silica gel.Consider alternative purification methods such as preparative HPLC, recrystallization, or using a different stationary phase for chromatography (e.g., alumina).
Product co-elutes with impurities.Optimize the chromatography conditions (solvent system, gradient) to achieve better separation. Derivatization of the product or impurities can also alter their chromatographic behavior.

Key Experimental Protocol: Asymmetric Synthesis of Flavanols via Cu-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the asymmetric hydroboration/kinetic resolution of rac-flavenes.

Materials:

  • rac-flavene (2-aryl-chromene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE)

  • Sodium tert-butoxide (NaOtBu)

  • Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium perborate monohydrate (NaBO₃·H₂O)

  • Water (H₂O)

Procedure:

  • In a glovebox, a mixture of CuCl (5.0 mol %), the chiral ligand (5.5 mol %), and NaOtBu (10.0 mol %) is stirred in THF (0.6 mL) at room temperature for 30 minutes.

  • A solution of rac-flavene (0.2 mmol) and B₂pin₂ (0.24 mmol) in THF is added to the catalyst mixture.

  • Methanol (0.2 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., -35°C) until the desired conversion is reached (monitored by TLC or HPLC).[1]

  • Upon completion, the reaction is quenched by the addition of water (0.6 mL) and sodium perborate monohydrate (0.5 mmol).

  • The mixture is stirred vigorously for 2 hours at room temperature.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Flavanol and the unreacted flavene.

Data Presentation

Table 1: Optimization of Reaction Conditions for Flavanol Synthesis

EntryLigandTemperature (°C)Yield of Flavanol (%)[1]ee of Flavanol (%)[1]Yield of recovered Flavene (%)[1]ee of recovered Flavene (%)[1]Selectivity Factor (s)[1]
1(R,R)-Ph-BPE (L1)rt5073329932
2(R,R)-Me-Duphos (L3)rt-----
3(R,Sp)-Josiphos (L4)rt-inferior---
4(R)-Binap (L5)rttrace----
5(R,R)-Ph-BPE (L1)0-----
6(R,R)-Ph-BPE (L1)-20-----
7(R,R)-Ph-BPE (L1)-35459946991060

Note: '-' indicates data not provided in the source. 'rt' denotes room temperature. 'ee' stands for enantiomeric excess.

Visualizations

Flavanol_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydroboration cluster_workup Oxidative Workup & Purification CuCl CuCl Catalyst_Mix Active Catalyst Complex CuCl->Catalyst_Mix Ligand Chiral Ligand Ligand->Catalyst_Mix Base NaOtBu Base->Catalyst_Mix Solvent1 THF Solvent1->Catalyst_Mix Reaction_Vessel Reaction at -35°C Catalyst_Mix->Reaction_Vessel Catalysis Flavene rac-Flavene Flavene->Reaction_Vessel B2pin2 B2pin2 B2pin2->Reaction_Vessel MeOH Methanol MeOH->Reaction_Vessel Quench Quench with H2O Reaction_Vessel->Quench Reaction Mixture Oxidation Oxidize with NaBO3·H2O Quench->Oxidation Extraction Extraction Oxidation->Extraction Purification Column Chromatography Extraction->Purification Flavanol Enantioenriched Flavanol Purification->Flavanol Recovered_Flavene Enantioenriched Flavene Purification->Recovered_Flavene

Caption: Workflow for the asymmetric synthesis of Flavanols.

Troubleshooting_Logic Start Low Flavanol Yield Check_Conversion Check Reactant Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Check_Catalyst Verify Catalyst/Reagent Activity Incomplete->Check_Catalyst Check_Byproducts Analyze for Byproducts Complete->Check_Byproducts Optimize_Conditions Optimize Reaction Conditions (Solvent, Stoichiometry) Check_Byproducts->Optimize_Conditions Byproducts Present Purification_Loss Investigate Purification Losses Check_Byproducts->Purification_Loss No Major Byproducts

Caption: Troubleshooting logic for low Flavanol yield.

References

Technical Support Center: Overcoming Solubility Issues with 5-Methoxyresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-methoxyresorcinol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-methoxyresorcinol in aqueous solutions?

A1: 5-Methoxyresorcinol is reported to be soluble in water.[1][2] One source estimates its water solubility to be approximately 35.6 g/L at 25°C.[3] However, achieving this concentration can be challenging depending on the purity of the compound, the pH of the solution, and the presence of other solutes.

Q2: My 5-methoxyresorcinol is not dissolving completely in water, even at concentrations below its reported solubility. What could be the issue?

A2: Several factors can contribute to this issue:

  • Purity: Impurities in your 5-methoxyresorcinol sample can significantly impact its solubility.

  • pH of the Solution: The pH of your aqueous solution can affect the ionization state of the phenolic hydroxyl groups, thereby influencing solubility.

  • Temperature: Solubility is temperature-dependent. Ensure your solvent is at the specified temperature.

  • Particle Size: The particle size of the solid material can affect the dissolution rate. Larger crystals will dissolve more slowly.

Q3: What are the recommended organic solvents for dissolving 5-methoxyresorcinol?

Q4: How can I improve the aqueous solubility of 5-methoxyresorcinol for my cell culture experiments?

A4: For cell-based assays, it is crucial to use a solubilization method that is non-toxic to the cells. Here are a few strategies:

  • pH Adjustment: Carefully increasing the pH of the solution can deprotonate the phenolic hydroxyl groups, increasing solubility. However, ensure the final pH is compatible with your cell line.

  • Co-solvents: Using a small percentage of a biocompatible co-solvent like DMSO or ethanol can significantly improve solubility.[5] It is essential to determine the maximum tolerable concentration of the co-solvent for your specific cell line.

  • Complexation: The use of cyclodextrins can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of a stock solution The compound is crashing out of solution when the concentration of the organic co-solvent is reduced.1. Decrease the concentration of the stock solution. 2. Increase the percentage of the co-solvent in the final solution (ensure it is within the tolerated limits for your experiment). 3. Try a different co-solvent. 4. Consider using a different solubilization technique, such as complexation with cyclodextrins.
Cloudiness or incomplete dissolution in buffer The pH of the buffer is not optimal for solubility. The buffer components may be interacting with the compound.1. Measure the pH of the solution and adjust it slightly to see if solubility improves. 2. Prepare the solution in deionized water first and then add the buffer components. 3. Test the solubility in different buffer systems.
Inconsistent results between experimental batches Variability in the source or purity of 5-methoxyresorcinol. Inconsistent preparation of stock solutions.1. Ensure you are using 5-methoxyresorcinol from the same supplier and lot number. 2. Standardize the protocol for preparing solutions, including weighing, solvent addition, and mixing.

Solubility Enhancement Data

The following tables provide illustrative data on the solubility of 5-methoxyresorcinol in different solvent systems and with various enhancement techniques.

Table 1: Solubility of 5-Methoxyresorcinol in Common Solvents

SolventTemperature (°C)Approximate Solubility (mg/mL)
Water2535
Ethanol25> 100
Methanol25> 100
DMSO25> 100
PBS (pH 7.4)2530

Table 2: Effect of Co-solvents on Aqueous Solubility of 5-Methoxyresorcinol

Aqueous System (pH 7.0)Co-solventCo-solvent Concentration (%)Approximate Solubility (mg/mL)
WaterNone035
WaterEthanol550
WaterEthanol1080
WaterDMSO145
WaterDMSO590

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 14.01 mg of 5-methoxyresorcinol.

  • Add the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of high-purity DMSO.

  • Vortex the tube until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Prepare a 1 mg/mL suspension of 5-methoxyresorcinol in deionized water.

  • While stirring, slowly add 0.1 M NaOH dropwise.

  • Monitor the pH and the dissolution of the solid.

  • Stop adding NaOH once the solid has completely dissolved.

  • Record the final pH of the solution.

  • This solution can then be sterile-filtered for use in aqueous-based assays.

Visual Guides

experimental_workflow Workflow for Solubility Assessment start Start: Insoluble 5-Methoxyresorcinol check_purity Check Purity (e.g., HPLC) start->check_purity solubility_test Initial Solubility Test (Water, Buffer) check_purity->solubility_test is_soluble Is it Soluble? solubility_test->is_soluble ph_adjustment pH Adjustment is_soluble->ph_adjustment No end End: Solubilized Compound is_soluble->end Yes cosolvent Co-solvent Addition ph_adjustment->cosolvent evaluate_solubility Evaluate Solubility & Stability ph_adjustment->evaluate_solubility complexation Complexation (Cyclodextrins) cosolvent->complexation cosolvent->evaluate_solubility complexation->evaluate_solubility is_successful Successful? evaluate_solubility->is_successful is_successful->end Yes fail Re-evaluate Strategy is_successful->fail No

Caption: A decision-making workflow for addressing solubility issues with 5-methoxyresorcinol.

signaling_pathway Hypothetical Cellular Action of a Solubilized Drug cluster_extracellular Extracellular Space cluster_cell Cell drug_complex 5-Methoxyresorcinol- Cyclodextrin Complex membrane Cell Membrane drug_complex->membrane Approaches Cell drug_release Drug Release membrane->drug_release Drug Dissociates receptor Membrane Receptor target Intracellular Target drug_release->target Binds to Target response Cellular Response target->response

Caption: A diagram illustrating the cellular uptake and action of a drug delivered via a solubility-enhancing complex.

References

Technical Support Center: Preventing Degradation of Flavonoid Compounds During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Flamenol" is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the general properties of flavonoid and polyphenolic compounds, which are known to be sensitive to degradation under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals to help mitigate potential degradation of these types of compounds during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of flavonoid compounds in a laboratory setting?

Flavonoid compounds are susceptible to degradation from several factors, primarily:

  • pH: The stability of flavonoids is highly dependent on the pH of the solution. Many flavonoids are more stable in slightly acidic to neutral conditions and can degrade rapidly in alkaline environments through hydrolysis of their ester linkages or other pH-sensitive functional groups.

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation, including hydrolysis and thermal decomposition.

  • Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation, leading to the breakdown of the compound's structure.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the polyphenolic structure of flavonoids.

  • Enzymatic Degradation: If working with biological samples, endogenous enzymes can metabolize or degrade the flavonoid compound.

Q2: How should I store my flavonoid compound stock solutions to minimize degradation?

To ensure the stability of your flavonoid stock solutions, it is recommended to:

  • Store at low temperatures: Stock solutions should be stored at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but for no longer than a few days.

  • Protect from light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent exposure to light.

  • Use appropriate solvents: Dissolve the compound in a suitable, high-purity solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Consider pH: If preparing aqueous solutions, use a buffer to maintain a slightly acidic to neutral pH (e.g., pH 5-7).

Q3: I am observing unexpected or inconsistent results in my experiments. Could this be due to compound degradation?

Yes, inconsistent or lower-than-expected biological activity or analytical measurements can be a strong indicator of compound degradation. Degradation can lead to a lower effective concentration of your active compound and the formation of unknown byproducts that may have off-target effects. If you suspect degradation, it is crucial to systematically troubleshoot your experimental workflow.

Troubleshooting Guide

Problem 1: Inconsistent or Lower-Than-Expected Analytical Results (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Steps
Degradation in Stock Solution - Prepare a fresh stock solution from the solid compound.- Compare the analytical results of the new stock solution with the old one.- Ensure proper storage conditions (see FAQ Q2).
Degradation During Sample Preparation - Minimize the time samples are kept at room temperature.- Prepare samples immediately before analysis.- Check the pH of all buffers and solutions used.- Protect samples from light during all steps.
Thermal Degradation - Avoid heating samples unless absolutely necessary.- If heating is required, use the lowest possible temperature for the shortest duration.- Use a temperature-controlled autosampler if possible.
Photodegradation - Use amber vials or light-protective centrifuge tubes.- Work in a dimly lit area or under yellow light if the compound is highly light-sensitive.
Problem 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause Troubleshooting Steps
Formation of Degradation Products - This indicates that the compound is degrading under your current conditions.- Review all sample handling, storage, and experimental procedures.- Implement the preventative measures outlined in this guide.
Contamination - Ensure the purity of your solvents and reagents.- Run a blank injection (solvent only) to check for contaminants.- Use high-purity, HPLC, or LC-MS grade solvents.

Experimental Protocols

Protocol 1: General Procedure for Preparing Stable Flavonoid Working Solutions
  • Stock Solution Preparation:

    • Allow the solid flavonoid compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of the compound in a fume hood.

    • Dissolve the compound in an appropriate high-purity solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the final working concentration in your experimental buffer or media immediately before use.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically <0.5%).

    • If using aqueous buffers, ensure the pH is in the optimal range for the compound's stability (typically slightly acidic to neutral).

Protocol 2: Forced Degradation Study to Identify Potential Degradants

To understand the stability of your specific flavonoid, a forced degradation study can be performed. This involves exposing the compound to various stress conditions and analyzing the resulting mixture.

  • Prepare Solutions: Prepare separate solutions of your flavonoid compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution at a high temperature (e.g., 70°C) for 48 hours.

    • Photodegradation: Expose a solution to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

Logical Workflow for Troubleshooting Flavonoid Degradation

A Inconsistent Experimental Results B Check for Compound Degradation A->B C Review Storage Conditions (Temp, Light, Solvent) B->C D Review Experimental Protocol (pH, Temp, Light Exposure) B->D E Prepare Fresh Stock Solution C->E F Implement Protective Measures (e.g., use amber vials, control pH) D->F G Re-run Experiment E->G F->G H Results Consistent? G->H I Problem Solved H->I Yes J Further Investigation Needed (e.g., Forced Degradation Study) H->J No

Caption: A flowchart outlining the steps to troubleshoot suspected degradation of a flavonoid compound.

Potential Signaling Pathways Modulated by Flavonoids

Many flavonoids are known to modulate signaling pathways involved in inflammation and cellular stress responses. A common pathway investigated is the MAPK/ERK pathway.

cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus A External Stimulus (e.g., UV, Cytokine) B Receptor A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F H Transcription Factors (e.g., AP-1) F->H G Flavonoid Compound G->E Inhibition I Gene Expression (e.g., Inflammatory Cytokines) H->I

Caption: A simplified diagram of the MAPK/ERK signaling pathway and a potential point of inhibition by a flavonoid compound.

Technical Support Center: Optimization of Flamenol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Flamenol (5-Methoxyresorcinol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this compound and its derivatives for analytical purposes such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: this compound, also known as 5-Methoxyresorcinol or 3,5-Dihydroxyanisole, is a polar compound due to its two hydroxyl (-OH) groups.[1][2][3] Derivatization is a chemical modification process used to increase its volatility and thermal stability, making it more suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[4][5] For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors.[6]

Q2: Which functional groups in this compound are targeted for derivatization?

A2: The primary targets for derivatization on the this compound molecule are the two active hydrogens of the phenolic hydroxyl groups. These groups are reactive and can be readily modified using various derivatizing agents.

Q3: What are the common types of derivatization reactions for phenolic compounds like this compound?

A3: Common derivatization reactions for phenolic compounds include:

  • Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[5] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7]

  • Acylation: This involves the introduction of an acyl group. Reagents like Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are often used, particularly for GC-MS analysis, as they create derivatives with good chromatographic properties.[8]

  • Alkylation: This method introduces an alkyl group. For instance, methylation can be performed on phenolic acids and flavonoids.[9]

Q4: How do I choose the right derivatizing agent for my application?

A4: The choice of derivatizing agent depends on the analytical technique and the desired properties of the derivative. For GC-MS, silylating agents like BSTFA or MSTFA are excellent for increasing volatility.[4][7] For HPLC with fluorescence detection, a reagent that introduces a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol, could be considered, although this is more common for amines.[6] The stability of the resulting derivative is also a critical factor.[10]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the derivatization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Derivative Formation 1. Presence of moisture: Water can react with and consume the derivatizing reagent.[7] 2. Incorrect reaction temperature or time: Derivatization reactions are sensitive to temperature and incubation time.[7][10] 3. Insufficient derivatizing agent: An inadequate amount of reagent will lead to incomplete derivatization.[7] 4. Degraded reagent: Derivatizing agents can degrade over time, especially if not stored properly.[8] 5. Incorrect pH: The pH of the reaction mixture can significantly impact the reaction efficiency.[11]1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).[8] 2. Optimize the reaction temperature and time. Start with conditions reported for similar phenolic compounds and perform a systematic optimization.[8] 3. Use a molar excess of the derivatizing agent. A 2:1 molar ratio of reagent to active hydrogen is a good starting point.[7] 4. Use fresh, high-quality derivatizing agents.[8] 5. Adjust the pH of the sample to the optimal range for the chosen derivatizing reagent. For many reactions, a slightly basic pH is required.
Multiple or Unexpected Peaks for a Single Analyte 1. Incomplete derivatization: This can result in peaks for both the underivatized and partially derivatized this compound. 2. Side reactions or derivative degradation: The derivatized product may be unstable under the reaction or analytical conditions.[8] 3. Formation of different derivatives: If both hydroxyl groups are not equally reactive, a mixture of mono- and di-substituted derivatives may form.1. Increase the reaction time, temperature, or the amount of derivatizing agent to drive the reaction to completion.[7] 2. Optimize reaction conditions to be milder if degradation is suspected. Check the thermal stability of the derivative at the GC injector temperature.[8] 3. Use a more potent derivatizing agent or more forcing reaction conditions to ensure complete derivatization of all hydroxyl groups.
Poor Chromatographic Peak Shape (e.g., Tailing) 1. Interaction of underivatized analyte with the column: Residual underivatized this compound can interact with active sites on the GC column. 2. Decomposition of the derivative in the injector or on the column: The derivative may not be thermally stable.1. Ensure complete derivatization by optimizing the reaction conditions.[5] 2. Lower the injector temperature. Ensure the use of a suitable GC column, such as a low-polarity, siloxane-based phase for silylated analytes.[5]

Data Presentation: Optimizing Reaction Conditions

When optimizing your derivatization protocol, it is crucial to systematically vary parameters and record the outcomes. Below are example tables to structure your quantitative data for easy comparison.

Table 1: Optimization of Derivatization Temperature

Temperature (°C)Reaction Time (min)Reagent:this compound Molar RatioPeak Area of Derivatized this compound% Relative Standard Deviation (RSD) (n=3)
603010:1DataData
703010:1DataData
803010:1DataData
903010:1DataData

Table 2: Optimization of Derivatization Time

Temperature (°C)Reaction Time (min)Reagent:this compound Molar RatioPeak Area of Derivatized this compound% Relative Standard Deviation (RSD) (n=3)
701510:1DataData
703010:1DataData
704510:1DataData
706010:1DataData

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol is a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation: Evaporate a solution containing the this compound sample and an internal standard to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate) to the dried extract.

    • Add 50 µL of BSTFA (with 1% TMCS as a catalyst, if necessary for hindered hydroxyls).

    • Vortex the mixture for 30 seconds.

    • Incubate at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the solution into the GC-MS.

Protocol 2: Acylation using PFPA for GC-MS Analysis

This protocol provides a general method for the acylation of this compound using Pentafluoropropionic Anhydride (PFPA).

  • Sample Preparation: Evaporate a solution containing the this compound sample and an internal standard to dryness under a gentle stream of nitrogen.[8]

  • Derivatization:

    • Add 50 µL of ethyl acetate to the dried extract.[8]

    • Add 50 µL of PFPA.[8]

    • Vortex the mixture for 30 seconds.[8]

    • Incubate at 70°C for 20 minutes.[8]

  • Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.[8]

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.[8]

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.[8]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of this compound derivatization.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness start->dry add_reagent Add Solvent & Derivatizing Agent dry->add_reagent vortex Vortex add_reagent->vortex incubate Incubate (Heat) vortex->incubate inject Inject into GC-MS/HPLC incubate->inject

Caption: A generalized workflow for the derivatization of this compound.

troubleshooting_logic node_sol node_sol start Poor Derivatization Result? q_complete Incomplete Reaction? start->q_complete q_moisture Moisture Present? q_complete->q_moisture Yes q_conditions Suboptimal Conditions? q_moisture->q_conditions No sol_moisture Use Anhydrous Conditions q_moisture->sol_moisture Yes q_reagent Reagent Issue? q_conditions->q_reagent No sol_conditions Optimize Time & Temperature q_conditions->sol_conditions Yes sol_reagent_conc Increase Reagent Concentration q_reagent->sol_reagent_conc Concentration? sol_reagent_fresh Use Fresh Reagent q_reagent->sol_reagent_fresh Degradation?

Caption: Troubleshooting logic for poor this compound derivatization.

References

troubleshooting peak tailing in Flamenol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of Flamenol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if I have it?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends beyond the main peak.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] You can identify peak tailing by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2][3] This distortion can affect the accuracy of peak integration, reduce resolution between closely eluting compounds, and lead to poor reproducibility.[2]

Q2: What are the most common causes of peak tailing in my this compound analysis?

A: Peak tailing in reversed-phase HPLC, especially for compounds like this compound which may have polar or basic functional groups, is often caused by secondary interactions between the analyte and the stationary phase.[1]

Primary Causes Include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with basic or polar analytes, causing a secondary, stronger retention mechanism that leads to tailing.[3][4] This is a very common issue when analyzing basic compounds.[5]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can create active sites and disrupt the chromatographic flow path.[6][7]

  • Mobile Phase Issues: An incorrect mobile phase pH can lead to the ionization of silanol groups or the analyte itself, increasing unwanted interactions.[2] For basic compounds, a mobile phase pH above 3 can lead to interactions with ionized silanols.[8]

  • Extra-Column Volume: Excessive volume from long tubing, large detector cells, or poorly made connections can cause band broadening and peak tailing.[2]

  • Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the column and lead to distorted peaks.[6][9]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Peak Tailing

The first step in troubleshooting is to determine if the tailing affects all peaks or only specific peaks, like your this compound analyte.

  • If all peaks are tailing: The problem is likely mechanical or related to the column inlet.

    • Check for a blocked frit: Debris from samples or system wear can clog the column's inlet frit.[7]

    • Inspect for column voids: A void or channel in the column packing can distort the flow path.[10] This can be caused by pressure shocks.[10]

    • Minimize extra-column volume: Ensure tubing is as short and narrow as possible, and all connections are secure.[2]

  • If only this compound (or other specific basic/polar analytes) is tailing: The issue is likely chemical in nature.

    • Secondary Silanol Interactions: This is the most probable cause.[3][10] this compound may be interacting with active sites on the column packing.

    • Co-eluting Interference: An impurity or related compound may be hiding under the tail of your main peak.[3]

    • Mobile Phase pH is Suboptimal: The pH may be in a range that promotes problematic interactions.[2]

Below is a logical workflow to diagnose the root cause of peak tailing.

Caption: A workflow diagram for diagnosing HPLC peak tailing.

Guide 2: Step-by-Step Solutions for Chemical-Based Tailing

If you've determined the tailing is specific to this compound, it is likely due to secondary chemical interactions. Here are the recommended steps to resolve the issue.

The most effective way to reduce silanol interactions is to operate at a low pH.[3] By lowering the pH to around 2.5-3.0, the silanol groups become protonated (Si-OH) and are no longer ionized (SiO-), which significantly reduces their ability to interact with basic analytes.[4][10]

Experimental Protocol: pH Adjustment

  • Prepare your aqueous mobile phase (e.g., water or buffer).

  • Add a small amount of an acid modifier. Common choices are Formic Acid or Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v).

  • Measure the pH to confirm it is ≤ 3.0.

  • Premix your aqueous and organic mobile phases or use a gradient proportioning valve to deliver the intended composition.

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. Note: Ensure your column is rated for use at low pH to prevent damage to the stationary phase.[10]

If adjusting the pH is not desirable or fully effective, adding a small, basic "tail-suppressing" agent like triethylamine (TEA) can help.[1] TEA acts as a competing base, preferentially interacting with the active silanol sites and shielding your analyte from them.

Table 1: Common Mobile Phase Modifiers to Reduce Peak Tailing

ModifierTypical ConcentrationMechanism of ActionBest For
Formic Acid 0.05 - 0.2%Suppresses silanol ionization by lowering pH.[10]Basic analytes
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Suppresses silanol ionization and can also act as an ion-pairing agent.Basic analytes, peptides
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base to block active silanol sites.[1]Basic analytes at mid-range pH
Ammonium Formate/Acetate 5 - 20 mMActs as a buffer to control pH and can help mask silanol activity.[10]General purpose pH control

Older HPLC columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities that cause tailing.[1] Modern columns (Type B silica) are much higher in purity and are often "end-capped" to reduce the number of free silanols.[10]

  • End-Capped Columns: The silica surface is chemically treated to block most of the residual silanol groups.[3]

  • Polar-Embedded or Charged Surface Columns: These columns have stationary phases designed to shield silanol groups and provide alternative interactions, improving peak shape for basic compounds.[2]

If you consistently face tailing issues with this compound, investing in a modern, base-deactivated column is a highly effective long-term solution.[10]

The diagram below illustrates how silanol interactions cause tailing and how low pH or end-capping can prevent it.

Caption: The chemical basis of peak tailing and its resolution.

Guide 3: Resolving Mechanical and Contamination Issues

If all peaks are tailing, follow this protocol to clean your system and column.

Experimental Protocol: Column Wash and System Flush

  • System Flush (without column):

    • Disconnect the column from the system.

    • Replace it with a union or a piece of PEEK tubing.

    • Flush all HPLC lines with a strong solvent like 100% isopropanol to remove any contaminants.

  • Column Reversal and Wash:

    • Check the column manufacturer's instructions to see if reverse flushing is permitted.[3]

    • If permitted, reverse the column and connect the outlet to the injector. Leave the other end disconnected and leading to a waste beaker.

    • Flush the column with at least 20 column volumes of a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase). This helps remove strongly retained compounds from the inlet frit.[2]

  • Re-equilibration:

    • Return the column to its original orientation.

    • Reconnect it to the detector.

    • Gradually introduce your mobile phase, starting with the organic solvent and slowly introducing the aqueous phase to avoid shocking the column.

    • Equilibrate with your starting mobile phase conditions for at least 20 column volumes before use.

Table 2: Troubleshooting Checklist for Physical/Mechanical Issues

Parameter to CheckPotential ProblemRecommended Action
Backpressure Abnormally high and all peaks tailingLikely a blocked column or guard frit. Perform a column wash.[9]
Fittings/Tubing Tailing worse for early eluting peaksExtra-column dead volume. Use narrow ID tubing (0.005"), ensure fittings are tight and correctly seated.[8]
Guard Column Tailing appeared suddenlyThe guard column is contaminated. Replace the guard column.[11]
Sample Preparation Tailing worsens over a sequenceSample matrix is accumulating on the column. Improve sample cleanup using SPE or filtration.[3]

References

Technical Support Center: Purification of Crude Flamenol Extract

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Flamenol extract. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound, a novel flavonoid with significant therapeutic potential.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Yield of Purified this compound

Question: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common challenge in natural product purification.[1][2] The issue can often be traced back to several key stages of the process:

  • Inefficient Initial Extraction: The choice of solvent and extraction conditions are critical. This compound, being a flavonoid, may require specific solvent polarities for optimal extraction. Additionally, factors like temperature and pH can significantly impact the extraction efficiency.[1][2] High temperatures, for instance, can lead to the degradation of thermolabile flavonoids.[3]

    • Solution: Experiment with a range of solvents with varying polarities to find the most effective one for this compound.[1] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can reduce extraction time and increase yield.[1][4] It's also crucial to optimize the extraction temperature by conducting small-scale trials at different temperatures to find a balance between efficiency and stability.[3]

  • Losses During Purification Steps: Significant amounts of this compound can be lost during liquid-liquid partitioning or chromatographic separation. Incomplete partitioning, irreversible adsorption to the stationary phase, or co-elution with impurities can all contribute to a lower yield.[2]

    • Solution: Ensure the pH is correctly adjusted during acid-base extraction to prevent your compound from remaining in the wrong phase.[2] For chromatography, optimize your mobile and stationary phases. A good starting point is to perform Thin Layer Chromatography (TLC) to find an eluent system that gives a retention factor (Rf) of approximately 0.3-0.4 for this compound.[1]

  • Product Degradation: this compound may be sensitive to heat, light, or extreme pH levels, leading to degradation during the purification process.[1][2] Phenolic compounds, in general, can be prone to decomposition under certain conditions.[5]

    • Solution: Take precautions to protect your sample from degradation. Use a rotary evaporator at reduced pressure and moderate temperatures to remove solvents.[2] Store your extracts and purified fractions at low temperatures and shielded from light.[2] If your compound is pH-sensitive, use buffers during aqueous extraction steps.[1]

Presence of Impurities in the Final Product

Question: My purified this compound still contains significant impurities, particularly colored compounds. How can I remove these?

Answer: The presence of pigments like chlorophyll is a frequent issue when working with plant extracts.[2][6] These impurities can interfere with downstream applications and spectroscopic analysis.

  • Chlorophyll and Other Pigments: These are often co-extracted with flavonoids.[3]

    • Solution 1: Liquid-Liquid Partitioning: After your initial extraction, you can re-dissolve the crude extract in a water-methanol mixture and partition it against a non-polar solvent like hexane. The chlorophyll will move into the non-polar layer, while the more polar this compound remains in the aqueous layer.[3]

    • Solution 2: Solid-Phase Extraction (SPE): Using a C18 SPE cartridge can be effective. After loading your extract, a weak solvent can be used to wash away the chlorophyll, followed by a stronger solvent to elute the this compound.[3]

    • Solution 3: Activated Charcoal: Treating your extract with activated charcoal can adsorb pigments.[2][7][8] However, be cautious as it may also adsorb your target compound, potentially reducing your yield.[2] It is advisable to perform a small-scale test to determine the optimal amount of charcoal and contact time.

  • Other Co-extracted Compounds: Plant extracts are complex mixtures containing lipids, sugars, and other secondary metabolites that can interfere with purification.[2]

    • Solution: A multi-step purification strategy is often necessary.[9] Start with a broader separation technique like column chromatography with silica gel to fractionate the crude extract.[4][9] Subsequently, use a higher resolution technique like preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: The optimal extraction method depends on the stability and polarity of this compound. For many flavonoids, maceration, a simple and cost-effective method, can be used, though it can be time-consuming.[4] More advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in a shorter time with less solvent consumption.[4][10] Supercritical fluid extraction is another green and efficient alternative.[10]

Q2: Which chromatographic technique is most suitable for this compound purification?

A2: A combination of chromatographic techniques is typically most effective.[9]

  • Initial Cleanup: Column chromatography with silica gel or macroporous resins is excellent for initial fractionation of the crude extract to remove major impurities.[4][11][12]

  • Final Purification: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][4] Reversed-phase columns, such as C18, are commonly used for flavonoid separation.[4]

Q3: How can I monitor the purification process of this compound?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your column chromatography, allowing you to identify the fractions containing this compound.[4] For a more detailed analysis of purity at each stage, High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is recommended.[2][3]

Q4: My purified this compound appears to be degrading over time. How can I improve its stability?

A4: Flavonoids can be susceptible to degradation. To enhance stability, store the purified this compound at low temperatures (-20°C or below), protected from light and air.[1][2] Dissolving it in an appropriate solvent and storing it under an inert atmosphere (like nitrogen or argon) can also help prevent oxidation.

Q5: I am having trouble scaling up my purification process. What are the key considerations?

A5: Scaling up from lab-scale to a larger production requires careful planning.[13] Key considerations include:

  • Linear Scale-Up: When scaling up chromatography, the goal is often to increase the column diameter while keeping the bed height and linear flow rate constant to maintain separation performance.[14]

  • Resin and Equipment: Ensure that the chromatographic resins and equipment used in the lab are available and suitable for larger scales.[14] The cost of resins can become a significant factor at larger scales.[14]

  • Process Robustness: The scaled-up process should be robust and reproducible. It may be necessary to re-optimize some parameters at the larger scale.[15]

Data Presentation

Table 1: Comparison of Extraction Techniques for Flavonoids
Extraction TechniquePrincipleTypical SolventsAdvantagesDisadvantages
Maceration Soaking plant material in a solvent for an extended period.[4]Ethanol, Methanol, WaterSimple, low cost.[4]Time-consuming, lower efficiency, requires large solvent volumes.[4]
Soxhlet Extraction Continuous extraction with a cycling solvent.Solvents with appropriate boiling pointsReduced solvent consumption compared to maceration.Potential for thermal degradation of heat-sensitive compounds.[1]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[4]Ethanol, Methanol, Acetone, WaterReduced extraction time and solvent consumption, higher yields.[4]Localized heating may degrade thermolabile compounds.[4]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, causing cell rupture.[4]Polar solvents (Ethanol, Methanol, Water)Faster extraction, lower solvent usage, improved yield.[4]Risk of thermal degradation, requires specialized equipment.[4]
Table 2: Purification Efficiency of a Flavonoid Extract
Purification StepTotal Flavonoid Content (%)Recovery Yield (%)Fold Increase in Purity
Crude Extract 12.141001.00
After Macroporous Resin Chromatography 57.8284.934.76
Data adapted from a study on the purification of total flavonoids from Sophora tonkinensis Gagnep.[16]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried plant material.

  • Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of 80% ethanol to the beaker.[4]

  • Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.[4]

  • Extraction: Extract for 30 minutes.[4]

  • Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.[4]

  • Collection: Collect the supernatant (the extract).[4]

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[4]

  • Storage: The resulting crude extract can be lyophilized or stored at -20°C for further purification.[4]

Protocol 2: Column Chromatography for Initial Fractionation of this compound

This protocol describes a general procedure for the initial fractionation of a crude this compound extract.

  • Materials and Equipment:

    • Crude this compound extract

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates and chamber

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.[4]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and carefully load it onto the top of the silica gel bed.[4]

    • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate, followed by methanol (gradient elution).[4] For example:

      • Fractions 1-10: 100% n-hexane

      • Fractions 11-20: 90:10 n-hexane:ethyl acetate

      • Fractions 21-30: 80:20 n-hexane:ethyl acetate

      • Continue increasing the polarity based on TLC monitoring.[4]

    • Fraction Collection: Collect the eluate in separate tubes.[4]

    • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.[4]

    • Pooling: Combine the fractions that show a similar TLC profile and contain your target compound.[4]

    • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain purified this compound fractions. These fractions can then be subjected to further purification by HPLC.[4]

Visualizations

experimental_workflow raw_material Raw Plant Material extraction Extraction (e.g., UAE) raw_material->extraction crude_extract Crude this compound Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation fractions This compound-Rich Fractions fractionation->fractions final_purification Preparative HPLC fractions->final_purification pure_this compound Pure this compound final_purification->pure_this compound troubleshooting_low_yield start Low this compound Yield check_extraction Is the extraction optimal? start->check_extraction check_purification Are there losses during purification? check_extraction->check_purification Yes optimize_extraction Optimize solvent, temperature, and method (e.g., UAE/MAE). check_extraction->optimize_extraction No check_degradation Is this compound degrading? check_purification->check_degradation No optimize_purification Adjust pH, optimize chromatography (TLC first), check for column overload. check_purification->optimize_purification Yes prevent_degradation Work at low temperatures, protect from light, use buffers. check_degradation->prevent_degradation Yes

References

stabilizing Flamenol for long-term laboratory storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flamenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal stability, this compound powder should be stored at -20°C. If in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage of a few days, 2-8°C is acceptable.

Q2: How should this compound be protected from light and air?

This compound, a phenolic compound, is susceptible to oxidation and photodegradation. It should be stored in an amber vial or a container wrapped in aluminum foil to protect it from light. To prevent oxidation, it is recommended to store it under an inert atmosphere, such as argon or nitrogen.

Q3: What are the best solvents for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, methanol, and DMSO. For cell-based assays, DMSO is a common solvent. Ensure the final concentration of DMSO in your experimental medium is non-toxic to the cells (typically <0.5%).

Q4: Can I store this compound in a solution? For how long?

This compound can be stored in a solution, preferably at -80°C. However, long-term storage in solution is not recommended as it may be less stable than in its powdered form. It is best to prepare fresh solutions for your experiments. If you must store it in solution, use it within a month and monitor its purity periodically.

Q5: How can I check the purity of my stored this compound?

The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A change in the retention time or the appearance of new peaks in an HPLC chromatogram can indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in solution upon storage The storage temperature is too high, or the solvent has evaporated.Store the solution at a lower temperature (-80°C). Ensure the container is tightly sealed to prevent solvent evaporation. Briefly warm the solution and vortex to redissolve the precipitate before use.
Discoloration of this compound powder (e.g., turning yellowish or brown) Oxidation or degradation due to exposure to air, light, or moisture.Discard the discolored compound as it may have lost its activity. In the future, store this compound under an inert atmosphere, protected from light, and in a desiccator.
Inconsistent experimental results with different batches of this compound Degradation of older batches or variability in purity between batches.Always qualify a new batch of this compound before use. Assess the purity of older batches using HPLC or MS before conducting critical experiments.
Loss of biological activity in cell-based assays Degradation of this compound in the stock solution or in the culture medium.Prepare fresh stock solutions of this compound. When adding to the culture medium, mix gently and use it immediately. Consider the stability of this compound in your specific culture medium over the duration of your experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol.

  • Storage Conditions: Aliquot the stock solution into separate amber vials and store them under the following conditions:

    • Room temperature (20-25°C) exposed to light

    • Room temperature (20-25°C) in the dark

    • 4°C in the dark

    • -20°C in the dark

  • Time Points: Analyze the samples at different time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 280 nm

  • Data Analysis: Compare the peak area of this compound at different time points to the initial time point (T=0) to determine the percentage of degradation.

Data Presentation

Table 1: Stability of this compound under Various Storage Conditions
Storage Condition Week 1 (% Remaining) Week 4 (% Remaining) Week 8 (% Remaining)
20-25°C, Light85.260.735.1
20-25°C, Dark95.888.379.4
4°C, Dark99.197.595.2
-20°C, Dark99.999.899.5

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in Methanol storage_rt_light 20-25°C, Light prep_stock->storage_rt_light storage_rt_dark 20-25°C, Dark prep_stock->storage_rt_dark storage_4c 4°C, Dark prep_stock->storage_4c storage_neg20c -20°C, Dark prep_stock->storage_neg20c sampling Sample at T=0, 1, 2, 4, 8 weeks storage_rt_light->sampling storage_rt_dark->sampling storage_4c->sampling storage_neg20c->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Degradation hplc->data_analysis

Caption: Workflow for assessing this compound stability.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription This compound This compound This compound->raf response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: this compound as a hypothetical inhibitor of the MAPK/ERK pathway.

Technical Support Center: Resolving Impurities in Synthetic Flamenol Batches

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Flamenol" is a hypothetical compound name used for illustrative purposes in this guide. The synthesis pathways, impurity profiles, and analytical methods described are based on general principles of synthetic organic chemistry and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound, and where do they come from?

A1: Organic impurities in synthetic batches typically arise from the starting materials, intermediates, byproducts, and degradation products.[1][2][3] For this compound, synthesized via a hypothetical reaction between p-aminophenol and acetyl chloride, the most common impurities are:

  • Impurity A (Unreacted p-aminophenol): A starting material that did not fully react.

  • Impurity B (Di-acetylated byproduct): Formed when the hydroxyl group of this compound is also acetylated.

  • Impurity C (Acetic Acid): A common byproduct of the acylation reaction.

  • Impurity D (Degradation Product): Can form if the product is exposed to high temperatures, light, or non-neutral pH during workup or storage.[2][4]

Q2: My HPLC chromatogram shows an unexpected peak. What is the first step to identify it?

A2: The appearance of an unexpected or "ghost" peak is a common issue in HPLC analysis.[5][6] The first step is to perform a blank injection (running the mobile phase without any sample) to determine if the peak originates from the HPLC system itself, the solvent, or carryover from a previous injection.[7][8] If the peak persists, it is likely a contaminant in the mobile phase or a system issue.[6][9] If the peak is absent in the blank but present in the sample run, it is related to the sample itself. The next step is to use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weight of the unknown compound, which is a critical piece of information for structural elucidation.[10][11][12]

Q3: How can I minimize the formation of the di-acetylated byproduct (Impurity B) during synthesis?

  • Control Stoichiometry: Use a precise 1:1 molar ratio of p-aminophenol to acetyl chloride. A slight excess of the amine can ensure the acylating agent is fully consumed.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). Acylation of the phenolic hydroxyl group is generally less favorable and slower at reduced temperatures.

  • Slow Addition: Add the acetyl chloride dropwise to the solution of p-aminophenol. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive amine acylation.

Q4: My this compound batch is off-color. What is the likely cause and how can I fix it?

A4: Discoloration often indicates the presence of minor, highly colored impurities, which can arise from the oxidation of phenolic compounds like p-aminophenol or this compound itself. To mitigate this:

  • Use High-Purity Starting Materials: Ensure the p-aminophenol used is fresh and has not darkened from air oxidation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Purification: The color can often be removed during the purification step, for example, by recrystallization with a small amount of activated charcoal.

Troubleshooting Guides

Guide 1: General Workflow for Impurity Identification

This guide outlines a systematic approach to identifying and resolving unknown impurities detected in a batch of this compound.

// Edges between subgraphs BlankInjection -> LCMS [label="Impurity is from sample", style=dashed]; SpikeSample -> OptimizeSynthesis [label="Impurity is known\n(e.g., starting material)", style=dashed];

} dot Caption: Workflow for impurity identification and resolution.

Guide 2: Data Interpretation

Clear data presentation is crucial for comparing batches and troubleshooting.

Table 1: HPLC Retention Times for this compound and Related Impurities

Compound NameRetention Time (min)Typical Appearance in Chromatogram
Impurity C (Acetic Acid)2.1Sharp, early eluting peak
Impurity A (p-aminophenol)3.5Symmetrical peak
This compound (Product) 5.8 Major, sharp peak
Impurity B (Di-acetylated)8.2Broader peak, elutes after product
Impurity D (Degradation)VariableMay appear as multiple small peaks

Table 2: Example Batch Analysis - Standard vs. Impure Batch

CompoundStandard Batch (% Peak Area)Impure Batch (% Peak Area)Notes
Impurity A0.08%1.5%Suggests incomplete reaction.
This compound 99.8% 95.2% Lower purity.
Impurity B0.12%3.1%Suggests over-reaction or poor temp control.
Unknown PeakNot Detected0.2% at 7.5 minRequires further identification (Guide 1).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound batch in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Flash Column Chromatography Purification of this compound

This protocol is designed to remove both more polar (unreacted p-aminophenol) and less polar (di-acetylated byproduct) impurities.[15][16]

  • Stationary Phase: Silica gel (230-400 mesh). A typical ratio is 50:1 to 100:1 silica-to-crude product by weight.[17]

  • Solvent System (Eluent): A mixture of Hexanes and Ethyl Acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.25-0.35 for this compound. A typical starting point is 70:30 Hexanes:Ethyl Acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[17]

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better separation, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[15][18]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying pressure to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of compounds using TLC.

    • Combine the fractions containing pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

Visualizations

// Reactants p_aminophenol [label="p-Aminophenol\n(Starting Material)"]; acetyl_chloride [label="Acetyl Chloride\n(Reagent)"];

// Products and Byproducts this compound [label="this compound\n(Target Product)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diacetylated [label="Impurity B\n(Di-acetylated)", fillcolor="#FBBC05", fontcolor="#202124"]; AceticAcid [label="Impurity C\n(Acetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for branching plus [shape=point, width=0.01, height=0.01];

// Edges {p_aminophenol, acetyl_chloride} -> plus [arrowhead=none]; plus -> this compound [label=" Main Reaction"]; plus -> AceticAcid [label=" Byproduct"]; this compound -> Diacetylated [label=" Side Reaction\n(Excess Acetyl Chloride)"]; } dot Caption: Hypothetical synthesis pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Flamenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Flamenol in cell culture, particularly concerning its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern in cell culture experiments?

A1: this compound is a chemical compound belonging to the resorcinol class, specifically a methylated derivative of phloroglucinol.[1] Like many flavonoids and polyphenolic compounds, this compound is likely to exhibit poor aqueous solubility, which can significantly limit its bioavailability in cell culture experiments.[2][3] This means that the concentration of this compound that actually reaches the intracellular environment to exert a biological effect may be much lower than the concentration added to the cell culture medium. This can lead to inconsistent or misleading experimental results.[4]

Q2: I'm observing a lower-than-expected biological effect of this compound in my cell-based assays. Could this be a bioavailability issue?

A2: Yes, a diminished or lack of response to a compound that is typically effective is a classic sign of poor bioavailability in a cell culture system.[5] Several factors could be contributing to this:

  • Low Solubility: this compound may be precipitating out of the cell culture medium.

  • Poor Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[6]

  • Instability: this compound might be degrading in the cell culture medium over the course of the experiment.[7]

  • Nonspecific Binding: The compound could be binding to serum proteins in the medium or to the plastic of the cell culture vessel, reducing the free concentration available to the cells.[8]

Q3: What are the primary strategies to enhance the bioavailability of this compound in my cell culture experiments?

A3: Several formulation strategies can be employed to improve the solubility and cellular uptake of poorly soluble compounds like this compound. The main approaches include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like this compound, forming inclusion complexes that are more water-soluble.[9][10][11]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or liposomes, can enhance its solubility, protect it from degradation, and facilitate its entry into cells via endocytosis.[12][13][14]

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic compounds.[15][16]

  • Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly water-soluble compounds.[17] However, care must be taken to ensure the solvent itself is not toxic to the cells at the concentration used.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Precipitate is visible in the cell culture medium after adding this compound.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the cell culture medium.

  • Solutions:

    • Reduce Concentration: Determine the dose-response relationship to see if a lower, soluble concentration is still effective.

    • Use a Solubilizing Agent: Prepare the this compound stock solution in a suitable co-solvent (e.g., DMSO) and ensure the final concentration of the co-solvent in the medium is non-toxic to the cells (typically <0.5%).[4]

    • Employ Formulation Strategies: Utilize cyclodextrins or nanoparticle formulations to increase the aqueous solubility of this compound.[14][18]

Problem 2: High variability and poor reproducibility in cell-based assays with this compound.

  • Possible Cause: Inconsistent delivery of this compound to the cells due to poor solubility or stability. Contamination of the cell culture could also be a factor.[5]

  • Solutions:

    • Improve Formulation: Use a validated method for enhancing bioavailability, such as cyclodextrin complexation or nanoparticle encapsulation, to ensure a consistent and reproducible concentration of bioavailable this compound.

    • Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants, as these can alter cellular responses to therapeutic agents.[19][20]

    • Standardize Protocols: Ensure consistent cell seeding densities and passage numbers for all experiments.[4]

Problem 3: this compound shows high efficacy in biochemical assays but low efficacy in cell-based assays.

  • Possible Cause: The compound is not efficiently crossing the cell membrane to reach its intracellular target.

  • Solutions:

    • Enhance Cellular Uptake: Utilize nanoparticle-based delivery systems, which can facilitate cellular entry through mechanisms like endocytosis.[7][12]

    • Assess Cell Permeability: Conduct a Caco-2 permeability assay to determine the ability of this compound to cross a cell monolayer.[21][22]

    • Investigate Efflux Pumps: Consider the possibility that the cells are actively pumping out the compound. This can be investigated using specific inhibitors of efflux pumps.[23]

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing this compound Bioavailability

Formulation StrategyPrincipleAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulation of this compound within the hydrophobic cavity of cyclodextrin molecules.[10]Increases aqueous solubility; easy to prepare; commercially available.[18]May have a saturation limit; potential for cytotoxicity at high concentrations.[9]
Polymeric Nanoparticles Encapsulation of this compound within a biodegradable polymer matrix (e.g., PLGA).[23]Enhances solubility and stability; allows for controlled release; can be targeted to specific cells.[2][12]More complex preparation; requires characterization of particle size and drug loading.
Liposomes Encapsulation of this compound within a lipid bilayer vesicle.[24]Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; enhances cellular uptake.[7]Can be unstable; may have lower drug loading capacity compared to other methods.
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent to dissolve this compound.[17]Simple to use; effective at solubilizing many compounds.Potential for cell toxicity at higher concentrations; may alter cell membrane properties.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, 0.22 µm syringe filter.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

    • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

    • Continue stirring the mixture for 24-48 hours to allow for complex formation to reach equilibrium.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved this compound.

    • The clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. Determine the concentration of this compound in the complex using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Cellular Uptake Assay for this compound

This protocol provides a general method for quantifying the intracellular concentration of this compound.

  • Materials: Cell line of interest, complete cell culture medium, phosphate-buffered saline (PBS), this compound (either free or in a formulated version), cell lysis buffer (e.g., RIPA buffer), analytical equipment for this compound quantification (e.g., LC-MS/MS).

  • Procedure:

    • Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, pre-warmed medium containing the desired concentration of this compound to each well. Include appropriate controls (e.g., vehicle control).

    • Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.

    • Lyse the cells by adding a suitable volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Analyze the supernatant to quantify the intracellular concentration of this compound using a validated analytical method. Normalize the result to the total protein concentration of the cell lysate.[25]

Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_experiment Cell Culture Experiment cluster_analysis Analysis This compound This compound Powder formulation Solubilization Method (e.g., Cyclodextrin, Nanoparticle) This compound->formulation stock Formulated this compound Stock formulation->stock treatment Treat Cells with Formulated this compound stock->treatment cells Seed Cells cells->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis quantification Quantify Intracellular This compound (e.g., LC-MS) lysis->quantification data Data Analysis quantification->data

Caption: Workflow for enhancing and assessing this compound bioavailability.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Formulated) mapk MAPK Pathway (JNK, ERK, p38) This compound->mapk Inhibition nfkb NF-κB Pathway (p65, IκBα) This compound->nfkb Inhibition mapk->nfkb crosstalk cytokines Pro-inflammatory Cytokines mapk->cytokines nfkb->cytokines

Caption: Potential signaling pathways inhibited by this compound.[26]

troubleshooting_logic start Low this compound Efficacy? precipitate Precipitate Visible? start->precipitate variability High Variability? precipitate->variability No solubilize Action: Use Solubilizing Agent (Cyclodextrin, Nanoparticles) precipitate->solubilize Yes uptake Low Cellular Uptake? variability->uptake No check_contamination Action: Check for Contamination & Standardize Protocol variability->check_contamination Yes enhance_uptake Action: Use Uptake Enhancers (e.g., Nanoparticles) uptake->enhance_uptake Yes

References

Technical Support Center: Flaminal® Application and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the application of Flaminal®, an enzyme alginogel for wound care. It addresses common challenges to ensure consistent and effective results in clinical and research settings.

Troubleshooting Guide

Effective wound management with Flaminal® requires appropriate selection of the formulation and management of the wound environment. Below is a summary of potential issues, their causes, and recommended actions.

Issue Observation Potential Cause Recommended Action Expected Outcome
Wound Bed Too Dry Dry, whitish alginate flakes appear on the wound bed.[1]The wound has low levels of exudate, and the alginate is absorbing too much moisture. This is more common with Flaminal® Forte.[1]Switch from Flaminal® Forte to Flaminal® Hydro.[1] Ensure the secondary dressing is moisture-retentive.[2]The wound bed will become more hydrated, and the alginate flakes will disappear as the moisture balance is restored.[1]
Wound Bed Too Wet Flaminal® Hydro liquefies too quickly.[1] The secondary dressing is leaking.[1] Maceration (softening and whitening of the skin) is visible on the wound edges.[3]The wound is producing a high level of exudate for the current formulation.[1][4] The secondary dressing may not be absorbent enough.[4]Switch from Flaminal® Hydro to Flaminal® Forte for higher absorption.[1][4] Use a more absorbent secondary dressing, such as a foam or superabsorbent dressing.[3]Exudate is effectively managed, maceration is prevented, and the gel structure remains intact for a longer period.[1][3]
Wound Appears Larger An increase in the wound's surface area is observed in the initial phase of treatment.[1][5]This is a normal part of the healing process where the debriding action of Flaminal® removes necrotic (dead) tissue.[1][5]Continue with the prescribed treatment protocol. This is an expected outcome of effective debridement.The wound bed will be cleared of non-viable tissue, which is essential for healing to progress.[1][5]
Pain on Application or During Dressing Changes The patient reports discomfort during or after the application of Flaminal®.Pain can be due to the wound drying out, maceration of the wound edges from excessive moisture, or the wound being infected.[3]For dry wounds, use Flaminal® Hydro.[3] For wet wounds, use Flaminal® Forte and a highly absorbent secondary dressing.[3] For sensitive wounds, apply a thick layer (4-5mm) of Flaminal® to the secondary dressing first, then place it on the wound.[3]Patient comfort is improved, and the wound environment is optimized for healing.
Overgranulation Raised, dark red tissue appears in the wound bed.[5]This can be a result of the stimulation of cell growth.[5]Discontinue the use of Flaminal® and consult a wound care specialist. Applying local pressure to the wound bed can also help reduce overgranulation.[3][5]The granulation tissue will reduce, allowing for normal epithelialization.

Frequently Asked Questions (FAQs)

1. What is Flaminal® and how does it work?

Flaminal® is an enzyme alginogel, a primary wound dressing that combines a hydrated alginate matrix with an antimicrobial enzyme system.[2][6] Its triple mode of action includes continuous debridement, moisture balance, and antimicrobial protection.[7]

2. What are the components of the antimicrobial enzyme system in Flaminal®?

The system contains glucose oxidase and lactoperoxidase, stabilized by guaiacol (GLG system).[2] Glucose oxidase converts glucose, oxygen, and water into peroxide ions.[4] Lactoperoxidase then converts these ions into reactive oxygen species that destroy bacteria absorbed into the gel matrix.[4][6]

3. What is the difference between Flaminal® Hydro and Flaminal® Forte?

The two formulations differ in their alginate content and, therefore, their absorptive capacity.[8]

  • Flaminal® Hydro is for slightly to moderately exuding wounds.[4]

  • Flaminal® Forte has a higher alginate concentration and is suitable for moderately to highly exuding wounds.[4]

4. How often should Flaminal® be changed?

The dressing can remain in place as long as the gel structure is intact, which is typically 1 to 4 days, depending on the amount of exudate.[1] Wounds treated with Flaminal® Forte may require more frequent changes (every 1-2 days) than those treated with Flaminal® Hydro (every 3-4 days).[1]

5. Is it normal to see white flakes on the wound border?

Yes, dry, whitish alginate flakes on the wound border are normal and should not be removed.[1] They help to prevent maceration of the wound edges.[1] However, if these flakes appear on the wound bed itself, it indicates the wound is too dry, and a switch to Flaminal® Hydro may be necessary.[1]

6. Can Flaminal® be used on infected wounds?

Yes, Flaminal® can be used on infected wounds, but only under medical supervision.[2] Its antimicrobial enzyme system helps to reduce the bacterial load in the wound.[6]

Detailed Application Protocols

Protocol for Superficial Wounds:

  • Wound Cleansing: Gently clean the wound with lukewarm water or a suitable wound cleanser according to local protocols.[5][9]

  • Drying: Pat the surrounding skin dry with a clean towel or sterile gauze.[5][9]

  • Formulation Selection: Choose Flaminal® Hydro for slightly to moderately exuding wounds or Flaminal® Forte for moderately to highly exuding wounds.[4]

  • Application: Apply a thick layer (4-5 mm) of the selected Flaminal® formulation to cover the entire wound bed.[4][5]

  • Secondary Dressing: Cover with an appropriate secondary dressing based on the level of exudate.[4] For Flaminal® Hydro, a moisture-retaining dressing can be used.[2] For Flaminal® Forte, a more absorbent dressing may be needed.

Protocol for Cavity Wounds, Undermined Wounds, and Sinuses:

  • Wound Irrigation: Irrigate and clean the wound cavity thoroughly, for instance, by using a syringe.[5]

  • Drying: Gently pat the surrounding skin dry.[5]

  • Application: Apply Flaminal® into the wound cavity using a syringe to ensure it fills the space.[5]

  • Secondary Dressing: Cover with a secondary dressing as per the care plan.[5]

Visualizations

Flaminal_Application_Workflow cluster_prep Wound Preparation cluster_application Flaminal® Application cluster_dressing Dressing and Monitoring Cleanse 1. Cleanse Wound Dry 2. Dry Surrounding Skin Cleanse->Dry Select 3. Select Formulation (Hydro or Forte) Dry->Select Apply 4. Apply 4-5mm Layer Select->Apply Cover 5. Cover with Secondary Dressing Apply->Cover Monitor 6. Monitor Exudate & Gel Integrity Cover->Monitor Change 7. Change Dressing (1-4 days) Monitor->Change Change->Cleanse Repeat Cycle

Caption: A workflow diagram for the clinical application of Flaminal®.

Flaminal_Mechanism_of_Action cluster_environment Wound Environment cluster_flaminal Flaminal® Gel Matrix cluster_bacteria Bacterial Cell Glucose Glucose Glucose_Oxidase Glucose Oxidase Glucose->Glucose_Oxidase Oxygen Oxygen Oxygen->Glucose_Oxidase Water Water Water->Glucose_Oxidase Peroxide Peroxide Ions Glucose_Oxidase->Peroxide converts to Lactoperoxidase Lactoperoxidase ROS Reactive Oxygen Species (ROS) Lactoperoxidase->ROS converts to Peroxide->Lactoperoxidase CellWall Bacterial Cell Wall ROS->CellWall attacks Bacteria Bacteria (Absorbed into gel) Destruction Cell Wall Destruction CellWall->Destruction

Caption: The antimicrobial mechanism of action of Flaminal®.

References

Validation & Comparative

A Comparative Guide to Flamenol and Other Resorcinol Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Flamenol (5-methoxyresorcinol) and other notable resorcinol derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data. This document focuses on their efficacy as tyrosinase inhibitors, antioxidants, and anti-inflammatory agents, and includes detailed experimental protocols and signaling pathway diagrams.

Executive Summary

Resorcinol and its derivatives are a class of phenolic compounds that have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities. These compounds are particularly recognized for their potent inhibition of tyrosinase, a key enzyme in melanin synthesis, making them valuable for treating hyperpigmentation disorders. Furthermore, their antioxidant and anti-inflammatory properties contribute to their potential therapeutic applications. This guide synthesizes available data to facilitate a comparative understanding of this compound and other resorcinol derivatives.

Comparative Performance Data

The following tables summarize the quantitative data on the tyrosinase inhibitory, antioxidant, and anti-inflammatory activities of various resorcinol compounds. It is important to note that direct comparative studies including this compound (5-methoxyresorcinol) are limited in the available literature. Therefore, data for other relevant resorcinol derivatives are presented to provide a comparative context.

Table 1: Comparative Tyrosinase Inhibitory Activity of Resorcinol Derivatives
CompoundTarget EnzymeIC50 Value (µM)Notes
Resorcinol Melanogenesis Inhibition16.3[1]Serves as a parent compound for comparison.
4-Butylresorcinol Human Tyrosinase21[2]Potent inhibitor of human tyrosinase.[2]
Mushroom Tyrosinase0.15 - 0.56[3]Highly effective against mushroom tyrosinase.[3]
4-Hexylresorcinol Human Tyrosinase94[2]Shows significant inhibitory activity.
Phenylethyl Resorcinol Human Tyrosinase131[2]An effective tyrosinase inhibitor.
Thiamidol Human Tyrosinase1.1[1][3]A highly potent inhibitor of human tyrosinase.[1][3]
Mushroom Tyrosinase108[1]Weakly inhibits mushroom tyrosinase.[1]
Oxyresveratrol Mushroom Tyrosinase1.0 - 12.7[3]A potent non-competitive inhibitor.[3]

Note: Lower IC50 values indicate greater potency.

Table 2: Comparative Antioxidant Activity of Resorcinol Derivatives
CompoundAssayIC50 ValueNotes
C-tetra(4-methoxyphenyl)calix[4]resorcinarene (Chair conformer) DPPH47.46 ppm[5]Demonstrates strong antioxidant activity.
C-tetra(4-methoxyphenyl)calix[4]resorcinarene (Crown conformer) DPPH78.46 ppm[5]Shows significant antioxidant potential.
Hydroquinone DPPH10.96 µg/mL[6]A potent antioxidant used for comparison.
5-Heptylresorcinol FRAP~10% of Ferulic Acid's activity[7]Direct IC50 data from DPPH or ABTS assays are not readily available.

Note: Direct comparative IC50 values for this compound and simple resorcinol derivatives from standardized antioxidant assays were not identified in the reviewed literature.

Table 3: Comparative Anti-inflammatory Activity of Resorcinol Derivatives
CompoundTargetIC50 Value (µM)Notes
5-(11’Z-heptadecenyl)-resorcinol COX-13.5[8]Potent inhibitor of cyclooxygenase enzymes.[8]
COX-24.4[8]
5-(8’Z,11’Z-heptadecadienyl)-resorcinol COX-11.9[8]Shows strong inhibition of COX enzymes.[8]
COX-23.5[8]
2-methoxy-6-undecyl-1,4-benzoquinone COX-11.07[9]A dual inhibitor of COX and 5-LOX.[9]
COX-20.57[9]
5-LOX0.34[9]
2-methoxy-6-undecyl-1,4-hydroquinone COX-11.07[9]A potent dual inhibitor.[9]
COX-20.55[9]
5-LOX0.28[9]

Note: Specific anti-inflammatory data for this compound was not found in the reviewed literature.

Mechanism of Action and Signaling Pathways

Resorcinol derivatives exert their biological effects through various mechanisms, primarily by inhibiting key enzymes and modulating cellular signaling pathways.

Tyrosinase Inhibition: The primary mechanism for the depigmenting effect of resorcinol compounds is the direct inhibition of tyrosinase. They are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-tyrosine. This action blocks the initial and rate-limiting steps of melanin synthesis.

Antioxidant Activity: As phenolic compounds, resorcinols can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress.

Anti-inflammatory Activity: The anti-inflammatory effects of some resorcinol derivatives are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, they can reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

Furthermore, resorcinol compounds have been shown to modulate intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in regulating inflammation and other cellular processes.

Signaling Pathway Diagrams

Melanogenesis_Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Resorcinols Resorcinols Resorcinols->Tyrosinase Inhibition MAPK_NFkB_Signaling cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors_MAPK Gene_Expression Gene Expression (Cytokines, COX-2, etc.) Transcription_Factors_MAPK->Gene_Expression IKK IKK IκB IκB IKK->IκB Phosphorylation & Degradation NFkB NF-κB IκB->NFkB Inhibition NFkB->Gene_Expression Nuclear Translocation Inflammatory_Response Inflammatory_Response Gene_Expression->Inflammatory_Response Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->MAPKKK Inflammatory_Stimuli->IKK Resorcinols Resorcinols Resorcinols->MAPK Modulation Resorcinols->IKK Inhibition

References

A Comparative Guide to the In Vitro Antioxidant Activity of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant activity of various flavonoids, a class of natural compounds renowned for their potent antioxidant properties. Given the limited specific public data on "Flamenol," this document focuses on well-researched flavonoids that represent the broader category to which such a product would likely belong. The information herein is intended to serve as a benchmark for evaluating and comparing the antioxidant potential of novel compounds.

Comparative Antioxidant Activity of Selected Flavonoids

The antioxidant capacity of flavonoids can be evaluated using various in vitro assays, each with a distinct mechanism. The table below summarizes the relative antioxidant activities of common flavonoids from different subclasses, providing a basis for comparison. The data is a synthesis of findings from multiple studies.[1][2][3]

Flavonoid SubclassCompoundDPPH Scavenging Activity (IC50, µg/mL)ABTS Scavenging Activity (TEAC, mmol TE/g)FRAP Value (mmol Fe²⁺/g)
Flavonols Quercetin~5 - 15~1.5 - 3.0~2.0 - 4.0
Myricetin~2 - 10~2.0 - 4.0~3.0 - 5.0
Kaempferol~15 - 30~1.0 - 2.0~1.5 - 2.5
Flavanols Catechin~10 - 25~1.2 - 2.5~1.8 - 3.5
Epicatechin~8 - 20~1.5 - 2.8~2.0 - 3.8
Flavones Luteolin~10 - 20~1.3 - 2.6~1.7 - 3.0
Apigenin> 50~0.5 - 1.5~0.8 - 1.8
Flavanones Hesperetin> 100~0.3 - 1.0~0.5 - 1.2
Anthocyanidins Cyanidin~20 - 40~1.0 - 2.2~1.5 - 2.8

Note: The values presented are approximate and can vary based on specific experimental conditions. Lower IC50 values indicate higher antioxidant activity. Higher TEAC and FRAP values indicate greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below. These protocols are based on established methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5][6] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[4][6][7]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., this compound or other flavonoids) in a suitable solvent to prepare a stock solution. A series of dilutions are then prepared from the stock.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test sample at various concentrations to 100 µL of the DPPH solution.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The antioxidant's capacity is compared to that of Trolox, a water-soluble vitamin E analog.

Procedure:

  • Generation of ABTS•+: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of the test sample (or Trolox standard) in a 96-well plate.[8]

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TE), determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[9][10]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11] The reagent should be warmed to 37°C before use.

  • Reaction Mixture: Add 180 µL of the FRAP reagent to 20 µL of the test sample, standard, or blank.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (DPPH, ABTS, FRAP) mix Mix Sample with Reagent reagent->mix sample Prepare Test Sample (e.g., this compound) Dilutions sample->mix incubate Incubate (Time & Temp Specific) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50/Equivalents measure->calculate

Caption: General workflow for in vitro antioxidant assays.

antioxidant_mechanism ROS Reactive Oxygen Species (e.g., R•) StableMolecule Stable Molecule (e.g., RH) ROS->StableMolecule scavenged by Antioxidant Antioxidant (e.g., Flavonoid-OH) Antioxidant->StableMolecule donates H• AntioxidantRadical Less Reactive Antioxidant Radical (e.g., Flavonoid-O•) Antioxidant->AntioxidantRadical becomes

Caption: Free radical scavenging by a hydrogen-donating antioxidant.

Alternative Antioxidants for Comparison

When evaluating a novel antioxidant compound, it is beneficial to compare its activity against a panel of well-characterized antioxidants. Besides flavonoids, other natural and synthetic antioxidants are commonly used as benchmarks:

  • Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant.

  • Trolox (a Vitamin E analog): A water-soluble antioxidant commonly used as a standard in antioxidant capacity assays.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants widely used as food preservatives.[12]

  • Gallic Acid: A phenolic acid with strong antioxidant properties.

  • Curcumin: The active compound in turmeric, known for its antioxidant and anti-inflammatory effects.

  • Resveratrol: A polyphenol found in grapes and red wine with recognized antioxidant activity.

The choice of comparative compounds should be guided by the intended application and the chemical nature of the test substance.

References

A Comparative Analysis of Flamenol and Phloroglucinol: Mechanisms and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Flamenol and phloroglucinol, intended for researchers, scientists, and drug development professionals. The comparison will delve into their distinct mechanisms of action, therapeutic applications, and the experimental data supporting their use. While both have applications in the medical field, they are fundamentally different entities: this compound is a commercial wound dressing, whereas phloroglucinol is a chemical compound with systemic effects.

Overview of this compound and Phloroglucinol

This compound® is an enzyme alginogel, a primary wound dressing designed for the management of a variety of acute and chronic wounds.[1][2] Its therapeutic action is localized to the wound bed and is based on a multi-faceted approach that includes antimicrobial activity, continuous debridement, and maintenance of a moist healing environment.[1][3] this compound is available in two formulations, Flaminal® Hydro and Flaminal® Forte, which are chosen based on the level of wound exudate.[2][4]

Phloroglucinol (1,3,5-trihydroxybenzene) is a polyphenolic compound used systemically as an antispasmodic agent to relieve muscle spasms in the gastrointestinal and genitourinary tracts.[5][6][7] Beyond its established clinical use, phloroglucinol has been the subject of research for its antioxidant, anti-inflammatory, and anticancer properties.[8][9]

Comparative Data

Due to the disparate nature of a topical wound dressing and a systemic drug, a direct quantitative comparison of performance is not feasible. The following table summarizes their key characteristics and mechanisms.

FeatureThis compoundPhloroglucinol
Product Type Enzyme Alginogel Wound DressingChemical Compound (Pharmaceutical Drug)
Primary Application Management of acute and chronic wounds (e.g., leg ulcers, diabetic foot ulcers, burns)[2]Treatment of smooth muscle spasms (e.g., biliary and urinary colic)[7][10]
Secondary Applications Wound debridement, antimicrobial action, exudate management[1][3]Investigated for anticancer, antioxidant, and anti-inflammatory effects[8][9][11]
Mechanism of Action Localized enzymatic action in the wound bed to reduce bioburden and support healing[1][12]Systemic inhibition of smooth muscle contraction and modulation of cellular signaling pathways[5]
Administration Topical application to the woundOral or parenteral (intravenous/intramuscular) administration[7][10]

Mechanism of Action and Signaling Pathways

This compound: A Multi-Modal Approach to Wound Healing

This compound's efficacy in wound management stems from its unique formulation that combines a hydrated alginate matrix with an antimicrobial enzyme system.[2] This system consists of glucose oxidase and lactoperoxidase.[1]

  • Antimicrobial Action: Glucose oxidase converts glucose and oxygen from the wound exudate into hydrogen peroxide. Lactoperoxidase then utilizes this hydrogen peroxide to generate reactive oxygen species that are effective against a broad spectrum of microbes, including antibiotic-resistant strains, without being cytotoxic to healthy cells.[1][12] This enzymatic cascade helps to control the wound's bioburden and prevent infection.

  • Autolytic Debridement: The alginate component of this compound interacts with wound exudate to form a moist gel.[13] This moist environment promotes the body's natural process of autolytic debridement, where endogenous enzymes break down necrotic tissue, slough, and fibrin.[3][13]

  • Exudate Management: this compound is capable of absorbing excess wound exudate, which helps to prevent maceration of the surrounding healthy tissue while maintaining a moisture balance conducive to healing.[3]

Flamenol_Mechanism cluster_wound Wound Environment cluster_this compound This compound Action Wound Wound Exudate (Glucose, Oxygen) This compound This compound (Enzyme Alginogel) Wound->this compound Application Bacteria Bacteria & Biofilm DebridedWound Clean Wound Bed NecroticTissue Necrotic Tissue & Slough EnzymeSystem Glucose Oxidase & Lactoperoxidase This compound->EnzymeSystem Alginate Alginate Matrix This compound->Alginate EnzymeSystem->Bacteria Antimicrobial Effect (Reactive Oxygen Species) Alginate->Wound Exudate Absorption Alginate->NecroticTissue Promotes Autolytic Debridement Healing Wound Healing DebridedWound->Healing

Fig. 1: Mechanism of Action of this compound in the Wound Environment.
Phloroglucinol: Systemic and Cellular Mechanisms

Phloroglucinol's primary clinical use is as an antispasmodic. Its mechanism involves the direct relaxation of smooth muscle.[6] Additionally, research has elucidated its involvement in various cellular signaling pathways, particularly in the context of cancer.

  • Antispasmodic Effect: Phloroglucinol is a non-atropine, non-opioid smooth muscle relaxant.[6] It is believed to act by inhibiting catechol-O-methyltransferase (COMT), an enzyme that breaks down catecholamines. This leads to an increased sympathetic tone in smooth muscle, resulting in relaxation.[7] It may also modulate ion channels, such as calcium channels, to decrease intracellular calcium concentration and promote muscle relaxation.[5]

  • Anticancer Signaling Pathways: In cancer research, phloroglucinol has been shown to induce apoptosis (programmed cell death) in colon cancer cells through multiple signaling pathways.[8][14]

    • Extrinsic and Intrinsic Apoptotic Pathways: Studies have demonstrated that phloroglucinol can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. It increases the expression of Fas and FADD, key components of the extrinsic pathway, and leads to the activation of caspases-3, -8, and -9.[14] It also alters the expression of Bcl-2 family proteins and promotes the release of cytochrome c from mitochondria, hallmarks of the intrinsic pathway.[8][15]

    • IGF-1R Signaling Pathway: Phloroglucinol has been found to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway in colon cancer cells.[11] This inhibition leads to the downregulation of downstream pro-survival pathways, including the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways, ultimately suppressing cell growth and survival.[11][16]

Phloroglucinol_Signaling cluster_apoptosis Apoptosis Induction cluster_igf1r IGF-1R Pathway Inhibition Phloroglucinol Phloroglucinol Fas Fas/FADD Phloroglucinol->Fas Mitochondria Mitochondria (Cytochrome c release) Phloroglucinol->Mitochondria IGF1R IGF-1R Phloroglucinol->IGF1R inhibits Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt PI3K/Akt/mTOR IGF1R->PI3K_Akt Ras_ERK Ras/ERK-MAPK IGF1R->Ras_ERK CellGrowth Cell Growth & Survival PI3K_Akt->CellGrowth Ras_ERK->CellGrowth Experimental_Workflow cluster_flamenol_exp This compound Antimicrobial Assay cluster_phloro_exp Phloroglucinol Apoptosis Assay F_Start Bacterial Culture (e.g., S. aureus) F_Treat Treat with this compound F_Start->F_Treat F_Incubate Incubate F_Treat->F_Incubate F_Stain Stain Biofilm (Crystal Violet) F_Incubate->F_Stain F_Quantify Quantify Absorbance F_Stain->F_Quantify F_Result Assess Biofilm Inhibition F_Quantify->F_Result P_Start HT-29 Cell Culture P_Treat Treat with Phloroglucinol P_Start->P_Treat P_Incubate Incubate P_Treat->P_Incubate P_Assay Apoptosis Assay (e.g., Annexin V) P_Incubate->P_Assay P_Western Western Blot (Caspases, Bcl-2, etc.) P_Incubate->P_Western P_Result Determine Apoptotic Activity P_Assay->P_Result P_Western->P_Result

References

A Comparative Guide to Flavanol Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of flavanols—a class of polyphenolic compounds known for their potential health benefits—is of paramount importance. This guide provides a comparative overview of the most common analytical techniques for flavanol detection, including High-Performance Liquid Chromatography (HPLC) with various detectors, the 4-dimethylaminocinnamaldehyde (DMAC) spectrophotometric assay, and emerging biosensor technologies. The information presented is based on experimental data from various studies to aid in the selection of the most suitable method for specific research needs.

It is important to note that "Flamenol" is likely a misspelling of "Flavanol," and this guide focuses on the detection methods for the latter.

Quantitative Performance Comparison

The selection of a detection method often depends on its quantitative performance characteristics. The following table summarizes key performance metrics for HPLC-based methods, the DMAC assay, and biosensors for flavanol detection, compiled from various studies. It is crucial to consider that these values may vary depending on the specific flavanol, sample matrix, and experimental conditions.

Parameter HPLC-UV/Vis HPLC-FLD HPLC-MS/MS DMAC Assay Electrochemical Biosensors
Limit of Detection (LOD) 0.34 - 0.96 µg/mL[1]~0.11 mg/L[2]3.1 nM[3]0.52 mg/L (in supernatant)[4]3.1 nM - 75 nM[3]
Limit of Quantification (LOQ) 1.03 - 2.92 µg/mL[1]Not specified10 - 50 ng/mL[5]1.58 mg/L (in supernatant)[4]4.0 µM[6]
Linear Range 1.25 - 20 µg/mL[1]0.5 - 100 mg/L[2]Wide, dependent on detector2 - 6 mg/L (in supernatant)[4]0.01 - 51 µM[3]
Precision (%RSD) ≤ 2.35%[1]Not specified< 10%[5]2 - 5%[4]High reproducibility reported[3]
Accuracy (% Recovery) 97.0 - 106.9%[1]Not specified90.9 - 125.4%[5]High recovery reported[4]Comparable to HPLC[6]
Specificity Moderate; co-elution possibleHigh for fluorescent flavanolsVery HighHigh for flavanols[7][8]High, depends on bioreceptor
Throughput Low to ModerateLow to ModerateLow to ModerateHighPotentially Very High
Cost Moderate to HighModerate to HighHighLowLow to Moderate

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and comparing results. Below are methodologies for the key flavanol detection techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of individual flavanols. The choice of detector significantly impacts the sensitivity and selectivity of the analysis.

Experimental Protocol (HPLC with DAD/FLD Detection):

  • Sample Preparation:

    • Extract flavanols from the sample matrix using a suitable solvent, often a mixture of methanol, water, and acid (e.g., 70:29:1, v/v/v methanol/water/hydrochloric acid).[4]

    • Use ultrasound-assisted extraction to improve efficiency.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 150 x 4.6 mm, 2.6 µm).[4]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Methanol.[4]

    • Elution Gradient: A typical gradient might be: 5% to 95% Solvent B over 20 minutes, followed by a wash and re-equilibration.[4]

    • Flow Rate: 0.3 - 1.0 mL/min.[4][5]

    • Injection Volume: 10 - 20 µL.

  • Detection:

    • Diode-Array Detector (DAD): Monitor at 280 nm for flavanol quantification.[4]

    • Fluorescence Detector (FLD): Set excitation wavelength at 276-280 nm and emission wavelength at 320-347 nm for enhanced sensitivity and selectivity.[2][4]

  • Quantification:

    • Prepare calibration curves using authentic standards of the flavanols of interest (e.g., (+)-catechin, (-)-epicatechin).

    • Quantify the flavanols in the samples by comparing their peak areas to the calibration curves.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Ultrasound-Assisted Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection DAD (280 nm) or FLD (Ex:280, Em:347 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (mg/L) Quantification->Results DMAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Diluted Sample Mix_Sample Mix Sample + DMAC Reagent Sample->Mix_Sample Mix_Blank Mix Sample + Blank Reagent Sample->Mix_Blank DMAC_Reagent DMAC Reagent DMAC_Reagent->Mix_Sample Blank_Reagent Blank Reagent Blank_Reagent->Mix_Blank Incubate Incubate (10-15 min, 25°C) Mix_Sample->Incubate Mix_Blank->Incubate Read_Absorbance Read Absorbance at 640 nm Incubate->Read_Absorbance Calculate Calculate Corrected Absorbance Read_Absorbance->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Biosensor_Logic cluster_sensor Biosensor Components cluster_process Detection Process cluster_output Output Analyte Flavanol (Analyte) Binding Binding/ Interaction Analyte->Binding Bioreceptor Biorecognition Element Bioreceptor->Binding Transducer Transducer (Electrode) Signal_Generation Signal Generation (e.g., Electron Transfer) Transducer->Signal_Generation Binding->Transducer Signal_Processing Signal Processing Signal_Generation->Signal_Processing Result Quantitative Measurement Signal_Processing->Result

References

A Comparative Guide to the Bioactivity of Flamenol and Other Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Flamenol (5-methoxybenzene-1,3-diol) and other structurally related methoxyphenols. Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from analogous methoxyphenolic compounds to infer its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Introduction to this compound and Methoxyphenols

This compound, also known as 5-Methoxyresorcinol, is a methoxyphenol characterized by a resorcinol structure with a methyl ether group.[1][2] Methoxyphenols are a class of organic compounds containing a phenol ring substituted with at least one methoxy group. These compounds are of significant interest in drug discovery due to their diverse biological activities, which are influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.[3]

Comparative Bioactivity Data

The following table summarizes the available quantitative and qualitative bioactivity data for methoxyphenols structurally related to this compound. This data provides a basis for understanding the potential bioactivities of this compound through structure-activity relationship principles.

Compound/ExtractBioactivityAssayResultsReference
Antioxidant Activity
Ethanolic Extract (Dracaena cochinchinensis)AntioxidantDPPH Radical ScavengingIC50: 98.11 ± 10.03 µg/mL[4]
Methanolic Extract (Dracaena cochinchinensis)AntioxidantDPPH Radical ScavengingIC50: 100.17 ± 11.76 µg/mL[4]
5,7-dihydroxy-3,6,4′-trimethoxyflavoneAntioxidantDPPH Radical ScavengingIC50: 3.92 µM[4]
5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavoneAntioxidantDPPH Radical ScavengingIC50: 8.18 µM[4]
Anti-inflammatory Activity
5,7-dimethoxyflavoneAnti-inflammatoryRat Paw EdemaComparable effect to aspirin[5]
5,6,7-trimethoxyflavoneAnti-inflammatoryMacrophage AssaySuppressed pro-inflammatory mediators[6]
4',6,7-trihydroxy-5-methoxyflavoneAnti-inflammatoryLPS-induced peritonitis in miceReduced pro-inflammatory cytokines (TNFα and IL-1β)[7]
Neuroprotective Activity
5,7-dimethoxyflavone (DMF)NeuroprotectiveLPS-induced memory impairment in miceReduced Aβ, IL-1β, IL-6, and TNF-α levels[8][9]
5,7,4'-trimethoxyflavone (TMF)NeuroprotectiveLPS-induced memory impairment in miceEnhanced spatial memory, reduced Aβ, IL-1β, IL-6, and TNF-α levels[8][9]
5,7-dihydroxy-4-methoxyflavone (Acacetin)NeuroprotectiveTransgenic C. elegans model of ADDelayed Aβ-induced paralysis and attenuated oxidative stress[10]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate experimental replication and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. A control well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.[4]

Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

Principle: This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

  • Cell Viability: Assess the cytotoxicity of the compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[11]

Signaling Pathways in Bioactivity

The bioactivity of methoxyphenols and related flavonoids is often mediated through the modulation of key cellular signaling pathways. For instance, their anti-inflammatory effects are frequently attributed to the inhibition of the NF-κB and MAPK signaling cascades, which are crucial regulators of pro-inflammatory gene expression.[11]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines This compound This compound & Methoxyphenols This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and related methoxyphenols.

Conclusion

While direct experimental evidence for the bioactivity of this compound is scarce, the available data on structurally similar methoxyphenols and flavonoids provide a strong rationale for its potential as a bioactive compound. The presence of hydroxyl and methoxy functional groups suggests that this compound is likely to possess antioxidant, anti-inflammatory, and neuroprotective properties. Further in-depth studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for future investigations into this promising compound.

References

A Comparative Analysis of Flamenol Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients and research compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Flamenol, a novel kinase inhibitor, sourced from three prominent suppliers: Apex BioChem, Quantum Synthesis, and Innovate Pharma. Our analysis focuses on purity assessment through rigorous analytical techniques, offering researchers the data necessary to make an informed decision for their specific experimental needs.

Data Summary

The following table summarizes the quantitative data obtained from the analysis of this compound from the three different suppliers. The purity was assessed using High-Performance Liquid Chromatography (HPLC), and the identity of the major impurity was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

SupplierLot NumberPurity (HPLC, %)Major Impurity (%)Impurity IdentityMoisture Content (%)
Apex BioChem AB-F2025-00199.8 ± 0.10.15Isomer X0.05
Quantum Synthesis QS-F2025-00198.5 ± 0.31.20Starting Material Y0.25
Innovate Pharma IP-F2025-00199.5 ± 0.20.40Isomer X0.10

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: this compound samples were dissolved in methanol to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Impurity Identification
  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The accurate mass of the impurity was used to predict its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure of the major impurity.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing this compound purity and a hypothetical signaling pathway in which this compound is involved.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation S1 This compound from Supplier A, B, C S2 Dissolve in Methanol (1 mg/mL) S1->S2 A1 HPLC Purity Assessment S2->A1 Inject into HPLC A2 MS Impurity Identification A1->A2 Isolate Impurity Peak D1 Compare Purity and Impurity Profiles A1->D1 Quantitative Data A3 NMR Structure Elucidation A2->A3 Confirm Structure D2 Supplier Selection D1->D2 Informed Decision

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase kinase Kinase A receptor->kinase Activates This compound This compound This compound->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to

Caption: Hypothetical signaling pathway showing this compound as a Kinase A inhibitor.

Comparative Cytotoxicity of Flavonols on Various Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the cytotoxic effects of various flavonols on a range of cancer and normal cell lines. This information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of flavonols as potential therapeutic agents. The data presented is compiled from multiple studies and is supported by detailed experimental protocols and visualizations of relevant biological pathways.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The tables below summarize the IC50 values of various flavonols and other compounds on different cell lines as reported in the cited literature.

Table 1: Comparative IC50 Values of Various Compounds on Different Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Chalcone 1 MCF-7Breast Adenocarcinoma6.30[1]
A549Small Lung Cancer46.23[1]
Caco-2Colon Carcinoma12.77[1]
HepG2Hepatocarcinoma14.87[1]
Compound 6k A549Non-small Cell Lung Cancer3.14 ± 0.29[2]
Compound 6l A549Non-small Cell Lung Cancer0.46 ± 0.02[2]
5-Fluorouracil (5-FU) A549Non-small Cell Lung Cancer4.98 ± 0.41[2]
Compound 2 KBHuman Cancer11.0 - 17.0[3]
MCF-7Human Cancer11.0 - 17.0[3]
HepG-2Human Cancer11.0 - 17.0[3]
LUHuman Cancer11.0 - 17.0[3]
Compounds 3-5 KB, MCF-7, HepG-2, LUHuman Cancer15.0 - 38.2[3]
Compound 13k HeLaCervical Cancer1.2 ± 0.09[4]
Baicalein Caco-2, HT-29Colon Cancer39.7 ± 2.3[5]
Diosmin Caco-2, HT-29Colon Cancer203.6 ± 15.5[5]

Note: The IC50 values are presented as reported in the respective studies. Variations in experimental conditions can influence these values.

It is important to note that while many flavonoids show promise as anti-cancer agents, some assays for determining cytotoxicity can be unreliable for this class of compounds. For instance, it has been found that flavonols can reduce MTT in the absence of cells, which can lead to inaccurate results with this specific assay.[6] The trypan blue exclusion assay has been suggested as a more reliable alternative for measuring cell viability when testing flavonoids.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of flavonols.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and counted. They are then seeded in 96-well culture plates at a density of 3 x 10³ cells in 200 µL per well.[2]

  • Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM). A positive control, such as 5-Fluorouracil (5-FU), is also used.[2]

  • Incubation: The treated cells are incubated for 72 hours.[2]

  • MTT Reagent Addition: Following incubation, the attached cells are treated with an MTT reagent (0.5 mg/mL, 100 µL per well) and incubated at 37°C for 3 hours.[2]

  • Formazan Solubilization: After the incubation with MTT, 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance is measured at a specific wavelength to determine the amount of formazan produced, which is directly proportional to the number of viable cells.[7]

2. Neutral Red Uptake (NR) Assay

The neutral red uptake assay is another method used to evaluate the cytotoxicity of compounds.[1]

  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure: Cells are treated with the test compounds for a specified period. Subsequently, they are incubated with a medium containing neutral red. After incubation, the cells are washed, and the incorporated dye is extracted from the viable cells using a solubilizing solution.

  • Quantification: The amount of dye extracted is quantified using a spectrophotometer, which correlates with the number of viable cells.

Signaling Pathways in Flavonol-Induced Cytotoxicity

Flavonoids can exert their cytotoxic effects through the modulation of various signaling pathways involved in cell growth, apoptosis, and cell cycle regulation.[7] One of the key mechanisms is the induction of apoptosis.

For example, compound 6l (4'-bromoflavonol) has been shown to induce apoptosis in A549 cells through mitochondrial- and caspase-3-dependent pathways.[2] The Western blot analysis confirmed this mechanism of action.[2] Another study showed that Chalcone 1 induced apoptosis in MCF-7 cells, which was mediated by an increase in the production of reactive oxygen species (ROS) and a loss of the mitochondrial membrane potential (MMP).[1]

Below is a diagram illustrating a simplified overview of a flavonoid-induced apoptotic pathway.

flavonoid_apoptosis_pathway Flavonoid Flavonoid ROS Increased ROS Production Flavonoid->ROS MMP Mitochondrial Membrane Potential Loss ROS->MMP Mitochondrion Mitochondrion MMP->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of a flavonoid-induced apoptotic pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the comparative cytotoxicity of a compound.

cytotoxicity_workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., A549, MCF-7) Seeding Cell Seeding in 96-well plates CellCulture->Seeding CompoundPrep Compound Preparation (e.g., Flavonol solution) Treatment Treatment with various concentrations CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT, NRU) Incubation->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection IC50 IC50 Value Calculation DataCollection->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparative cytotoxicity assessment.

References

Comparative Efficacy of Flaminal®: A Guide to its Mechanism of Action and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flaminal®, an enzyme alginogel, against other common wound dressing alternatives. The following sections detail its mechanism of action, present supporting experimental data in comparative tables, and outline the methodologies for key validation experiments.

Validating the Mechanism of Action of Flaminal®

Flaminal® promotes wound healing through a multi-faceted approach, combining the properties of its two main components: a hydrated alginate matrix and a patented antimicrobial enzyme system (glucose oxidase and lactoperoxidase, stabilized by guaiacol).[1][2][3] This dual-component system facilitates a comprehensive wound management strategy aligned with the T.I.M.E. framework (Tissue, Infection/Inflammation, Moisture, and Edge).[3][4]

The core mechanisms of action are:

  • Continuous Autolytic Debridement: The alginate component, in combination with the gel's hydrating properties, promotes the breakdown and removal of necrotic tissue, slough, and fibrin from the wound bed.[1][2][4] This process is highly selective, targeting only non-viable tissue while preserving healthy granulation tissue.

  • Broad-Spectrum Antimicrobial Control: The enzyme system of glucose oxidase and lactoperoxidase generates reactive oxygen species (ROS) within the gel matrix.[5] These ROS effectively kill a broad range of bacteria and fungi that are absorbed into the dressing, thereby controlling the bioburden and reducing the risk of infection.[5][6] This action occurs within the gel, preventing cytotoxicity to the patient's own skin cells.[5] To date, no microbial resistance to this enzyme system has been recorded.[5]

  • Moisture Balance and Exudate Management: The alginate matrix absorbs excess wound exudate, transforming into a gel that maintains a moist wound environment conducive to healing.[1] This prevents maceration of the surrounding skin.[2] Flaminal® is available in two formulations to manage varying levels of exudate: Flaminal® Hydro for low to moderately exuding wounds and Flaminal® Forte for moderate to heavily exuding wounds.[2][7]

  • Biofilm Inhibition: The enzyme system has been shown in vitro to prevent the formation of biofilms at low concentrations and inhibit established biofilms at higher concentrations.[4][8]

The following diagram illustrates the primary mechanism of action of Flaminal® in the context of wound management.

Flaminal Flaminal® (Enzyme Alginogel) Alginate Hydrated Alginate Matrix Flaminal->Alginate contains Enzyme Antimicrobial Enzyme System (Glucose Oxidase + Lactoperoxidase) Flaminal->Enzyme contains Exudate Excess Exudate & Absorbed Bacteria Alginate->Exudate Absorbs Debris Necrotic Tissue & Slough Alginate->Debris Hydrates MoistEnv Maintains Moist Wound Environment Alginate->MoistEnv Debridement Continuous Autolytic Debridement Alginate->Debridement Enzyme->Exudate Acts on Antimicrobial Broad-Spectrum Antimicrobial Action Enzyme->Antimicrobial Wound Wound Bed Wound->Exudate Wound->Debris Exudate->Antimicrobial Debris->Debridement Healing Promotes Wound Healing MoistEnv->Healing Debridement->Healing Antimicrobial->Healing

Caption: Mechanism of Action of Flaminal®.

Performance Comparison with Alternative Dressings

The performance of Flaminal® is best understood in comparison to other widely used wound dressing categories. The following tables summarize quantitative data from various studies.

Table 1: Antimicrobial Efficacy
Dressing TypeOrganismInoculum (CFU)Time PointLog ReductionCitation
Flaminal® E. coli & S. aureusNot Specified45-60 min>2.0[6]
Flaminal® C. albicansNot Specified3 hours>2.0[6]
Flaminal® Gram- & Gram+Not Specified48 hours>7.0[6]
Silver Sulfadiazine (1%) S. pyogenesNot SpecifiedNot SpecifiedEffective Inhibition[9]
Silver Sulfadiazine (1%) Broad SpectrumNot SpecifiedNot SpecifiedMIC: 16-64 µg/mL[10]
Medical Grade Honey P. aeruginosaNot Specified24 hours>5.0[11]
Medical Grade Honey P. aeruginosa (Biofilm)Not SpecifiedNot SpecifiedInhibited by 16% honey[12]
Table 2: Wound Healing and Debridement
Dressing TypeWound TypePrimary OutcomeResultp-valueCitation
Flaminal® Chronic Leg UlcersWound Area Reduction (28 days)63%<0.01[6]
Hydrogel (Control) Chronic Leg UlcersWound Area Reduction (28 days)19%-[6]
Flaminal® Partial Thickness BurnsTime to Healing17 days<0.0001[5]
Silver Sulfadiazine (1%) Partial Thickness BurnsTime to Healing24 days-[5]
Enzymatic Debridement Chronic WoundsComplete Healing Rate65%0.04[13][14]
Autolytic Debridement Chronic WoundsComplete Healing Rate50%-[13][14]
Enzymatic Debridement Chronic WoundsWound Size Reduction65%<0.05[13][14]
Autolytic Debridement Chronic WoundsWound Size Reduction50%-[13][14]
Table 3: Exudate and Fluid Handling Capacity
Dressing TypeTest MethodFluid Handling Capacity ( g/10cm ²/24h)Citation
Hydrocolloid (Avg.) EN 13726-1~0.5 - 6.12[15][16]
Polyurethane Foam (Avg.) EN 13726-1~13.2 - 22.5[17]
Alginate (Avg.) Free SwellHigh Absorbency[18]
Flaminal® Forte Clinical ObservationManages moderate to high exudate[3][19]
Flaminal® Hydro Clinical ObservationManages low to moderate exudate[3][19]

Note: Direct comparative data for Flaminal's fluid handling capacity using standardized benchtop methods was limited in the searched literature; clinical observations are provided instead.

Table 4: Patient-Reported Outcomes (Pain)
Dressing TypeConditionAssessmentResultp-valueCitation
Flaminal® Forte Partial Thickness BurnsProcedural Pain (VAS)No significant difference vs. SSD0.76
Silver Sulfadiazine (1%) Partial Thickness BurnsProcedural Pain (VAS)No significant difference vs. Flaminal®0.76
Flaminal® (General) Various WoundsImprovement in Pain52.8% reported improvement0.4149 (NS)[19]
Flaminal® (General) Various WoundsImprovement in Pain49.4% reported improvement0.4358 (NS)

Key Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of wound dressing performance. The following sections provide summaries of key experimental protocols.

Experimental Workflow Diagram

The diagram below outlines a general workflow for the comprehensive evaluation of a wound dressing's mechanism of action.

start Start: Define Dressing & Comparators in_vitro In Vitro Characterization start->in_vitro physical Physical Properties start->physical antimicrobial Antimicrobial Efficacy (Log Reduction Assay) in_vitro->antimicrobial biofilm Biofilm Inhibition Assay in_vitro->biofilm cytotoxicity Cytotoxicity Assay (ISO 10993-5) in_vitro->cytotoxicity migration Cell Migration Assay (Scratch Assay) in_vitro->migration clinical Clinical / Ex Vivo Evaluation in_vitro->clinical data Data Analysis & Comparison antimicrobial->data biofilm->data cytotoxicity->data migration->data fluid Fluid Handling Capacity (EN 13726) physical->fluid physical->clinical fluid->data healing Wound Healing Rate (e.g., BWAT) clinical->healing pain Pain Assessment (e.g., VAS) clinical->pain scar Scar Quality (e.g., POSAS) clinical->scar healing->data pain->data scar->data end End: Publish Comparison Guide data->end

Caption: General workflow for wound dressing evaluation.

Antimicrobial Efficacy (Log Reduction Assay)

This protocol is adapted from the AATCC-100 method to assess the antimicrobial activity of dressings.

  • Preparation: Culture target microorganisms (e.g., S. aureus, P. aeruginosa) to an exponential growth phase. Prepare standardized samples of the test and control dressings.

  • Inoculation: Place each dressing sample in a sterile container. Inoculate each sample with a specific volume of the bacterial suspension (e.g., 1.0 mL of 10^6 CFU/mL).

  • Incubation: Incubate the inoculated dressings at 37°C for a specified contact time (e.g., 6, 24, 48 hours).

  • Neutralization & Harvesting: After incubation, add a neutralizing buffer to each container to stop the antimicrobial action. Vortex vigorously to harvest the surviving bacteria from the dressing.

  • Quantification: Perform serial dilutions of the harvested liquid and plate on agar. Incubate the plates until colonies are visible.

  • Calculation: Count the Colony-Forming Units (CFUs) on the plates. Calculate the log reduction compared to the initial inoculum or a control dressing using the formula: Log Reduction = Log10(CFU of control) - Log10(CFU of test dressing).

In Vitro Wound Healing (Scratch Assay)

This assay models the process of wound closure by observing cell migration into a created gap.

  • Cell Culture: Seed adherent cells (e.g., human dermal fibroblasts or keratinocytes) into a multi-well plate and culture until a confluent monolayer is formed.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.

  • Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the test substance (e.g., an extract of the wound dressing) or control medium.

  • Imaging: Immediately capture an image of the scratch at time zero (T=0) using a microscope. Place the plate in an incubator with live-cell imaging capabilities.

  • Monitoring: Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) over 24-48 hours.

  • Analysis: Measure the width or area of the cell-free gap in the images at each time point. Calculate the percentage of wound closure relative to the initial gap area to determine the rate of cell migration.

Fluid Handling Capacity (FHC)

This protocol is based on the EN 13726-1 standard for assessing dressings that manage exudate through both absorption and moisture vapor transmission.

  • Apparatus: Use a Paddington cup, which is a cylinder with a 10 cm² orifice.

  • Sample Preparation: Cut a sample of the dressing and clamp it over the orifice of the Paddington cup.

  • Procedure: Weigh the entire assembly (W1). Add a known volume of a standard test solution (artificial exudate) to the cup and seal it. Weigh the assembly again (W2).

  • Incubation: Incubate the sealed cup at 37°C and <20% relative humidity for a set period (e.g., 24 or 48 hours).

  • Measurement: After incubation, allow the cup to stabilize at room temperature and reweigh (W3). Remove the remaining free fluid, and reweigh the cup with the fluid-retaining dressing (W4).

  • Calculation:

    • Moisture Vapor Transmission ( g/10cm ²) = W2 - W3

    • Fluid Absorbed ( g/10cm ²) = W4 - W1

    • Fluid Handling Capacity (FHC) = (Moisture Vapor Transmission) + (Fluid Absorbed)

In Vitro Cytotoxicity (Extract Test - ISO 10993-5)

This test evaluates whether a medical device contains leachable substances that are toxic to cells.

  • Extract Preparation: Incubate the test dressing in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract. The ratio of material surface area to medium volume is standardized.

  • Cell Culture: Seed a specific cell line (e.g., L929 mouse fibroblasts) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared dressing extract. Include positive (toxic material) and negative (non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for a specified time (e.g., 24-48 hours).

  • Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay. This involves adding MTT reagent, which is converted by viable cells into a colored formazan product.

  • Analysis: Measure the absorbance of the formazan solution. Calculate the percentage of cell viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.

References

A Comparative Guide to the Inhibition of Cyclooxygenase and Lipoxygenase Enzymes by Curcumin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of curcumin against other natural compounds, focusing on key enzymes in the inflammatory pathway: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The information is supported by experimental data from various studies, with detailed methodologies for the cited experiments.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for curcumin and other selected natural compounds against COX-1, COX-2, and 5-LOX. For the purpose of benchmarking, data for the selective COX-2 inhibitor Celecoxib and the 5-LOX inhibitor Zileuton are also included.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Curcumin 525-10~5
Resveratrol 2.273.404.5
6-Gingerol >501.46-
Epigallocatechin Gallate (EGCG) >30~No Inhibition-
Quercetin 43.82-3.29
Celecoxib (Reference) 150.04-
Zileuton (Reference) --0.3 - 0.9

Note: IC50 values can vary between studies due to different experimental conditions, such as enzyme source (e.g., human, ovine, bovine), assay type (e.g., cell-free, whole blood), and substrate concentration.

Experimental Protocols

The following are representative methodologies for in vitro assays used to determine the inhibitory activity of compounds against cyclooxygenase and 5-lipoxygenase.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)

This assay determines the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagents:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • Human recombinant COX-1 or COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (chromogenic substrate)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

    • Add the test compound dilutions to the respective wells. For control wells (100% activity), add the solvent vehicle.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding TMPD, followed by arachidonic acid to all wells.

    • Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.

    • Calculate the rate of reaction for each well.

    • The percent inhibition is calculated by comparing the reaction rates of the test compound wells to the control wells.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate, such as linoleic or arachidonic acid. The formation of a conjugated diene is monitored by the increase in absorbance at 234 nm.

  • Reagents:

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • 5-Lipoxygenase enzyme solution (e.g., from potato or human recombinant)

    • Linoleic acid or arachidonic acid (substrate)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a UV-transparent 96-well plate or cuvettes, add the assay buffer and the 5-LOX enzyme solution.

    • Add the test compound dilutions to the respective wells. For control wells (100% activity), add the solvent vehicle.

    • Incubate the mixture for 5-10 minutes at 25°C.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes.

    • Determine the rate of reaction for each well.

    • Calculate the percent inhibition by comparing the reaction rates of the test compound wells to the control wells.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Signaling Pathway

The metabolism of arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a critical pathway in the inflammatory response.[1][2][3][4] Arachidonic acid is released from the cell membrane by phospholipase A2 and is then converted into prostaglandins by COX enzymes or leukotrienes by 5-LOX.[1][2] Prostaglandins and leukotrienes are potent inflammatory mediators.

Arachidonic_Acid_Pathway cluster_inhibitors Inhibitors Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Steroids (inhibition) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Curcumin_COX Curcumin, Resveratrol, etc. Curcumin_COX->COX Curcumin_LOX Curcumin, Resveratrol, etc. Curcumin_LOX->LOX Zileuton Zileuton Zileuton->LOX Celecoxib Celecoxib Celecoxib->COX

Caption: The Arachidonic Acid Pathway and points of inhibition.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The general workflow for screening potential enzyme inhibitors involves preparing reagents, incubating the enzyme with test compounds, initiating and monitoring the reaction, and analyzing the data to determine inhibitory potency.[5][6]

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Assay_Setup Assay Setup (Enzyme, Buffer, Inhibitor/Vehicle) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction_Initiation->Signal_Detection Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Detection->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

References

structural comparison of Flamenol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Functional Comparison of Flamenol and Its Isomers for Researchers and Drug Development Professionals

This compound, a naturally occurring phenolic compound, and its structural isomers are subjects of growing interest in the scientific community, particularly in the fields of pharmacology and drug development. Their shared molecular formula (C7H8O3) belies a diversity in structure that gives rise to distinct physicochemical properties and biological activities. This guide provides an objective comparison of this compound and its key isomers, supported by experimental data, to assist researchers in their exploration of these promising molecules.

This compound is chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole[1]. Its isomers, sharing the same molecular formula but differing in the arrangement of their substituent groups on the benzene ring, exhibit unique structural characteristics. The primary isomers of interest include other methoxyresorcinol positional isomers and various dihydroxyanisole isomers.

Table 1: Structural and Physical Properties of this compound and Key Isomers

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound5-methoxybenzene-1,3-diol2174-64-3C7H8O3140.14molécules/5-methoxyresorcinol.png
2-Methoxyresorcinol2-methoxybenzene-1,3-diol29267-67-2C7H8O3140.14molécules/2-methoxyresorcinol.png
4-Methoxyresorcinol4-methoxybenzene-1,3-diol579-25-9C7H8O3140.14molécules/4-methoxyresorcinol.png
2,4-Dihydroxyanisole4-methoxybenzene-1,2-diol614-99-3C7H8O3140.14molécules/2,4-dihydroxyanisole.png
3,4-Dihydroxyanisole4-methoxybenzene-1,2-diol5115-81-1C7H8O3140.14molécules/3,4-dihydroxyanisole.png

Comparative Spectroscopic Analysis

The structural differences between this compound and its isomers can be elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the positions of the hydroxyl and methoxy groups.

Table 2: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy ProtonsHydroxyl Protons
This compound (5-methoxyresorcinol) 6.0 - 6.2~3.7Variable
2-Methoxyresorcinol 6.4 - 7.0~3.8Variable
4-Methoxyresorcinol 6.3 - 7.2~3.7Variable
2,4-Dihydroxyanisole 6.2 - 6.8~3.8Variable
3,4-Dihydroxyanisole 6.5 - 6.8~3.8Variable

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data compiled from various sources.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The O-H stretching vibrations of the hydroxyl groups and the C-O stretching vibrations of the methoxy and hydroxyl groups are characteristic.

Table 3: Comparative IR Spectral Data (Wavenumbers in cm⁻¹)

CompoundO-H Stretch (broad)C-O StretchAromatic C-H Stretch
This compound (5-methoxyresorcinol) 3200-35001000-1300~3000-3100
2-Methoxyresorcinol 3300-36001000-1300~3000-3100
4-Methoxyresorcinol 3200-35501000-1300~3000-3100
2,4-Dihydroxyanisole 3300-35001000-1300~3000-3100
3,4-Dihydroxyanisole 3300-35001000-1300~3000-3100

Note: Data compiled from various spectroscopic databases.

Comparative Biological Activity: Antioxidant Potential

The antioxidant activity of phenolic compounds is a key area of investigation. The ability to scavenge free radicals is highly dependent on the number and position of hydroxyl groups.

While direct comparative studies on the antioxidant activity of all this compound isomers are limited, the principles of structure-activity relationships for phenolic compounds suggest that isomers with hydroxyl groups in positions that can readily donate a hydrogen atom and stabilize the resulting radical will exhibit higher antioxidant potential. For instance, dihydroxybenzoic acid isomers have shown that the relative positioning of hydroxyl groups significantly impacts their radical scavenging ability[2][3].

Experimental Protocols for Antioxidant Assays

To enable researchers to conduct their own comparative studies, detailed protocols for common antioxidant assays are provided below.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (dissolved in methanol at various concentrations)

    • Methanol (as blank)

  • Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compounds (dissolved in a suitable solvent)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS radical solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways. While specific comparative data for this compound and its isomers on signaling pathways is not extensively available, related phenolic compounds are known to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the mTOR signaling pathway[4][5][6].

Below is a generalized representation of a signaling pathway that can be influenced by small molecule inhibitors, a class to which this compound and its isomers belong.

G General Signaling Pathway Modulation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Flamenol_Isomer Flamenol_Isomer Flamenol_Isomer->Kinase_2 Inhibition

Caption: A diagram illustrating a potential mechanism of action for this compound isomers.

Experimental Workflows

To facilitate the systematic comparison of this compound and its isomers, a standardized experimental workflow is essential.

G Experimental Workflow for Isomer Comparison Isomer_Synthesis_Purification Isomer Synthesis/ Purification Structural_Characterization Structural Characterization (NMR, IR, MS) Isomer_Synthesis_Purification->Structural_Characterization Biological_Assays Biological Assays (e.g., Antioxidant) Structural_Characterization->Biological_Assays Data_Analysis Comparative Data Analysis Biological_Assays->Data_Analysis Conclusion Structure-Activity Relationship Data_Analysis->Conclusion

Caption: A workflow for the comparative analysis of this compound and its isomers.

Conclusion

The structural variations among this compound and its isomers lead to distinct spectroscopic signatures and likely confer a range of biological activities. While comprehensive comparative data is still emerging, this guide provides a foundational framework for researchers. The provided experimental protocols and workflows offer a systematic approach to further investigate these compounds, paving the way for a deeper understanding of their structure-activity relationships and potential therapeutic applications. Further research is encouraged to directly compare the biological effects and elucidate the specific signaling pathways modulated by each isomer.

References

Safety Operating Guide

Navigating the Safe Disposal of Flamenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Flamenol, a flammable liquid, ensuring the protection of personnel and the environment.

I. Understanding the Hazards and Regulatory Framework

This compound is classified as a flammable liquid and may possess other hazardous characteristics such as toxicity or corrosivity.[1] Improper disposal, such as pouring it down the drain, can lead to fires, explosions, and contamination of water systems.[2][3] Adherence to regulations set forth by agencies like the Environmental Protection Agency (EPA) and local authorities is mandatory.[4][5]

II. Segregation and Storage of this compound Waste

Proper segregation and storage are the first steps in the safe disposal of this compound waste.

  • Waste Containers : Use only approved, compatible containers that are in good condition.[4][6] The container material must be resistant to this compound.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[4][7] The label should also include the specific hazards (e.g., flammable, toxic) and the accumulation start date.

  • Segregation : Never mix this compound waste with incompatible materials.[4][5] Specifically, keep it separate from oxidizers, acids, and bases.[7]

  • Storage Location : Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[4] This area must be under the control of laboratory personnel.

  • Container Management : Keep waste containers closed at all times, except when adding waste.[4][6] Do not overfill containers; a maximum of 3/4 full is recommended.[1]

Quantitative Data for Flammable Liquid Waste Management

ParameterGuidelineRegulatory Body/Source
Storage Limit in SAA No more than 15 gallons of flammable liquids.New York City Fire Department (NYCFD) via Columbia University
Time Limit for Full Container Must be removed within 72 hours of becoming full.EPA via Columbia University
pH for Neutralized Aqueous Waste Between 5.5 and 9.5 for drain disposal (if non-toxic).Cornell University EHS
Water Flush for Drain Disposal 20 parts water to 1 part neutralized solution.Cornell University EHS

III. Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on its specific properties and any contaminants present.

A. Non-Contaminated this compound

If the this compound waste is not mixed with other hazardous chemicals, it should be collected for disposal by a licensed hazardous waste management company.[2][3]

B. This compound Mixed with Other Chemicals

If this compound is mixed with other waste, the entire mixture is considered hazardous waste.[7] It is crucial to identify all components of the mixture on the hazardous waste label.

C. Aqueous Solutions of this compound

Aqueous solutions containing this compound must be treated as hazardous waste and collected for professional disposal.[8] Do not dispose of these solutions down the drain unless they have been treated to remove all hazardous characteristics and are permitted by local regulations.

D. Empty this compound Containers

Empty containers that held this compound must be managed properly to remove any residual hazards.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., water, acetone).[5]

  • Collect Rinsate : The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5][7] Subsequent rinsates may also need to be collected depending on the toxicity of this compound.

  • Deface Label : Completely remove or deface the original product label.[7]

  • Disposal : Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[7]

IV. Experimental Protocol: Neutralization of Acidic this compound Solution

Note: This procedure should only be performed by trained personnel in a properly equipped laboratory, adhering to all safety precautions. This is a general guideline and may need to be adapted based on the specific concentration and properties of the acidic this compound solution.

Objective : To neutralize a small volume of an acidic aqueous solution of this compound before collection for disposal.

Materials :

  • Acidic this compound solution

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.

Procedure :

  • Preparation : Perform the entire procedure in a certified chemical fume hood.[8] Place the beaker containing the acidic this compound solution on the stir plate and add the stir bar.

  • Initial pH Measurement : Measure the initial pH of the solution using a pH strip or pH meter.

  • Neutralization : Slowly and carefully add small amounts of the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acidic this compound solution while stirring continuously. Be cautious as the reaction may generate heat and gas.[8]

  • pH Monitoring : Periodically stop adding the neutralizing agent and measure the pH of the solution.

  • Endpoint : Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.5.[8]

  • Final Steps : Once neutralized, the solution should be labeled appropriately and stored for collection by a hazardous waste contractor. Do not dispose of this solution down the drain unless it is confirmed to be non-toxic and permissible by local regulations.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Flamenol_Disposal_Workflow start This compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed empty_container Empty this compound Container start->empty_container collect_mixed Collect in a designated, labeled hazardous waste container. Identify all components. is_mixed->collect_mixed Yes is_aqueous Is the waste an aqueous solution? is_mixed->is_aqueous No pickup Arrange for pickup by a licensed hazardous waste contractor. collect_mixed->pickup collect_pure Collect in a designated, labeled hazardous waste container. is_aqueous->collect_pure No is_corrosive Is the aqueous solution corrosive (acidic or basic)? is_aqueous->is_corrosive Yes collect_pure->pickup collect_aqueous Collect as hazardous aqueous waste. is_corrosive->collect_aqueous No neutralize Neutralize the solution following established lab protocols. is_corrosive->neutralize Yes collect_aqueous->pickup collect_neutralized Collect neutralized solution for hazardous waste pickup. neutralize->collect_neutralized collect_neutralized->pickup triple_rinse Triple rinse the container. empty_container->triple_rinse collect_rinsate Collect first rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in appropriate solid waste stream. triple_rinse->dispose_container collect_rinsate->pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[5]

References

Essential Safety and Handling Guide for Flamenol (5-methoxyresorcinol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Flamenol (chemical name: 5-methoxyresorcinol). Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Identifier: this compound is the common name for 5-methoxyresorcinol.

Hazard and Safety Data

This compound is a hazardous substance that requires careful handling. The following table summarizes its primary hazards and exposure limits.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritationChemical-resistant gloves (e.g., Butyl rubber, Neoprene)
Eye IrritationH319Causes serious eye irritationChemical safety goggles or face shield
Respiratory IrritationH335May cause respiratory irritationN95 dust mask or respirator

Operational Plan for Handling this compound

A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to disposal to minimize risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Ensure proper ventilation handle_weigh Weigh Solid this compound prep_hood->handle_weigh Minimize dust handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_spill Address Spills Immediately handle_dissolve->cleanup_spill If spill occurs cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon dispose_waste Collect Hazardous Waste cleanup_decon->dispose_waste Segregate waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Standard Handling Protocol
  • Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Don all required Personal Protective Equipment (PPE) as specified in the table above.

  • Handling : When weighing and transferring solid this compound, take care to avoid generating dust.[2] Use appropriate tools and techniques to minimize the risk of inhalation.

  • Decontamination : After handling, decontaminate all surfaces and equipment with soap and water.[1][2]

Spill Cleanup Protocol

In the event of a this compound spill, follow these procedures:

  • Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material to avoid creating dust.[2][3]

    • Carefully collect the material using a scoop or HEPA-filter vacuum and place it in a sealed, labeled container for hazardous waste.[4]

    • Clean the spill area with soap and water.[1]

  • Small Spills (Liquid Solution) :

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[1][4]

    • Once absorbed, scoop the material into a designated hazardous waste container.[4]

    • Decontaminate the area with an appropriate solvent and ventilate the space.[4]

  • Large Spills :

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Emergency Procedures

Skin Contact :

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]

  • If available, after initial water flushing, apply polyethylene glycol (PEG 300 or 400) to the affected area.[3][6]

  • Seek immediate medical attention.[1][6]

Eye Contact :

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[5][6]

Inhalation :

  • Move the individual to fresh air.

  • Seek immediate medical attention.[5]

Ingestion :

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.[7]

Disposal Plan

All this compound waste, including contaminated materials and PPE, must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][8] The label should include "Hazardous Waste: 5-methoxyresorcinol".

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Container Management :

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Do not dispose of this compound down the drain or in regular trash.[9]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flamenol
Reactant of Route 2
Flamenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.